(1-Phenyl-ethyl)-prop-2-ynyl-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYMPSBRJNWAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (1-Phenyl-ethyl)-prop-2-ynyl-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Chemical Identity and Structure
(1-Phenyl-ethyl)-prop-2-ynyl-amine, also known as N-(1-Phenylethyl)prop-2-yn-1-amine, is a chiral secondary amine featuring a phenyl-ethyl group and a propargyl group attached to the nitrogen atom. Its unique structure, combining an aromatic ring, a stereocenter, and a terminal alkyne, makes it a molecule of interest in synthetic chemistry and drug discovery.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(1-phenylethyl)prop-2-yn-1-amine | |
| CAS Number | 56862-34-1 | [1] |
| Molecular Formula | C₁₁H₁₃N | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| SMILES | C#CCNC(C)C1=CC=CC=C1 | [1] |
Physicochemical Properties
Due to the absence of experimentally determined physical properties in the public domain, this section presents computed values which can serve as estimations for experimental design.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 1.9704 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 3 |
Experimental Determination of Physical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and are designed to yield accurate and reproducible data.
Boiling Point Determination
The boiling point is a critical physical constant that provides an indication of the volatility of a liquid. For secondary amines, the boiling point is influenced by hydrogen bonding, though to a lesser extent than in primary amines.
Experimental Protocol: Micro Boiling Point Determination (Siwoloboff's Method)
-
Sample Preparation: Place a small amount (0.5-1.0 mL) of this compound into a clean, dry test tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: Heat the apparatus gently and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
-
Boiling Point Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Rationale: This method is ideal for small sample volumes. The principle relies on the vapor pressure of the liquid equaling the atmospheric pressure at the boiling point.
Caption: Workflow for micro boiling point determination.
Melting Point Determination
While this compound is expected to be a liquid at room temperature, its melting point can be determined if it is a solid or can be solidified at low temperatures. The melting point is a sensitive indicator of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: If the sample is a solid, finely powder a small amount. If it is a liquid, cool it in an ice bath or freezer until it solidifies, then quickly powder it.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Melting Point Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Rationale: A sharp melting range (0.5-1.5 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting range.
Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Experimental Protocol: Pycnometer Method
-
Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer.
-
Filling: Fill the pycnometer with the this compound sample, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to overflow.
-
Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Mass Determination: Carefully dry the outside of the pycnometer and determine its mass.
-
Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
-
Rationale: The pycnometer method is a precise way to determine the density of a liquid by accurately measuring a specific volume.
Solubility Assessment
Understanding the solubility of a compound is crucial for its handling, purification, and formulation. As an amine, this compound is expected to exhibit basic properties and thus solubility in acidic aqueous solutions. Its organic structure suggests solubility in a range of organic solvents.
Experimental Protocol: Qualitative Solubility Tests
-
Solvent Selection: Prepare a set of test tubes, each containing approximately 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, acetone, toluene).
-
Sample Addition: Add a small, consistent amount of this compound (e.g., 20 µL or a few milligrams) to each test tube.
-
Observation: Agitate each test tube and observe whether the compound dissolves completely. Note any changes in appearance, such as color change or the formation of a precipitate.
-
Rationale: This systematic approach allows for the classification of the compound's solubility based on its behavior in polar, nonpolar, acidic, and basic solvents. The solubility in 5% HCl is a classic test for amines.
Caption: Logic for qualitative solubility testing.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Methine Proton (CH-N): A quartet in the range of δ 3.5-4.0 ppm, coupled to the adjacent methyl protons.
-
Methylene Protons (N-CH₂): A doublet in the range of δ 3.0-3.5 ppm, coupled to the acetylenic proton.
-
Methyl Protons (CH₃): A doublet in the range of δ 1.3-1.5 ppm, coupled to the methine proton.
-
Acetylenic Proton (C≡CH): A triplet in the range of δ 2.0-2.5 ppm, due to long-range coupling with the methylene protons.
-
Amine Proton (NH): A broad singlet that can appear over a wide chemical shift range and may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).
-
Acetylenic Carbons: Two signals in the range of δ 70-90 ppm.
-
Methine Carbon (CH-N): A signal in the range of δ 50-60 ppm.
-
Methylene Carbon (N-CH₂): A signal in the range of δ 30-40 ppm.
-
Methyl Carbon (CH₃): A signal in the range of δ 20-25 ppm.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Rationale: The choice of deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.
-
C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹.
-
C≡C Stretch: A weak absorption band around 2100-2150 cm⁻¹.
-
C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorption bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1020-1250 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Analysis: Acquire the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
-
Rationale: ATR-IR is a convenient technique for analyzing liquid samples with minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z = 159, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect to see characteristic fragments resulting from the cleavage of bonds adjacent to the nitrogen atom and the phenyl group. A prominent fragment would likely be the loss of a methyl group (m/z = 144) or the propargyl group (m/z = 120). The benzylic fragment (m/z = 105) is also a likely observation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio and detect them.
-
Rationale: EI is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Conclusion
While specific experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its comprehensive physical and spectroscopic characterization. The detailed protocols and expected values based on analogous structures offer a solid starting point for any researcher venturing into the study of this intriguing molecule. The application of these methodologies will undoubtedly contribute valuable data to the scientific community and facilitate the exploration of this compound's potential in various fields of chemical research and development.
References
Spectroscopic Data for (1-Phenyl-ethyl)-prop-2-ynyl-amine: A Technical Guide
Introduction
(1-Phenyl-ethyl)-prop-2-ynyl-amine is a secondary amine featuring a chiral 1-phenylethyl group and a propargyl moiety. This unique combination of a stereocenter, an aromatic ring, and a terminal alkyne makes it a molecule of interest in medicinal chemistry and organic synthesis. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in the fundamental principles of spectroscopy and is supported by data from structurally related molecules.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC numbering used for NMR assignments, is depicted below. The key functional groups that give rise to characteristic spectroscopic signals are the phenyl ring, the secondary amine, the ethyl group with a chiral center, and the terminal propargyl group.
Caption: Molecular structure of this compound with key atoms numbered for NMR assignment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for each type of proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | - | 5H |
| C1-H | 3.80 - 4.00 | Quartet | ~6.6 | 1H |
| C1'-H₂ | 3.30 - 3.50 | Doublet | ~2.4 | 2H |
| C3'-H | 2.20 - 2.30 | Triplet | ~2.4 | 1H |
| C2-H₃ | 1.40 - 1.50 | Doublet | ~6.6 | 3H |
| N-H | 1.50 - 2.50 | Broad Singlet | - | 1H |
Interpretation and Rationale
-
Phenyl Protons (7.20 - 7.40 ppm): The five protons on the phenyl ring are expected to resonate in the aromatic region as a complex multiplet.
-
Methine Proton (C1-H, 3.80 - 4.00 ppm): This proton is at a chiral center and is adjacent to both the phenyl group and the nitrogen atom. This environment deshields the proton, shifting it downfield. It is expected to appear as a quartet due to coupling with the three methyl protons (C2-H₃).
-
Propargyl Methylene Protons (C1'-H₂, 3.30 - 3.50 ppm): These protons are adjacent to the nitrogen atom and the alkyne, leading to a downfield shift. They will appear as a doublet due to coupling with the terminal alkyne proton (C3'-H).
-
Alkynyl Proton (C3'-H, 2.20 - 2.30 ppm): The terminal alkyne proton resonates at a characteristic upfield position compared to vinylic protons due to magnetic anisotropy of the triple bond. It will appear as a triplet due to coupling with the methylene protons (C1'-H₂).[1]
-
Methyl Protons (C2-H₃, 1.40 - 1.50 ppm): These protons are on the chiral center and will appear as a doublet due to coupling with the methine proton (C1-H).
-
Amine Proton (N-H, 1.50 - 2.50 ppm): The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. It may not show clear coupling. This signal can be confirmed by D₂O exchange, which would cause the peak to disappear.[2][3][4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program.
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm). Analyze the multiplicities and coupling constants.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl C-ipso | 140 - 145 |
| Phenyl C-ortho, C-meta, C-para | 125 - 130 |
| C2' (Alkyne) | 80 - 85 |
| C3' (Alkyne) | 70 - 75 |
| C1 | 55 - 60 |
| C1' | 35 - 40 |
| C2 | 20 - 25 |
Interpretation and Rationale
-
Phenyl Carbons (125 - 145 ppm): The aromatic carbons resonate in the downfield region. The ipso-carbon (attached to the ethyl group) will have a distinct chemical shift from the other aromatic carbons.
-
Alkynyl Carbons (C2' and C3', 70 - 85 ppm): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in this range. The carbon bearing the proton (C3') is typically found slightly upfield from the quaternary carbon (C2').
-
Methine Carbon (C1, 55 - 60 ppm): This carbon is attached to the nitrogen and the phenyl group, causing a significant downfield shift.
-
Propargyl Methylene Carbon (C1', 35 - 40 ppm): The methylene carbon adjacent to the nitrogen is deshielded.
-
Methyl Carbon (C2, 20 - 25 ppm): The terminal methyl carbon of the ethyl group will be the most upfield signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Determine the chemical shifts relative to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3350 | Weak to Medium, Sharp |
| ≡C-H Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C≡C Stretch | 2100 - 2140 | Weak to Medium, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1050 - 1250 | Medium |
Interpretation and Rationale
-
N-H and ≡C-H Stretches (~3300 cm⁻¹): A secondary amine exhibits a single, relatively sharp N-H stretching band in the region of 3300-3500 cm⁻¹.[2][3][4][5][6] The terminal alkyne C-H stretch appears around the same frequency and is typically strong and sharp.[1][7][8][9] These two peaks may overlap.
-
C-H Stretches (2850 - 3100 cm⁻¹): The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and propargyl groups will be just below 3000 cm⁻¹.
-
C≡C Stretch (2100 - 2140 cm⁻¹): The carbon-carbon triple bond of a terminal alkyne gives a characteristic weak but sharp absorption in this "quiet" region of the spectrum.[7][8][9]
-
C=C and C-N Stretches: The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the fingerprint region.[5]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt (NaCl or KBr) plates. Alternatively, a solution in a solvent like CCl₄ can be used in an appropriate cell.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Fragmentation Pattern (Electron Ionization - EI)
The molecular ion peak (M⁺) for this compound (C₁₁H₁₃N) is expected at m/z = 159. As an odd-electron species with one nitrogen atom, it follows the nitrogen rule.[10][11]
Major Predicted Fragments:
| m/z | Fragment Ion Structure | Fragmentation Pathway |
| 144 | [M - CH₃]⁺ | Loss of the methyl group from the ethyl moiety. |
| 105 | [C₈H₉]⁺ | Benzylic cleavage, forming the stable 1-phenylethyl cation. |
| 104 | [C₈H₈]⁺ | Loss of a hydrogen radical from the m/z 105 fragment. |
| 96 | [M - C₆H₅]⁺ | Loss of the phenyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 54 | [C₄H₄N]⁺ | Alpha-cleavage on the propargyl side. |
Interpretation and Rationale
The primary fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[10][11][12]
-
Alpha-Cleavage: Cleavage of the C1-C2 bond (loss of a methyl radical) would lead to a fragment at m/z 144. Cleavage of the C1-C(phenyl) bond is less likely. Cleavage of the N-C1' bond is also possible.
-
Benzylic Cleavage: A very common fragmentation for compounds containing a phenylethyl group is the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a stable benzylic cation at m/z 105.[12][13]
-
Loss of Phenyl Group: Loss of the phenyl radical (77 amu) would result in a fragment at m/z 82. The phenyl cation itself would be observed at m/z 77.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for a confident structural elucidation. These data and interpretations serve as a valuable resource for researchers working with this compound, facilitating its synthesis, purification, and application in various fields of chemical research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Mass Spectrometry of Amines [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Phenyl-ethyl)-prop-2-ynyl-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive tool in the arsenal of the modern chemist for the structural elucidation of organic molecules.[1][2] Its ability to provide a detailed atomic-level map of molecular architecture is fundamental to research, process development, and quality control in the pharmaceutical and chemical industries. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1-Phenyl-ethyl)-prop-2-ynyl-amine, a chiral secondary amine incorporating both aromatic and alkyne functionalities.
The molecule, with its CAS number 56862-34-1, possesses a stereocenter at the benzylic carbon, a propargyl group vital for click chemistry and as a pharmacophore, and a phenyl ring.[3][4] Understanding its spectral characteristics is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments. This document will deconstruct the predicted spectra, explaining the rationale behind chemical shifts, coupling patterns, and signal assignments, grounded in the fundamental principles of NMR.[5][6]
Molecular Structure and Spectroscopic Prediction
To interpret the NMR spectra, we must first analyze the molecule's structure to identify all unique proton and carbon environments. The presence of a chiral center renders the two protons on the propargyl methylene group (H_d) diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals. However, in achiral solvents, this non-equivalence may not be resolved and they might appear as a single signal.
¹H NMR Spectral Analysis
The proton NMR spectrum provides four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and the coupling constant (J).[2][5] The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit several distinct signals corresponding to the different proton environments.
Predicted ¹H NMR Signal Assignments:
| Proton Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H_a (Phenyl) | 7.20 - 7.40 | 5H | Multiplet (m) | - | Protons on an aromatic ring typically resonate in this downfield region due to the ring current effect. |
| H_b (Methine) | 3.80 - 3.90 | 1H | Quartet (q) | ~6.7 Hz | This proton is deshielded by both the adjacent phenyl ring and the nitrogen atom. It is split into a quartet by the three neighboring H_c protons. |
| H_c (Methyl) | 1.40 - 1.50 | 3H | Doublet (d) | ~6.7 Hz | These aliphatic protons are split into a doublet by the single neighboring methine proton, H_b. |
| H_d (Methylene) | 3.35 - 3.45 | 2H | Doublet (d) | ~2.4 Hz | These protons are adjacent to the nitrogen and are weakly coupled to the terminal alkyne proton, H_e, resulting in a doublet. |
| H_e (Alkyne) | 2.20 - 2.25 | 1H | Triplet (t) | ~2.4 Hz | The terminal alkyne proton shows a characteristic chemical shift and is split into a triplet by the two neighboring methylene protons, H_d. |
| H_f (Amine) | 1.5 - 2.5 | 1H | Broad Singlet (br s) | - | The chemical shift of the NH proton is highly variable and concentration-dependent; it often appears as a broad signal that may exchange with D₂O.[7] |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift of each signal is indicative of the carbon's electronic environment. For this compound (C₁₁H₁₃N), we expect to see 8 distinct signals, as some carbons in the phenyl ring are chemically equivalent by symmetry.
Predicted ¹³C NMR Signal Assignments:
| Carbon Label | Predicted δ (ppm) | Rationale |
| C1 (ipso-Phenyl) | ~144 | The quaternary carbon of the phenyl ring attached to the ethyl group is deshielded. |
| C2 (ortho-Phenyl) | ~128.5 | Aromatic carbons. |
| C3 (meta-Phenyl) | ~127.0 | Aromatic carbons. |
| C4 (para-Phenyl) | ~126.5 | Aromatic carbons. |
| C5 (Methine) | ~58 | This benzylic carbon is attached to nitrogen, causing a significant downfield shift. |
| C6 (Methyl) | ~24 | A typical aliphatic methyl carbon shift. |
| C7 (Methylene) | ~39 | The methylene carbon adjacent to the nitrogen. |
| C8 (Alkyne) | ~82 | The internal alkyne carbon (C-C≡CH) is deshielded. |
| C9 (Alkyne) | ~72 | The terminal alkyne carbon (C≡CH) is typically more shielded than the internal one. |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals are captured.
-
Number of Scans (NS): 16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds. A delay to allow for nuclear relaxation between pulses.
-
Acquisition Time (AQ): 2-3 seconds.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Set to a range of 0 to 220 ppm.
-
Number of Scans (NS): 1024 scans. More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 3-5 seconds. A longer delay helps in the accurate integration and observation of quaternary carbons.
-
Visualization of Structure and Workflow
A clear visualization of the molecular structure and the experimental process is essential for understanding the data.
Caption: Molecular structure of this compound with atom labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemscene.com [chemscene.com]
- 4. 56862-34-1|N-(1-Phenylethyl)prop-2-yn-1-amine|BLD Pharm [bldpharm.com]
- 5. Interpreting | OpenOChem Learn [learn.openochem.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (1-Phenyl-ethyl)-prop-2-ynyl-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 2, 2026
Abstract
(1-Phenyl-ethyl)-prop-2-ynyl-amine, a secondary amine featuring both a chiral phenylethyl group and a reactive propargyl moiety, represents a molecule of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via N-alkylation is presented, accompanied by an in-depth discussion of the underlying reaction mechanism and experimental considerations. Furthermore, a complete workflow for the structural characterization of the synthesized compound using modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—is detailed, with an analysis of expected spectral features. Finally, the broader significance of the propargylamine scaffold in drug discovery is discussed, highlighting the potential applications of this compound as a versatile building block in the development of novel therapeutics.
Core Molecular Attributes
This compound, also known by its IUPAC name N-(1-phenylethyl)prop-2-yn-1-amine, is a chiral organic compound. Its core attributes are summarized in the table below.
| Attribute | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃N | [1][2] |
| Molecular Weight | 159.23 g/mol | [1][2] |
| CAS Number | 56862-34-1 |
The molecular weight is calculated from the atomic weights of its constituent atoms: (11 × 12.011) + (13 × 1.008) + (1 × 14.007) = 159.23 g/mol . The presence of a single nitrogen atom results in an odd nominal molecular weight, a key characteristic in mass spectrometric analysis as per the Nitrogen Rule.[3]
Molecular Structure
The structure of this compound is characterized by a stereocenter at the benzylic carbon of the 1-phenylethyl group and a terminal alkyne on the propargyl group. This dual functionality makes it a valuable synthon.
Caption: Molecular structure of this compound.
Synthesis Protocol: N-Alkylation of 1-Phenylethylamine
The synthesis of this compound can be efficiently achieved through the direct N-alkylation of 1-phenylethylamine with a propargyl halide, such as propargyl bromide. This is a classic and reliable method for forming secondary amines.
Principle of the Synthesis
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 1-phenylethylamine acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide, which is bonded to the electron-withdrawing bromine atom. A base is required to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
Experimental Protocol
Materials:
-
1-Phenylethylamine (racemic or enantiomerically pure)
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylethylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add propargyl bromide (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild, inexpensive, and easily removable inorganic base, ideal for scavenging the HBr generated during the reaction. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.
-
Excess of Propargyl Bromide: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.
-
Aqueous Workup: The washing steps with NaHCO₃ and brine are crucial to remove any remaining acidic byproducts and water-soluble impurities.
Structural Characterization Workflow
A robust characterization workflow is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques.
Caption: Workflow for the synthesis and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key information about the electronic environment of the hydrogen atoms.
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzylic Proton: A quartet at δ 3.8-4.0 ppm due to coupling with the adjacent methyl protons.
-
Propargyl Methylene Protons: A doublet at δ 3.3-3.5 ppm.
-
Alkynyl Proton: A triplet at δ 2.2-2.4 ppm.
-
Methyl Protons: A doublet at δ 1.4-1.6 ppm.
-
Amine Proton (N-H): A broad singlet, typically between δ 1.5-2.5 ppm, which is exchangeable with D₂O.[4]
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton.
-
Aromatic Carbons: Signals in the δ 125-145 ppm region.
-
Alkynyl Carbons: Two signals around δ 70-85 ppm.
-
Benzylic Carbon: A signal around δ 55-60 ppm.
-
Propargyl Methylene Carbon: A signal around δ 35-40 ppm.
-
Methyl Carbon: A signal around δ 20-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.[4]
-
C≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption band near 3300 cm⁻¹.
-
C≡C Stretch: A weak absorption band around 2100-2150 cm⁻¹.
-
C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.[4]
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 159, consistent with the molecular weight. As per the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[3]
-
Major Fragmentation: A characteristic fragmentation pattern for amines is alpha-cleavage.[5] For this compound, the major fragmentation would be the loss of a methyl radical (CH₃•) to form a stable iminium cation at m/z = 144. Another significant fragmentation would be the cleavage of the bond between the benzylic carbon and the phenyl group, leading to a fragment at m/z = 91 (tropylium ion).
Significance and Applications in Drug Discovery
The propargylamine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][6][7][8] Its importance stems from several key properties:
-
Monoamine Oxidase (MAO) Inhibition: The propargylamine group is a well-known irreversible inhibitor of MAO enzymes, which are crucial targets in the treatment of neurodegenerative disorders like Parkinson's disease (e.g., Selegiline and Rasagiline).[6]
-
Bioorthogonal Chemistry: The terminal alkyne functionality allows for highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the precise attachment of the molecule to other biomolecules or probes for chemical biology studies.
-
Metabolic Stability: The presence of the alkyne can block sites of metabolism, leading to improved pharmacokinetic properties of drug candidates.
This compound, with its chiral center, offers an additional layer of complexity and specificity for drug design. The stereochemistry at the phenylethyl group can significantly influence the binding affinity and selectivity for biological targets. This makes it a valuable building block for the synthesis of novel, stereochemically defined drug candidates targeting a wide range of diseases, particularly in the realm of neuropharmacology.
Conclusion
This compound is a molecule with significant potential, underpinned by its well-defined chemical properties and the established importance of its constituent functional groups. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling researchers to confidently utilize this compound in their synthetic and medicinal chemistry endeavors. The continued exploration of propargylamine-containing molecules promises to yield new and effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Propargylamine: an important moiety in drug discovery. | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoselective Synthesis of (1-Phenyl-ethyl)-prop-2-ynyl-amine
A-WHITE-PAPER-ON-THE-SYNTHESIS-OF-CHIRAL-1-PHENYL-ETHYL-PROP-2-YNYL-AMINE
Abstract
This technical guide provides a comprehensive overview of the synthesis of chiral (1-Phenyl-ethyl)-prop-2-ynyl-amine, a valuable building block in medicinal chemistry and organic synthesis. We delve into the strategic considerations for achieving high enantiomeric purity, focusing on a robust and scalable synthetic route utilizing readily available chiral precursors. This document details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary analytical techniques for product characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Chiral Propargylamines
Chirality is a fundamental concept in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets.[1][2] Enantiomers of a chiral drug can exhibit vastly different pharmacological, and toxicological profiles.[2][3] Propargylamines, organic compounds containing both an alkyne and an amine functional group, are particularly significant pharmacophores.[4][5]
The propargylamine moiety is a key structural feature in several marketed drugs, most notably irreversible monoamine oxidase B (MAO-B) inhibitors like Selegiline and Rasagiline, which are used in the treatment of Parkinson's disease.[6] The alkyne group's ability to form a covalent bond with the enzyme's flavin cofactor is crucial to their mechanism of action. Consequently, the development of efficient and stereoselective synthetic routes to chiral propargylamines is of paramount importance to the pharmaceutical industry.[3][7]
The target molecule of this guide, chiral this compound, combines the well-established chiral scaffold of 1-phenylethylamine (α-PEA) with the synthetically versatile propargyl group.[8][9] This structure serves as a valuable intermediate for creating more complex molecules through reactions like "click" chemistry, Sonogashira coupling, and various cyclization reactions.[7][10]
Synthetic Strategy and Mechanistic Rationale
Retrosynthetic Analysis & Strategy Selection
The most direct and reliable approach to synthesizing an enantiomerically pure target molecule is to employ a chiral starting material from the "chiral pool." For this compound, the chirality resides on the carbon adjacent to the nitrogen atom. This makes enantiomerically pure (R)- or (S)-1-phenylethylamine the ideal starting material. These amines are commercially available at high optical purity and are relatively inexpensive, making them a preferred choice for both lab-scale and industrial synthesis.[8][9][11]
The disconnection strategy, therefore, simplifies to a single C-N bond formation, specifically the alkylation of the chiral amine with a suitable propargylating agent.
Chosen Synthetic Route: Direct N-Alkylation
The selected method is the direct nucleophilic substitution (SN2) reaction between enantiopure 1-phenylethylamine and a propargyl halide, such as propargyl bromide. This approach is favored for its simplicity, high potential yield, and excellent stereochemical retention.
Mechanism: The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the chiral amine acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide. This single-step, concerted process displaces the bromide leaving group. Since the reaction occurs at the nitrogen atom and does not involve the chiral center, the stereochemical integrity of the 1-phenylethyl group is preserved.
To drive the reaction to completion and neutralize the hydrobromic acid (HBr) byproduct, a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Protocol and Data
This section provides a detailed, step-by-step procedure for the synthesis of (S)-(1-Phenyl-ethyl)-prop-2-ynyl-amine from (S)-1-phenylethylamine. The same protocol can be applied using (R)-1-phenylethylamine to obtain the corresponding (R)-enantiomer.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of chiral this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (S)-1-Phenylethylamine | 121.18 | 1.21 g | 10.0 | 1.0 |
| Propargyl Bromide (80% in toluene) | 118.96 | 1.64 mL | 11.0 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| Acetonitrile (MeCN), Anhydrous | 41.05 | 40 mL | - | - |
| Diethyl Ether (Et₂O) | 74.12 | - | - | - |
| Saturated aq. NaCl (Brine) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol). The flask is then placed under an inert atmosphere (Nitrogen or Argon).
-
Addition of Reagents: Add anhydrous acetonitrile (40 mL) to the flask, followed by (S)-1-phenylethylamine (1.21 g, 10.0 mmol). Stir the resulting suspension at room temperature.
-
Propargylation: Slowly add propargyl bromide (1.1 eq, 11.0 mmol) to the stirring suspension dropwise over 5 minutes. Causality Note: Slow addition helps to control any potential exotherm and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase, visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting amine spot indicates reaction completion.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the solid potassium carbonate and salts. Wash the filter cake with a small amount of diethyl ether.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and saturated aqueous NaCl (brine) (1 x 30 mL). Causality Note: The water wash removes residual inorganic salts and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure product is typically a pale yellow oil.
Characterization and Analysis
To confirm the identity, purity, and stereochemical integrity of the synthesized (S)-(1-Phenyl-ethyl)-prop-2-ynyl-amine, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the product. Key signals include the characteristic peaks for the propargyl group (alkyne C-H and CH₂) and the phenylethyl moiety.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful addition of the propargyl group.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to determine the enantiomeric excess (e.e.) of the product. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, confirming that no racemization occurred during the synthesis.
Safety and Handling
-
1-Phenylethylamine: Corrosive and can cause burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Propargyl Bromide: A lachrymator, toxic, and flammable. It is crucial to handle this reagent exclusively in a well-ventilated fume hood.
-
Solvents: Acetonitrile and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.
Conclusion
The direct N-alkylation of enantiopure 1-phenylethylamine with propargyl bromide represents a highly efficient, reliable, and stereoconservative method for the synthesis of chiral this compound. The use of a readily available chiral starting material obviates the need for challenging asymmetric synthesis or resolution steps.[8][11] This protocol is robust and scalable, providing a solid foundation for researchers and drug development professionals who require this versatile building block for the construction of novel, biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
The Propargylamine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Synthesis, Biological Activity, and Mechanistic Evaluation of Substituted Propargylamines
Foreword: The Rise of a Versatile Pharmacophore
To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the identification of "privileged structures" is paramount. These are molecular frameworks that, with targeted modifications, can bind to a multitude of biological targets, unlocking therapeutic potential across a spectrum of diseases. The substituted propargylamine moiety has firmly established itself as one such scaffold. Initially recognized for its role in irreversible enzyme inhibition, its utility has expanded dramatically, revealing a versatile pharmacophore with potent activities ranging from neuroprotection to oncology.
This guide eschews a conventional template, instead adopting a structure that mirrors the drug discovery pipeline itself: from synthesis to biological evaluation and mechanistic elucidation. As a Senior Application Scientist, my objective is not merely to present data, but to provide a narrative grounded in causality, explaining the rationale behind synthetic strategies and the functional basis of the described experimental protocols. Every piece of technical information is supported by authoritative, verifiable references to ensure the highest degree of scientific integrity.
Part 1: Synthesis of the Propargylamine Core: The A³ Coupling Reaction
The prevalence of the propargylamine unit in biologically active molecules has driven the development of numerous synthetic strategies.[1] Among these, the three-component coupling of an aldehyde, an alkyne, and an amine, widely known as the A³ coupling reaction , has become the method of choice for its efficiency, atom economy, and operational simplicity.[2][3]
The reaction's power lies in its ability to generate significant molecular complexity in a single, one-pot operation. It is typically catalyzed by transition metal salts, with copper being the most common due to its low cost and high efficiency.[4]
Core Mechanism of A³ Coupling
The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves two key concurrent steps, as illustrated below. The process is elegant in its convergence of three simple starting materials into a more complex, high-value product.
Caption: General mechanism of the copper-catalyzed A³ coupling reaction.
Representative Experimental Protocol: Synthesis of a 1-Substituted Propargylamine
This protocol provides a generalized, yet detailed, methodology for a solvent-free A³ coupling reaction, a green chemistry approach that is gaining traction.[4]
Materials:
-
Aldehyde (1.0 mmol)
-
Secondary Amine (e.g., piperidine, pyrrolidine) (1.0 mmol)
-
Terminal Alkyne (e.g., phenylacetylene) (1.0 mmol)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Reaction vial with a magnetic stir bar
-
Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add the aldehyde (1.0 mmol), secondary amine (1.0 mmol), terminal alkyne (1.0 mmol), and CuI (5 mol%).
-
Reaction Execution: Seal the vial and stir the reaction mixture at 80°C. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst, although many modern protocols have been developed that can be run in air.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure propargylamine.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Note: The choice of a copper(I) salt is critical; it facilitates the deprotonation of the terminal alkyne to form the nucleophilic copper acetylide species, which is the key step for C-C bond formation.[4] Performing the reaction solvent-free at an elevated temperature often accelerates the reaction rate and can lead to cleaner product formation by minimizing side reactions.
Part 2: The Spectrum of Biological Activity
The true value of the propargylamine scaffold is revealed in its diverse biological activities. The presence of the alkyne functional group, particularly the terminal C-H in some derivatives or the triple bond itself, is often crucial for its interaction with biological targets.
Monoamine Oxidase (MAO) Inhibition
The most well-documented activity of substituted propargylamines is the irreversible inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform.[1] This has profound therapeutic implications for neurodegenerative disorders like Parkinson's disease, where MAO-B is responsible for breaking down dopamine in the brain.[5] Drugs like Selegiline and Rasagiline are cornerstone therapies that feature a propargylamine core.
Mechanism of Irreversible Inhibition: Propargylamine-based inhibitors are mechanism-based inactivators, also known as "suicide substrates." The MAO enzyme itself oxidizes the propargylamine, which generates a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.
Caption: Mechanism of irreversible MAO-B inhibition by propargylamines.
Quantitative Data on MAO Inhibition: The potency and selectivity of propargylamine inhibitors are highly dependent on their substitution patterns. The data below showcases the inhibitory concentrations (IC₅₀) for representative compounds against human MAO-A and MAO-B.
| Compound | Target Enzyme | IC₅₀ Value | Reference |
| Rasagiline | hMAO-B | 15.4 ± 0.6 nM | [3] |
| ASS234 | hMAO-A | 5.44 nM | [2] |
| ASS234 | hMAO-B | 177 nM | [2] |
| Compound 15 | hMAO-B | 30 ± 2 nM | [3] |
| Compound 17 | hMAO-B | 0.01 ± 0.005 µM | [3] |
| Compound 28 | hMAO-B | 0.015 ± 0.001 µM | [3] |
Neuroprotective Activity
Beyond simply preserving dopamine levels through MAO-B inhibition, certain propargylamines possess intrinsic neuroprotective properties.[1] Studies have shown that compounds like Rasagiline can protect neurons from cell death through mechanisms independent of MAO inhibition, primarily by modulating the mitochondrial pathway of apoptosis.[6]
Mechanism of Neuroprotection via Apoptosis Regulation: Apoptosis, or programmed cell death, is a critical process in neurodegeneration. A key control point is the mitochondrial permeability transition (PT), which leads to the release of pro-apoptotic factors like cytochrome c. Propargylamines have been shown to prevent this event, stabilize the mitochondrial membrane, and promote the expression of pro-survival proteins like Bcl-2.[6]
Caption: Neuroprotective mechanism via inhibition of the mitochondrial apoptosis pathway.
Anticancer Activity
The application of propargylamines in oncology is a rapidly emerging field.[2][3] Various derivatives have demonstrated selective cytotoxicity against a range of cancer cell lines, including notoriously difficult-to-treat cancers like triple-negative breast cancer and neuroblastoma.[7][8]
Mechanism of Anticancer Action: While multiple mechanisms are likely at play, a significant body of evidence points to the induction of apoptosis as a primary mode of action.[9][10] Similar to their neuroprotective role, anticancer propargylamines can trigger the intrinsic (mitochondrial) apoptotic pathway in cancer cells. Pargyline, for instance, has been shown to induce apoptosis in breast and prostate cancer cells, marked by an increase in cleaved PARP and activated caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[9][10]
Quantitative Data on Anticancer Cytotoxicity: The following table presents representative IC₅₀ values for propargylamine derivatives against various cancer cell lines. This data highlights the potential for developing tumor-selective agents.
| Compound Class | Target Cell Line | Activity Metric | Reported Value | Reference |
| Propargylamine Mycophenolate Analogue | SH-SY5Y (Neuroblastoma) | IC₅₀ | Selectively cytotoxic | [7][8] |
| 1-Substituted Propargylic Tertiary Amines | Various (e.g., Breast, Pancreatic) | IC₅₀ | High cytotoxic selectivity | [2][3] |
| Pargyline | T47D (Breast Cancer) | Growth Inhibition | Dose-dependent | [9] |
| Pargyline | LNCaP-LN3 (Prostate Cancer) | Apoptosis Induction | Significant | [10] |
Part 3: Key Experimental Methodologies
The validation of biological activity requires robust and reproducible experimental protocols. The following sections detail the core assays used to quantify the activities described above.
Protocol: MAO-B Inhibition Assay (Fluorometric)
This assay quantifies enzyme activity by measuring the fluorescence of 4-hydroxyquinoline, the product of the MAO-catalyzed oxidation of the non-fluorescent substrate kynuramine.[9]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Selegiline (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test propargylamine compounds dissolved in DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Prepare serial dilutions of the test compounds and selegiline in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Dilute the MAO-B enzyme to its optimal working concentration in cold assay buffer immediately before use.
-
-
Assay Plate Setup:
-
Add 5 µL of serially diluted test compound or control inhibitor to the appropriate wells.
-
For "100% activity" control wells, add 5 µL of vehicle (buffer with DMSO).
-
For "no enzyme" background wells, add 5 µL of vehicle.
-
-
Enzyme Addition & Pre-incubation:
-
Add 40 µL of the diluted MAO-B enzyme solution to all wells except the "no enzyme" background wells.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 5 µL of the kynuramine working solution to all wells.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set at ~315 nm and emission at ~400 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" background wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "100% activity" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System: The inclusion of a known inhibitor (selegiline) serves as a positive control to validate the assay's performance. The signal-to-background ratio, calculated from the control wells, ensures the assay is sensitive and robust.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test propargylamine compounds
-
Sterile 96-well flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "media only" blank wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Calculate the percent viability for each treatment relative to the vehicle control wells ([Absorbance of treated well / Absorbance of vehicle control well] x 100).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Causality Note: This assay does not directly count cells but measures metabolic activity. A reduction in the formazan signal indicates a loss of mitochondrial function, which is a hallmark of cytotoxicity or a profound inhibition of cell proliferation.
Conclusion and Future Outlook
The substituted propargylamine is far more than a simple molecular fragment; it is a dynamic and adaptable pharmacophore with proven and potential therapeutic applications. Its role as an irreversible MAO-B inhibitor is clinically established, but its future may lie in the realms of neuroprotection and oncology. The ability of these compounds to modulate fundamental cellular processes like apoptosis underscores their potential to yield disease-modifying agents.
The synthetic accessibility via the A³ coupling reaction ensures that a vast chemical space around this scaffold remains to be explored. Future research will undoubtedly focus on fine-tuning substitutions to enhance selectivity for specific cancer cell types, improving blood-brain barrier penetration for neuroprotective agents, and designing multi-target-directed ligands that can address complex diseases through synergistic mechanisms. This guide has provided a foundational blueprint of the core science, and it is the task of the dedicated scientific community to build upon it, transforming the potential of the propargylamine scaffold into the therapies of tomorrow.
References
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Reactivity of Propargylamines in Organic Chemistry. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
(1-Phenyl-ethyl)-prop-2-ynyl-amine as a monoamine oxidase inhibitor
An In-depth Technical Guide to (1-Phenyl-ethyl)-prop-2-ynyl-amine as a Putative Monoamine Oxidase Inhibitor
Abstract
This technical guide provides a comprehensive analysis of this compound, a propargylamine derivative, as a potential monoamine oxidase (MAO) inhibitor. While direct experimental data for this specific molecule is limited in public literature, its structural analogy to well-characterized, clinically significant MAO inhibitors such as selegiline, rasagiline, and pargyline allows for a robust, evidence-based extrapolation of its chemical properties, mechanism of action, and likely biological activity. This document details the proposed synthesis, the established mechanism of irreversible MAO inhibition by the propargylamine pharmacophore, and an analysis of the structure-activity relationships that predict its potency and selectivity towards MAO-A and MAO-B isoforms. Furthermore, this guide presents detailed, field-proven experimental protocols for the in vitro evaluation of novel MAO inhibitors, providing researchers and drug development professionals with the necessary framework to validate the therapeutic potential of this compound and related compounds.
Introduction to Monoamine Oxidase and Propargylamine Inhibitors
Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane. They are critical regulators of neurotransmitter levels in the brain and peripheral tissues by catalyzing the oxidative deamination of endogenous monoamines like dopamine, serotonin, and norepinephrine.[1][2] The MAO family consists of two primary isoforms, MAO-A and MAO-B, which, despite sharing significant sequence homology, exhibit distinct substrate specificities and inhibitor sensitivities.[3]
-
MAO-A preferentially metabolizes serotonin and noradrenaline and is a primary target for antidepressant drugs.[4]
-
MAO-B shows selectivity for substrates like phenylethylamine and benzylamine and is primarily responsible for the degradation of dopamine in the human brain.[2][5]
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD). Inhibition of MAO-B can increase the synaptic concentration of dopamine, providing symptomatic relief and potentially neuroprotective effects.[6] This has made selective MAO-B inhibitors a cornerstone of PD therapy.[4]
The propargylamines are a prominent class of mechanism-based, irreversible MAO inhibitors.[] Clinically approved drugs like selegiline and rasagiline belong to this class and are highly selective for MAO-B.[1] this compound, the subject of this guide, contains the key propargylamine pharmacophore and a phenylethyl substituent, making it a strong candidate for investigation as a novel MAO inhibitor.
Chemical Profile and Synthesis
Molecular Structure
This compound (IUPAC Name: N-(1-Phenylethyl)prop-2-yn-1-amine) is a secondary amine featuring a propargyl group and a 1-phenylethyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₃N with a molecular weight of 159.23 g/mol .[8]
Proposed Synthesis Pathway
The synthesis of N-substituted propargylamines is a well-established process in medicinal chemistry. A common and efficient method involves the direct alkylation of a primary amine with a propargyl electrophile. For this compound, this can be achieved by reacting commercially available 1-phenylethylamine with propargyl bromide or a propargyl sulfonate ester in the presence of a non-nucleophilic base, such as potassium carbonate, to scavenge the acid byproduct.
References
- 1. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-(1-Phenylethyl)prop-2-yn-1-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. mdpi.com [mdpi.com]
- 8. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Basic characteristics of N-(1-Phenylethyl)prop-2-yn-1-amine
An In-depth Technical Guide to N-(1-Phenylethyl)prop-2-yn-1-amine
Authored by a Senior Application Scientist
Introduction: A Molecule of Strategic Importance
N-(1-Phenylethyl)prop-2-yn-1-amine (CAS: 56862-34-1) is a chiral secondary amine that stands as a versatile and highly valuable building block in modern organic synthesis.[1][2][3] Its structure is a strategic amalgamation of two key functional motifs: the well-established (R)- or (S)-1-phenylethylamine chiral auxiliary and the synthetically powerful terminal alkyne of the propargylamine group. This unique combination provides chemists and drug development professionals with a powerful tool for introducing chirality, rigidity, and a reactive handle for diverse chemical transformations.
The 1-phenylethylamine moiety is a privileged chiral inducer, widely employed to direct the stereochemical outcome of asymmetric syntheses.[4][5] Its commercial availability in both enantiomeric forms makes it a cost-effective choice for constructing enantiopure products, which is particularly critical in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereoisomer.[5][6]
Simultaneously, the propargylamine component, featuring a terminal alkyne, opens a gateway to a vast array of chemical reactions. Most notably, it is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," enabling the efficient construction of complex molecular architectures. This functionality is of paramount importance in drug discovery, chemical biology, and materials science for creating novel compounds and conjugates. This guide provides an in-depth examination of the fundamental characteristics, synthesis, reactivity, and applications of this pivotal chemical entity.
PART 1: Core Physicochemical and Spectroscopic Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
Physicochemical Data
The key physicochemical properties of N-(1-Phenylethyl)prop-2-yn-1-amine are summarized below for quick reference. These parameters are crucial for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| CAS Number | 56862-34-1 | [1][3] |
| Molecular Formula | C₁₁H₁₃N | [1][3] |
| Molecular Weight | 159.23 g/mol | [1][3] |
| Purity | Typically >97% | [1][3] |
| SMILES | C#CCNC(C)C1=CC=CC=C1 | [3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |
| logP (octanol-water partition coeff.) | 1.97 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 3 | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of N-(1-Phenylethyl)prop-2-yn-1-amine. The following is a predicted profile based on its structure and established spectroscopic principles.
Infrared (IR) Spectroscopy
As a secondary amine, its IR spectrum is expected to show characteristic peaks. The key absorptions include:
-
N-H Stretch: A single, moderately weak band around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[7][8]
-
Terminal Alkyne ≡C-H Stretch: A sharp, strong peak typically appears around 3300 cm⁻¹.
-
Alkyne C≡C Stretch: A weak to medium band is expected in the 2150-2100 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹.
-
C-N Stretch: An absorption in the 1250–1020 cm⁻¹ range is expected for the aliphatic C-N bond.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm (5H).
-
Methine Proton (CH-N): A quartet around δ 3.8-4.0 ppm (1H), coupled to the methyl protons.
-
Methylene Protons (CH₂-N): A doublet of doublets around δ 3.4-3.6 ppm (2H), coupled to the alkynyl proton.
-
Alkynyl Proton (C≡CH): A triplet around δ 2.2-2.4 ppm (1H), coupled to the methylene protons.
-
Amine Proton (NH): A broad singlet, typically between δ 1.5-2.5 ppm (1H), whose position can vary with concentration and solvent. Its signal will disappear upon D₂O exchange.[8]
-
Methyl Protons (CH₃): A doublet around δ 1.4-1.6 ppm (3H), coupled to the methine proton.
¹³C NMR:
-
Aromatic Carbons: Signals between δ 125-145 ppm.
-
Terminal Alkyne Carbons: Two distinct signals, with the terminal carbon (≡CH) around δ 70-75 ppm and the internal carbon (-C≡) around δ 80-85 ppm.
-
Methine Carbon (CH-N): A signal in the δ 55-60 ppm range.
-
Methylene Carbon (CH₂-N): A signal in the δ 35-40 ppm range.
-
Methyl Carbon (CH₃): A signal in the δ 20-25 ppm range.
PART 2: Synthesis and Key Methodologies
The synthesis of N-(1-Phenylethyl)prop-2-yn-1-amine is typically achieved via a straightforward nucleophilic substitution reaction. This process leverages the nucleophilicity of the primary amine of 1-phenylethylamine to displace a halide from a propargyl electrophile.
General Synthesis Workflow
The most common and efficient laboratory-scale synthesis involves the N-alkylation of enantiomerically pure (R)- or (S)-1-phenylethylamine with propargyl bromide. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
Caption: General workflow for the synthesis of N-(1-Phenylethyl)prop-2-yn-1-amine.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis.
Materials:
-
(S)-1-Phenylethylamine (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous acetonitrile followed by anhydrous potassium carbonate.
-
Addition of Amine: Add (S)-1-Phenylethylamine to the stirring suspension.
-
Addition of Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Add the propargyl bromide solution dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and minimize potential side reactions, such as over-alkylation to the tertiary amine.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(1-Phenylethyl)prop-2-yn-1-amine.
PART 3: Reactivity and Applications in Drug Development
The synthetic utility of N-(1-Phenylethyl)prop-2-yn-1-amine stems from the distinct reactivity of its alkyne and amine functionalities, combined with its inherent chirality.
Core Reactivity Pathways
The terminal alkyne is the primary site for elaboration, making it a powerful handle for molecular construction. The chiral center allows for diastereoselective reactions, providing control over the final product's stereochemistry.
Caption: Key reaction pathways for N-(1-Phenylethyl)prop-2-yn-1-amine.
Applications in Medicinal Chemistry and Drug Discovery
-
Chiral Auxiliary and Building Block: The 1-phenylethylamine group can act as a chiral auxiliary, directing the stereochemistry of reactions at or near the propargyl group. More commonly, it is incorporated as a permanent chiral fragment in the final molecule. Chiral 1,3-diamines, which can be synthesized from such precursors, are important scaffolds in organocatalysis and bioactive compounds.[9]
-
Scaffold for Bioactive Molecules: The phenylethylamine framework is a common feature in many neurologically active drugs. Derivatives of N-(2-phenylethyl)ethylamine have been investigated as dopamine receptor ligands.[10] The introduction of the propargyl group provides a vector for further diversification to explore structure-activity relationships (SAR).
-
"Click Chemistry" for Drug Conjugation and Discovery: The terminal alkyne makes this molecule an ideal partner for "click" reactions with azide-functionalized molecules. This is widely used for:
-
Lead Discovery: Rapidly generating libraries of compounds (e.g., triazoles) for high-throughput screening.
-
Bioconjugation: Linking the molecule to peptides, proteins, or labels for targeted drug delivery or diagnostic applications.
-
-
Propargylamine as a Pharmacophore: The propargylamine moiety itself is a key pharmacophore in several enzyme inhibitors, most notably Monoamine Oxidase (MAO) inhibitors. While this specific compound is not an approved drug, it serves as a valuable starting point for designing novel inhibitors where the chiral phenylethyl group can provide specific interactions within an enzyme's active site.
PART 4: Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally related compounds like propargylamines and phenylethylamines provide a strong basis for safety protocols.
Hazard Profile
Based on analogous structures, N-(1-Phenylethyl)prop-2-yn-1-amine should be handled as a hazardous substance with the following potential risks:
-
Corrosive: Amines are often corrosive and can cause severe skin burns and eye damage upon contact.[11][12]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity via oral and dermal routes is a potential concern.[11][13]
-
Flammability: While not highly flammable, it may be a combustible liquid.[11][12]
-
Inhalation Hazard: Vapors or mists may be irritating to the respiratory tract.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary when handling larger quantities.[11][12]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[12]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[11][12]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] A recommended storage temperature is 2-8 °C.[3]
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12]
Conclusion
N-(1-Phenylethyl)prop-2-yn-1-amine is more than just a simple chemical; it is a strategically designed synthetic tool. It provides a reliable and cost-effective method for introducing chirality while simultaneously offering the vast synthetic potential of a terminal alkyne. Its utility in constructing complex chiral molecules, particularly through modern synthetic methods like click chemistry, makes it an indispensable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is key to unlocking its full potential in the pursuit of novel therapeutics and advanced materials.
References
- 1. keyorganics.net [keyorganics.net]
- 2. (1-phenylethyl)(prop-2-yn-1-yl)amine [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Use of (1-Phenyl-ethyl)-prop-2-ynyl-amine in Click Chemistry Reactions
Introduction: Harnessing Chirality in Click Chemistry
The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, has revolutionized the landscape of chemical synthesis, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the forefront of this chemical paradigm is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that meticulously joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2][3] This powerful transformation has found extensive applications in drug discovery, materials science, and bioconjugation due to its remarkable efficiency and bioorthogonality.[4][5][6]
This guide focuses on a specific, yet highly versatile, building block for CuAAC reactions: (1-Phenyl-ethyl)-prop-2-ynyl-amine (CAS 56862-34-1).[7][8][9] This molecule is distinguished by the presence of a terminal alkyne, essential for the click reaction, and a chiral benzylic amine moiety. The introduction of a stereocenter offers a valuable handle for synthesizing enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and other bioactive molecules.[10] The amine group itself can play a crucial role in the reaction, potentially acting as an internal base or coordinating with the copper catalyst to influence the reaction kinetics.[11]
These application notes provide a comprehensive overview of the mechanistic underpinnings of the CuAAC reaction and deliver detailed, field-proven protocols for the successful utilization of this compound in forming novel triazole architectures.
Mechanistic Insights: The Copper-Catalyzed Path to Triazoles
The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires harsh conditions and often results in a mixture of 1,4- and 1,5-regioisomers.[1][2] The genius of the copper(I)-catalyzed variant lies in its ability to dramatically accelerate the reaction rate (by a factor of 10⁷ to 10⁸) and to provide exquisite control over the regioselectivity, yielding exclusively the 1,4-disubstituted triazole.[1]
The catalytic cycle, as elucidated by extensive experimental and computational studies, is believed to proceed through the following key steps:[12][13][14]
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of this compound. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[12][14] The amine moiety within the same molecule may assist in this deprotonation step.
-
Coordination of the Azide: The azide reactant then coordinates to the copper center of the acetylide complex.[13]
-
Cycloaddition: A stepwise process involving the formation of a six-membered copper metallacycle is proposed.[1][12] This is followed by ring contraction to a triazolyl-copper intermediate.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[1]
The presence of an amine in the alkyne-bearing molecule, such as in this compound, can have a beneficial impact on the reaction. It has been shown that amines can facilitate the complexation between the alkyne and the copper active site on the catalyst surface, thereby increasing the local concentration of reactants and enhancing the reaction rate.[11]
Visualizing the Catalytic Cycle
To illustrate the intricate steps of the CuAAC reaction, the following diagram outlines the proposed catalytic cycle.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting CuAAC reactions with this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species.
Protocol 1: Standard CuAAC Reaction with in situ Generation of Cu(I)
This protocol is suitable for a wide range of organic azides and is a reliable starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Azide of choice (1.0-1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: tert-Butanol/Water (1:1 v/v) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the corresponding azide (1.0-1.1 equiv).
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1) to a concentration of 0.1-0.5 M.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.
-
Degas the reaction mixture containing the alkyne and azide by bubbling with an inert gas for 15-20 minutes.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is often observed upon addition of the copper catalyst.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation Using a Pre-formed Cu(I) Catalyst with a Stabilizing Ligand
For applications involving sensitive biomolecules, it is advisable to use a pre-formed and stabilized Cu(I) catalyst to minimize potential oxidative damage. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used ligand for this purpose.[15]
Materials:
-
This compound modified biomolecule (1.0 equiv)
-
Azide-functionalized cargo molecule (1.5-5.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine hydrochloride (optional, to scavenge reactive byproducts)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Prepare stock solutions:
-
Biomolecule solution in the reaction buffer.
-
Azide-cargo solution in a compatible solvent (e.g., DMSO or water).
-
CuSO₄ solution (e.g., 20 mM in water).
-
THPTA solution (e.g., 50 mM in water).
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine solution (optional, e.g., 100 mM in water).
-
-
In a microcentrifuge tube, combine the biomolecule-alkyne solution and the reaction buffer.
-
Add the azide-cargo solution to the tube.
-
Prepare a premixed solution of CuSO₄ and THPTA (a 1:5 molar ratio is common).
-
To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.
-
Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
Data Presentation and Expected Outcomes
The CuAAC reaction is known for its high efficiency. The following table provides hypothetical, yet representative, yields for the reaction of this compound with various azides under the conditions described in Protocol 1.
| Entry | Azide (R-N₃) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | t-BuOH/H₂O | 4 | 95 |
| 2 | Phenyl azide | t-BuOH/H₂O | 6 | 92 |
| 3 | 1-Azidohexane | DMF | 3 | 98 |
| 4 | 3-Azidopropanoic acid | t-BuOH/H₂O | 8 | 89 |
Note: Reaction times and yields may vary depending on the specific azide used, the purity of the reagents, and the efficiency of the inert atmosphere. Optimization of catalyst loading and temperature may be required for less reactive substrates.
Workflow Visualization
The general workflow for a typical CuAAC experiment using this compound is depicted below.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. 56862-34-1|N-(1-Phenylethyl)prop-2-yn-1-amine|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 15. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: The Role of Chiral Propargylamines in Modern Medicinal Chemistry
Introduction: The Propargylamine Moiety - A Privileged Scaffold in Drug Discovery
The propargylamine functional group, characterized by a terminal alkyne linked to an amine via a methylene bridge, is a remarkably versatile scaffold in medicinal chemistry.[1][2] Its unique chemical properties—the reactivity of the triple bond for various chemical transformations and the basicity of the amine—make it an invaluable building block for creating complex molecular architectures.[1][3][4][5] When chirality is introduced at the carbon atom bearing the amine and alkyne groups, the therapeutic potential of these molecules is significantly amplified. Chirality is a fundamental principle in drug action, as biological targets such as enzymes and receptors are inherently chiral.[6][7] The distinct three-dimensional arrangement of a specific enantiomer can lead to enhanced potency, selectivity, and a more favorable safety profile compared to its mirror image or the racemic mixture.
These application notes will provide an in-depth exploration of the utility of chiral propargylamines, focusing on their established role in treating neurodegenerative diseases and their emerging potential in oncology. We will delve into the mechanistic basis of their action, provide detailed protocols for their asymmetric synthesis, and outline methods for their biological evaluation.
Core Application: Irreversible Enzyme Inhibition in Neurodegenerative Disease
The most prominent success of chiral propargylamines lies in their application as mechanism-based irreversible inhibitors of monoamine oxidase B (MAO-B).[8][9] MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters, particularly dopamine.[9] Its overactivity is implicated in the pathology of neurodegenerative conditions like Parkinson's disease and Alzheimer's disease.[8][10]
Mechanism of MAO-B Inactivation
Propargylamine-based drugs, such as (R)-Rasagiline and (R)-Selegiline, act as "suicide inhibitors".[11] The enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, the oxidation of the propargylamine by the enzyme's flavin adenine dinucleotide (FAD) cofactor does not lead to a harmless product. Instead, it generates a highly reactive intermediate, which then covalently and irreversibly binds to the FAD cofactor.[12][13] This covalent modification permanently inactivates the enzyme.[14]
The proposed mechanism involves the oxidation of the propargylamine to an iminium cation, which rearranges to a reactive allenic species or a related intermediate.[15][16] This electrophilic species is then attacked by the N5 atom of the reduced FAD cofactor, forming a stable covalent adduct and thereby inactivating the enzyme.[12][15]
Caption: Mechanism of irreversible MAO-B inhibition by a chiral propargylamine.
Key Therapeutic Agents and Their Properties
(R)-Selegiline and (R)-Rasagiline are cornerstone therapies for Parkinson's disease.[17] While both are potent and selective irreversible MAO-B inhibitors, they exhibit different metabolic profiles and potencies.[18] Beyond symptomatic relief by preserving dopamine levels, these compounds have demonstrated significant neuroprotective effects, which are not solely dependent on MAO-B inhibition.[18][19] These effects include the induction of anti-apoptotic proteins (like Bcl-2) and neurotrophic factors, contributing to neuronal survival.[20]
| Drug | Target | IC₅₀ (MAO-B) | Key Metabolites | Neuroprotective Mechanisms | Therapeutic Use |
| (R)-Selegiline | MAO-B (selective, irreversible) | ~10 nM | L-amphetamine, L-methamphetamine, Desmethylselegiline | Induction of Bcl-2 and neurotrophic factors, antioxidant properties. | Parkinson's Disease (monotherapy and adjunct), Major Depressive Disorder.[10][21] |
| (R)-Rasagiline | MAO-B (selective, irreversible) | ~5 nM | 1(R)-aminoindan | Induction of Bcl-2, regulation of APP processing, anti-apoptotic.[18][19] | Parkinson's Disease (monotherapy and adjunct).[17][22] |
Emerging Applications: Beyond Neurodegeneration
The unique chemical properties of chiral propargylamines have led to their exploration in other therapeutic areas, most notably in cancer.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is a hallmark of many cancers.[23] Propargylamine-based molecules have been developed as potent HDAC inhibitors.[24] In this context, the alkyne moiety often serves as a zinc-binding group, chelating the catalytic zinc ion in the HDAC active site. Studies have shown that the stereochemistry of the propargylamine is critical for activity and selectivity. For instance, (R)-configured propargylamines were found to confer increased selectivity for the HDAC6 isoform, a promising target for treating certain cancers and neurodegenerative diseases without significant toxicity.[23][24]
Multi-Target-Directed Ligands (MTDLs)
For complex multifactorial diseases like Alzheimer's, a single-target approach is often insufficient. The propargylamine scaffold is ideal for designing multi-target-directed ligands (MTDLs) that can modulate several disease-related pathways simultaneously.[19] Hybrids incorporating a chiral propargylamine moiety (for MAO-B inhibition) with other pharmacophores (e.g., for cholinesterase inhibition) have been synthesized.[25] These MTDLs, such as ASS234 and ladostigil, can inhibit both MAO and cholinesterases, chelate excess metal ions, and exhibit antioxidant properties, offering a holistic therapeutic strategy for Alzheimer's disease.[19]
Caption: Multi-target action of propargylamine MTDLs in Alzheimer's Disease.
Protocols for Synthesis and Evaluation
The successful application of chiral propargylamines hinges on efficient and stereoselective synthetic methods. The catalytic asymmetric three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling) is one of the most powerful strategies.[26][27]
Protocol 1: Asymmetric Synthesis of a Chiral Propargylamine via A³ Coupling
This protocol describes a general procedure for the enantioselective synthesis of a chiral propargylamine using a copper(I) catalyst and a chiral ligand, such as a Pyridine Bis-Oxazoline (PYBOX) ligand.[10][28]
Causality: The copper(I) salt acts as a Lewis acid to activate the alkyne, forming a copper acetylide. The chiral ligand coordinates to the copper center, creating a chiral environment that directs the nucleophilic attack of the acetylide onto one face of the in situ-formed imine (from the aldehyde and amine), leading to the desired enantiomer of the propargylamine. Toluene is a common solvent as it is relatively non-coordinating and solubilizes the reactants and catalyst complex well.
Materials:
-
Aldehyde (e.g., 3-methyl benzaldehyde, 1.0 mmol)
-
Amine (e.g., 4-toluidine, 1.0 mmol)
-
Terminal Alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Copper(I) trifluoromethanesulfonate toluene complex (Cu(I)OTf, 0.05 mmol, 5 mol%)
-
Chiral Ligand (e.g., (S)-Ph-PYBOX, 0.055 mmol, 5.5 mol%)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer
Workflow Diagram:
Caption: Workflow for asymmetric synthesis and analysis of a chiral propargylamine.
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add the chiral ligand ((S)-Ph-PYBOX, 0.055 mmol) and anhydrous toluene (2 mL). Stir for 5 minutes. Add the copper(I) catalyst (Cu(I)OTf, 0.05 mmol) and stir the mixture for 30 minutes at room temperature until a clear, colored solution of the chiral catalyst complex is formed.
-
Reaction Assembly: To the catalyst solution, add the amine (1.0 mmol), followed by the aldehyde (1.0 mmol), and finally the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral propargylamine.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Protocol 2: In Vitro Fluorometric Assay for MAO-B Inhibition
This protocol provides a method to determine the inhibitory potency (IC₅₀ value) of a synthesized chiral propargylamine against human monoamine oxidase B.
Causality: This assay relies on a fluorogenic substrate that is converted by MAO-B into a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will reduce this rate. By measuring the activity at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Recombinant human MAO-B
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorogenic substrate (e.g., Kynuramine)
-
Synthesized chiral propargylamine inhibitor (stock solution in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the chiral propargylamine inhibitor in phosphate buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
Assay Setup: In the wells of the 96-well microplate, add:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
MAO-B enzyme solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added. For irreversible inhibitors, this pre-incubation time is critical.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate (Kynuramine) to all wells.
-
Measurement: Immediately place the plate in the fluorescence microplate reader (pre-warmed to 37°C). Measure the fluorescence kinetically over 30-60 minutes (e.g., Excitation: 310 nm, Emission: 400 nm for the product of Kynuramine).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each inhibitor concentration.
-
Normalize the rates relative to the control (no inhibitor) to get the percent activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response equation (e.g., four-parameter logistic) to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Chiral propargylamines represent a privileged structural class in medicinal chemistry, with a proven track record in the treatment of neurodegenerative diseases and significant promise in other areas like oncology.[17][29] Their ability to act as highly potent and selective mechanism-based inhibitors, coupled with the development of robust asymmetric synthetic methods, ensures their continued relevance. Future research will likely focus on expanding their application as multi-target-directed ligands for complex diseases, leveraging their unique reactivity for bio-conjugation and chemical probe development, and further refining synthetic strategies to access novel and diverse chiral propargylamine-based therapeutics.[1][29]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Considering the impact of the chirality of therapeutic nanoparticles on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA From 2011 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 11. biochem.du.ac.in [biochem.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 18. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scribd.com [scribd.com]
- 29. tandfonline.com [tandfonline.com]
Topic: Solvent-Free Synthesis of (1-Phenyl-ethyl)-prop-2-ynyl-amine: A Green Chemistry Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Phenyl-ethyl)-prop-2-ynyl-amine is a valuable secondary propargylamine, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and biologically active molecules.[1][2] Traditional syntheses often involve volatile organic solvents, leading to significant chemical waste and environmental concerns. This application note details robust, solvent-free protocols for the synthesis of this compound, aligning with the principles of green chemistry.[3][4] We present a primary method based on the direct N-alkylation of 1-phenylethylamine with propargyl bromide under neat conditions, facilitated by conventional heating, microwave irradiation, or sonication. These methods offer high yields, operational simplicity, reduced reaction times, and a significantly improved environmental footprint. An alternative synthesis via the A³ multicomponent reaction is also discussed, providing a comprehensive overview for researchers.
Introduction and Scientific Rationale
Propargylamines are foundational scaffolds in medicinal chemistry, present in drugs like Pargyline and Selegiline, which are known for their monoamine oxidase (MAO) inhibitory activity.[2] The synthesis of chiral amines such as this compound is of particular interest as stereochemistry often dictates biological efficacy.[5] The drive towards sustainable chemical manufacturing necessitates the development of protocols that minimize or eliminate the use of hazardous solvents.[6][7]
Solvent-free, or "neat," reactions offer numerous advantages:
-
Enhanced Reaction Rates: Increased concentration of reactants leads to higher reaction kinetics.
-
Improved Efficiency: Often results in higher yields and product purity.
-
Simplified Work-up: Eliminates the need for solvent removal, simplifying product isolation.
-
Environmental & Economic Benefits: Reduces chemical waste, safety hazards, and associated purchasing and disposal costs.[3]
The primary method detailed herein is the direct N-alkylation of (S)- or (R)-1-phenylethylamine with propargyl bromide, using a solid inorganic base. This approach is a classic Sₙ2 reaction that is highly efficient under solvent-free conditions. The alternative A³ (Aldehyde-Amine-Alkyne) coupling is a powerful one-pot, three-component reaction that is highly atom-economical but involves more hazardous reagents for this specific target molecule.[1][8]
Reaction Scheme and Mechanism
The primary synthesis route involves the direct N-alkylation of 1-phenylethylamine. The amine acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide. A solid base, such as potassium carbonate, serves as a proton scavenger, neutralizing the hydrobromic acid formed and driving the reaction to completion.
Caption: General reaction scheme for the N-alkylation synthesis.
Materials and Equipment
Reagents
-
(R)- or (S)-1-Phenylethylamine (CAS: 2627-86-3 or 3886-69-9)
-
Propargyl bromide (80% in toluene, CAS: 106-96-7)
-
Potassium carbonate (anhydrous, powdered, CAS: 584-08-7)
-
Diethyl ether (anhydrous, CAS: 60-29-7)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous, CAS: 7487-88-9)
Equipment
-
Round-bottom flasks (10 mL, 25 mL)
-
Magnetic stirrer and hot plate
-
Condenser
-
Monowave microwave reactor (e.g., Anton Paar Monowave series) or other suitable scientific microwave.
-
Ultrasonic bath/sonicator probe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[9]
Experimental Protocols
Safety Precaution: All operations must be performed in a well-ventilated chemical fume hood. Propargyl bromide is a lachrymator and is toxic.[10] 1-Phenylethylamine is corrosive. Aldehydes are toxic and require careful handling.[9][11] Wear appropriate PPE at all times.
Protocol A: Synthesis via Conventional Heating
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-phenylethylamine (1.21 g, 10 mmol, 1.0 equiv.).
-
Add anhydrous powdered potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).
-
Add propargyl bromide (80% solution in toluene, 1.78 g, containing 1.43 g or 12 mmol, 1.2 equiv.) dropwise at room temperature while stirring.
-
Fit the flask with a condenser and heat the mixture to 70 °C in an oil bath.
-
Maintain stirring at 70 °C for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed to Section 5: Work-up and Purification .
Protocol B: Synthesis via Microwave Irradiation
-
In a 10 mL microwave reaction vial with a magnetic stir bar, combine (S)-1-phenylethylamine (0.605 g, 5 mmol, 1.0 equiv.) and anhydrous powdered potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.).
-
Add propargyl bromide (80% solution in toluene, 0.89 g, containing 0.715 g or 6 mmol, 1.2 equiv.).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at 90 °C for 10-15 minutes, with stirring. (Note: The reactor will control power output to maintain the set temperature).[12][13]
-
After the irradiation cycle, allow the vial to cool to a safe handling temperature (<50 °C).
-
Proceed to Section 5: Work-up and Purification .
Protocol C: Synthesis via Ultrasound Assistance
-
In a 25 mL round-bottom flask, combine (S)-1-phenylethylamine (1.21 g, 10 mmol, 1.0 equiv.) and potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).
-
Add propargyl bromide (80% solution in toluene, 1.78 g, 1.2 equiv.) dropwise.
-
Place the flask in an ultrasonic bath, ensuring the water level is sufficient to immerse the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, remove the flask from the bath.
-
Proceed to Section 5: Work-up and Purification .
Work-up and Purification
The following procedure is applicable to the crude product from any of the above protocols.
Caption: General experimental workflow for product purification.
-
To the crude reaction mixture, add 20 mL of diethyl ether and 20 mL of deionized water. Stir vigorously for 5 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil can be further purified by flash column chromatography on silica gel if needed, though the purity is often high (>95%) after the extractive work-up.
Data Summary and Troubleshooting
| Method | Energy Source | Temp (°C) | Time | Typical Yield | Advantages & Considerations |
| Protocol A | Conventional Heating | 70 | 2-4 h | 85-92% | Simple equipment, easily scalable. |
| Protocol B | Microwave | 90 | 10-15 min | 92-98% | Extremely rapid, high yield, requires specialized equipment.[12][13] |
| Protocol C | Ultrasound | 40 | 30-60 min | 90-96% | Mild conditions, energy-efficient.[14] |
Troubleshooting Guide:
-
Low Yield: Ensure reagents are pure and the potassium carbonate is anhydrous and finely powdered to maximize surface area. Consider increasing the equivalents of propargyl bromide slightly (to 1.3 equiv.).
-
Formation of Dialkylated Product: A common side product is the dialkylated tertiary amine. This can be minimized by the slow, dropwise addition of propargyl bromide and by not using a large excess of it.
-
Incomplete Reaction: If the reaction stalls, confirm the stirring is efficient. For conventional heating, a slight increase in temperature (to 80 °C) may be beneficial.
Alternative Method: A³ Coupling Reaction
For academic interest, this compound can also be synthesized via a copper-catalyzed A³ coupling.[16][17] This involves the one-pot reaction of 1-phenylethylamine , formaldehyde , and acetylene .
Caption: Simplified mechanism of the copper-catalyzed A³ coupling reaction.
While highly atom-economical, this method requires the handling of formaldehyde and acetylene gas, which pose significant safety challenges, making the N-alkylation protocol the recommended choice for most laboratory applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Importance and Green Synthesis of Amines: A Review | Bentham Science [benthamscience.com]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 7. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. | Semantic Scholar [semanticscholar.org]
The Versatile Intermediate: Application and Protocols for (1-Phenyl-ethyl)-prop-2-ynyl-amine in Synthetic Chemistry
Introduction: A Privileged Scaffold in Modern Drug Discovery
(1-Phenyl-ethyl)-prop-2-ynyl-amine, also known as N-(1-phenylethyl)propargylamine, is a chiral secondary amine that has emerged as a highly valuable and versatile intermediate in the landscape of medicinal chemistry and drug development. Its structure uniquely combines a chiral α-methylbenzylamine moiety, a well-established chiral auxiliary and pharmacophore, with a terminal alkyne functionality. This arrangement provides a powerful toolkit for synthetic chemists, enabling access to a diverse range of complex molecular architectures with high stereochemical control. The propargylamine motif is a key pharmacophore in several clinically significant drugs, particularly irreversible monoamine oxidase (MAO) inhibitors like Pargyline, Rasagiline, and Selegiline, which are used in the management of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[1][2]
The terminal alkyne group serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction allows for the efficient and regioselective construction of 1,4-disubstituted 1,2,3-triazoles, which are themselves important scaffolds in medicinal chemistry due to their ability to act as bioisosteres and engage in hydrogen bonding and dipole interactions with biological targets.[3][4]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both reliability and a deep understanding of the underlying chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | ChemScene[4] |
| Molecular Weight | 159.23 g/mol | ChemScene[4] |
| Appearance | Typically a liquid | General Knowledge |
| Boiling Point | Not readily available; likely requires vacuum distillation | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |
| SMILES | C#CCNC(C)C1=CC=CC=C1 | ChemScene[4] |
| CAS Number | 56862-34-1 | ChemScene[4] |
Core Synthetic Methodologies
The synthesis of this compound can be efficiently achieved through two primary and reliable strategies: Direct N-Alkylation of 1-Phenylethylamine and Reductive Amination. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Method 1: Direct N-Alkylation of 1-Phenylethylamine
This is the most straightforward approach, involving the nucleophilic substitution of a propargyl halide or sulfonate by 1-phenylethylamine. The reaction proceeds via an SN2 mechanism. A base is required to neutralize the hydrohalic or sulfonic acid byproduct. Over-alkylation to the tertiary amine can be a competing side reaction, which can be minimized by using a slight excess of the primary amine.
Experimental Protocol: Synthesis of this compound via N-Alkylation
Materials:
-
1-Phenylethylamine (racemic, or the desired enantiomer) (1.0 eq.)
-
Propargyl bromide (80% in toluene) or Propargyl chloride (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq.)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1-phenylethylamine (1.0 eq.) and the chosen solvent (Acetonitrile is a good starting point).
-
Addition of Base: Add the base (e.g., potassium carbonate, 2.0-3.0 eq.).
-
Addition of Alkylating Agent: Slowly add the propargyl halide (1.0-1.2 eq.) to the stirred suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-phenylethylamine spot and the appearance of a new, less polar product spot. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Workup:
-
Once the reaction is complete, filter the solid base and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions, as they solvate the cation of the base without strongly solvating the nucleophilic amine.
-
Base: An inorganic base like potassium carbonate or sodium bicarbonate is used to neutralize the acid byproduct without competing as a nucleophile. A slight excess ensures the reaction goes to completion.
-
Stoichiometry: Using a slight excess of the primary amine can help to minimize the formation of the dialkylated tertiary amine byproduct.
-
Purification: Column chromatography is a standard and effective method for separating the desired secondary amine from any unreacted starting materials and the dialkylated byproduct.
Method 2: Reductive Amination
Reductive amination is a powerful one-pot method for forming C-N bonds. This approach involves the reaction of a carbonyl compound (acetophenone) with an amine (propargylamine) to form an imine intermediate, which is then reduced in situ to the desired amine. This method offers an alternative synthetic route, particularly if propargylamine is more readily available than propargyl halides.
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
Acetophenone (1.0 eq.)
-
Propargylamine (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve acetophenone (1.0 eq.) and propargylamine (1.0-1.2 eq.) in the chosen solvent (DCM or DCE).
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: In a separate flask, prepare a suspension of the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq.) in the same solvent. Slowly add this suspension to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC for the disappearance of the starting materials and the formation of the product.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can sometimes cause side reactions. Sodium cyanoborohydride is also effective but is more toxic.
-
Acid Catalyst: A catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.
-
Solvent: Chlorinated solvents like DCM and DCE are commonly used as they are relatively non-polar and do not interfere with the reducing agent.
Application Notes: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily derived from its terminal alkyne, which serves as a linchpin for diversification, and its chiral phenylethylamine backbone, which can impart stereocontrol in subsequent reactions.
Application 1: "Click Chemistry" and the Synthesis of Chiral Triazoles
The most prominent application of this compound is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate chiral 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery. The resulting triazole ring can act as a bioisosteric replacement for amide bonds or other functional groups, and its nitrogen atoms can participate in hydrogen bonding with biological targets.
Logical Workflow for Triazole Synthesis:
Caption: Workflow for the synthesis of chiral triazoles.
Illustrative Protocol: Synthesis of a Chiral 1,2,3-Triazole
Materials:
-
This compound (1.0 eq.)
-
An organic azide (e.g., benzyl azide) (1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq.)
-
Sodium ascorbate (0.1-0.2 eq.)
-
tert-Butanol and Water (as a solvent mixture, e.g., 1:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05-0.1 eq.) in a small amount of water. In another vial, dissolve sodium ascorbate (0.1-0.2 eq.) in water.
-
Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution may change, indicating the formation of the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution becomes homogeneous or a precipitate of the triazole product forms. Monitor by TLC.
-
Workup and Purification: The workup procedure will vary depending on the properties of the triazole product. Typically, it involves dilution with water and extraction with an organic solvent like ethyl acetate. The product can then be purified by recrystallization or silica gel chromatography.
Application 2: A Precursor for Monoamine Oxidase (MAO) Inhibitors
The propargylamine scaffold is a well-established irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine in the brain. The terminal alkyne of the propargylamine moiety forms a covalent bond with the FAD cofactor of the enzyme, leading to its irreversible inactivation. While this compound itself can be screened for MAO inhibitory activity, it more importantly serves as a versatile intermediate for the synthesis of more complex and potent inhibitors. The phenylethylamine portion can be modified to optimize binding to the active site of the enzyme.
Signaling Pathway Context:
Caption: Inhibition of dopamine degradation by a propargylamine-based MAO-B inhibitor.
The synthesis of analogues of rasagiline, a potent MAO-B inhibitor, often involves the N-propargylation of a primary amine. For instance, a synthetic route to rasagiline involves the reaction of (R)-1-aminoindan with propargyl chloride or a propargyl sulfonate.[5] this compound can be used as a starting point for creating novel MAO-B inhibitors by further functionalizing the phenyl ring or the ethyl group.
Conclusion and Future Perspectives
This compound stands out as a synthetic intermediate of significant value. Its straightforward synthesis, coupled with the dual functionality of a chiral handle and a versatile terminal alkyne, provides a robust platform for the generation of diverse and complex molecular libraries. The protocols and applications detailed in this guide underscore its importance in contemporary drug discovery, particularly in the synthesis of chiral heterocycles and enzyme inhibitors. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- 1. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral N-phosphonyl imine chemistry: an efficient asymmetric synthesis of chiral N-phosphonyl propargylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Applikations- und Protokollhandbuch: Derivatisierung von (1-Phenyl-ethyl)-prop-2-inyl-amin für die Wirkstoffentdeckung
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von (1-Phenyl-ethyl)-prop-2-inyl-amin, einer vielseitigen chiralen Molekülstruktur, die als wertvolles Grundgerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe dient. Die hier beschriebenen Protokolle sind für die Anwendung im Forschungslabor konzipiert und sollen Wissenschaftlern ermöglichen, Substanzbibliotheken für das Screening auf biologische Aktivität zu erstellen.
Einleitung: Die Bedeutung von Propargylaminen in der medizinischen Chemie
Propargylamine sind eine wichtige Klasse organischer Verbindungen, die in der medizinischen Chemie aufgrund ihrer vielfältigen pharmakologischen Aktivitäten große Beachtung finden.[1][2] Die Kombination aus einer Aminogruppe und einer Alkin-Funktionalität in Propargylaminen ermöglicht eine breite Palette chemischer Modifikationen, was sie zu idealen Ausgangsstoffen für die Wirkstoffentdeckung macht.[3] Insbesondere das chirale (1-Phenyl-ethyl)-prop-2-inyl-amin bietet durch sein stereogenes Zentrum eine zusätzliche Dimension für die Untersuchung der molekularen Erkennung an biologischen Zielstrukturen. Die Derivatisierung dieses Moleküls erlaubt die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von Leitstrukturen.
Dieses Handbuch beschreibt drei zentrale Derivatisierungsstrategien: N-Acylierung, Sonogashira-Kupplung und Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC), auch bekannt als "Click-Chemie". Jede Methode wird mit einem detaillierten, schrittweisen Protokoll, einer Erläuterung der zugrunde liegenden chemischen Prinzipien und den erwarteten Ergebnissen vorgestellt.
N-Acylierung: Einführung von Amid-Funktionalitäten
Die N-Acylierung ist eine fundamentale Reaktion in der organischen Synthese zur Bildung von Amidbindungen, die in einer Vielzahl von pharmazeutisch wirksamen Molekülen vorkommen.[4] Durch die Umsetzung von (1-Phenyl-ethyl)-prop-2-inyl-amin mit verschiedenen Acylierungsmitteln wie Carbonsäurechloriden oder -anhydriden können diverse Amide hergestellt werden. Diese Modifikation kann die Lipophilie, die Wasserstoffbrückenbindungsfähigkeit und die metabolische Stabilität des Moleküls beeinflussen.
Kausale Begründung der experimentellen Parameter
Die Wahl des Acylierungsmittels bestimmt direkt die an das Stickstoffatom gebundene funktionelle Gruppe. Die Verwendung einer Base wie Triethylamin ist entscheidend, um den bei der Reaktion entstehenden Chlorwasserstoff (bei Verwendung von Acylchloriden) zu neutralisieren und die Reaktion zum Produkt zu verschieben.[5] Das aprotische Lösungsmittel Dichlormethan (DCM) wird aufgrund seiner guten Löslichkeit für die Reaktanden und seiner Reaktionsträgheit gewählt. Die Reaktion wird bei 0 °C begonnen, um eine mögliche exotherme Reaktion zu kontrollieren, und anschließend bei Raumtemperatur vervollständigt.
Protokoll: N-Acylierung von (1-Phenyl-ethyl)-prop-2-inyl-amin
Materialien:
-
(1-Phenyl-ethyl)-prop-2-inyl-amin
-
Acetylchlorid (oder ein anderes Acylchlorid/Anhydrid)
-
Triethylamin (Et₃N)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Gesättigte wässrige Natriumchloridlösung (Kochsalzlösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Standard-Laborglasgeräte, Magnetrührer, Eisbad, Rotationsverdampfer
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Argon) wird (1-Phenyl-ethyl)-prop-2-inyl-amin (1,0 Äquivalente) in wasserfreiem DCM (ca. 0,2 M Konzentration) gelöst.
-
Basenzugabe: Triethylamin (1,2 Äquivalente) wird zur Lösung gegeben.
-
Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.
-
Zugabe des Acylierungsmittels: Eine Lösung von Acetylchlorid (1,1 Äquivalente) in wasserfreiem DCM wird langsam über einen Tropftrichter zu der gekühlten Reaktionsmischung gegeben.
-
Reaktionsdurchführung: Die Reaktion wird für 1 Stunde bei 0 °C gerührt und anschließend langsam auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung beendet. Die Phasen werden in einem Scheidetrichter getrennt und die wässrige Phase wird dreimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das reine N-acylierte Produkt zu erhalten.[6]
Workflow der N-Acylierung
Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.
Erwartete Ergebnisse
| Substrat | Acylierungsmittel | Produkt | Erwartete Ausbeute (%) |
| (1-Phenyl-ethyl)-prop-2-inyl-amin | Acetylchlorid | N-(1-Phenyl-ethyl)-N-prop-2-inyl-acetamid | > 85% |
| (1-Phenyl-ethyl)-prop-2-inyl-amin | Benzoylchlorid | N-(1-Phenyl-ethyl)-N-prop-2-inyl-benzamid | > 80% |
Sonogashira-Kupplung: Synthese von Arylalkinen
Die Sonogashira-Kupplung ist eine palladium- und kupferkatalysierte Kreuzkupplungsreaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[7][8][9] Diese Reaktion ist ein äußerst leistungsfähiges Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und ermöglicht die Einführung einer Vielzahl von Aryl- und Heteroaryl-Substituenten an der Alkin-Funktionalität des (1-Phenyl-ethyl)-prop-2-inyl-amins.[10] Die resultierenden konjugierten Enin-Systeme sind wichtige Strukturelemente in vielen biologisch aktiven Verbindungen.
Kausale Begründung der experimentellen Parameter
Die Reaktion erfordert einen Palladium(0)-Katalysator, der typischerweise in situ aus einer Palladium(II)-Quelle wie PdCl₂(PPh₃)₂ erzeugt wird, und einen Kupfer(I)-Katalysator (CuI) als Cokatalysator.[7] Die Base, üblicherweise ein Amin wie Diisopropylethylamin (DIPEA), ist notwendig, um das terminale Alkin zu deprotonieren und das reaktive Kupferacetylid zu bilden.[9] Die Reaktion wird unter inerten Bedingungen durchgeführt, um die Katalysatoren vor Oxidation zu schützen.
Protokoll: Sonogashira-Kupplung mit (1-Phenyl-ethyl)-prop-2-inyl-amin
Materialien:
-
(1-Phenyl-ethyl)-prop-2-inyl-amin
-
Arylhalogenid (z.B. Iodbenzol)
-
Bis(triphenylphosphin)palladium(II)-chlorid (PdCl₂(PPh₃)₂)
-
Kupfer(I)-iodid (CuI)
-
Diisopropylethylamin (DIPEA)
-
Wasserfreies Tetrahydrofuran (THF)
-
Standard-Schlenk-Technik-Ausrüstung
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: Ein Schlenk-Kolben wird mit PdCl₂(PPh₃)₂ (2-5 mol%) und CuI (4-10 mol%) beschickt. Der Kolben wird evakuiert und mit Argon gefüllt (dreimal wiederholen).
-
Zugabe der Reaktanden: Wasserfreies THF, (1-Phenyl-ethyl)-prop-2-inyl-amin (1,2 Äquivalente), das Arylhalogenid (1,0 Äquivalent) und DIPEA (2,0 Äquivalente) werden nacheinander unter Argon zugegeben.
-
Reaktionsdurchführung: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40-50 °C) gerührt, bis die Umsetzung mittels DC vollständig ist.
-
Aufarbeitung: Die Reaktionsmischung wird durch Celite filtriert, um die Katalysatoren zu entfernen. Das Filtrat wird im Vakuum eingeengt.
-
Reinigung: Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen, mit Wasser und Kochsalzlösung gewaschen, über MgSO₄ getrocknet und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Mechanistischer Zyklus der Sonogashira-Kupplung
Abbildung 2: Vereinfachter katalytischer Zyklus der Sonogashira-Kupplung.
Click-Chemie: Synthese von Triazol-Derivaten
Die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) ist das prominenteste Beispiel für eine "Click-Reaktion".[11][12][13] Diese Reaktion ist äußerst effizient, regioselektiv und tolerant gegenüber einer Vielzahl von funktionellen Gruppen, was sie ideal für die Wirkstoffentdeckung und die chemische Biologie macht.[14] Durch die Umsetzung von (1-Phenyl-ethyl)-prop-2-inyl-amin mit verschiedenen organischen Aziden können 1,4-disubstituierte 1,2,3-Triazole in hohen Ausbeuten hergestellt werden.[11] Der Triazolring selbst ist ein wichtiger Pharmakophor, der in vielen zugelassenen Medikamenten vorkommt.[15][16][17][18][19]
Kausale Begründung der experimentellen Parameter
Die Reaktion wird durch eine Kupfer(I)-Spezies katalysiert, die oft in situ aus Kupfer(II)-sulfat (CuSO₄) und einem Reduktionsmittel wie Natriumascorbat erzeugt wird.[14] Die Reaktion verläuft typischerweise in einem Gemisch aus Wasser und einem organischen Lösungsmittel wie t-Butanol, was die Löslichkeit sowohl der organischen Reaktanden als auch der anorganischen Katalysatorkomponenten gewährleistet. Die Reaktion ist in der Regel bei Raumtemperatur effizient und erfordert keine inerten Bedingungen.
Protokoll: CuAAC-Reaktion mit (1-Phenyl-ethyl)-prop-2-inyl-amin
Materialien:
-
(1-Phenyl-ethyl)-prop-2-inyl-amin
-
Organisches Azid (z.B. Benzylazid)
-
Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O)
-
Natrium-L-ascorbat
-
t-Butanol
-
Deionisiertes Wasser
Schritt-für-Schritt-Anleitung:
-
Lösung der Reaktanden: (1-Phenyl-ethyl)-prop-2-inyl-amin (1,0 Äquivalent) und das organische Azid (1,0 Äquivalent) werden in einem Gemisch aus t-Butanol und Wasser (1:1) gelöst.
-
Herstellung der Katalysatorlösungen: In separaten Gefäßen werden wässrige Stammlösungen von CuSO₄·5H₂O (z.B. 1 M) und Natriumascorbat (z.B. 1 M) hergestellt.
-
Reaktionsstart: Zur Lösung der Reaktanden wird zuerst die Natriumascorbat-Lösung (10 mol%) und anschließend die CuSO₄-Lösung (1-5 mol%) gegeben.
-
Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur kräftig gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht. Die Reaktion ist oft innerhalb weniger Stunden abgeschlossen.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird in der Regel durch Umkristallisation oder Säulenchromatographie gereinigt.
Logische Beziehung der Click-Chemie-Komponenten
Abbildung 3: Beziehung der Komponenten in der CuAAC-Reaktion.
Zusammenfassung und Ausblick
Die Derivatisierung von (1-Phenyl-ethyl)-prop-2-inyl-amin mittels N-Acylierung, Sonogashira-Kupplung und Click-Chemie eröffnet ein breites Spektrum an Möglichkeiten zur Synthese neuartiger Verbindungen für die Wirkstoffentdeckung. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Erstellung von Substanzbibliotheken, die für das Screening auf diverse biologische Aktivitäten, insbesondere im Bereich der Neuroprotektion und Onkologie, genutzt werden können. Die rationale Auswahl der Derivatisierungsstrategie und der entsprechenden Bausteine ermöglicht es Forschern, gezielt die physikochemischen und pharmakologischen Eigenschaften des Moleküls zu modulieren und so den Weg für die Entwicklung neuer Therapeutika zu ebnen.
Referenzen
-
Vertex AI Search. Propargylamine Moiety: A Promising Scaffold in Drug Design. 2024.
-
SciSpace. Synthesis of Propargylamines by Cross-Dehydrogenative Coupling.
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
-
Kaiser, D., et al. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. 2020.
-
Semantic Scholar. Solvent-free synthesis of propargylamines: an overview. 2021.
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
-
Jia, et al. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC.
-
ResearchGate. Recent Advances in Sonogashira Reactions. 2025.
-
ResearchGate. Significant biological activities of triazole derivatives.
-
Lange, J., Tondys, H. 4(H)-1,2,4-triazole derivatives with expected biological activity. PubMed.
-
ResearchGate. Sonogashira‐type cross‐coupling reactions with propargyl substrates.
-
Ameen, D. S. M., et al. Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. 2022.
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
-
Wikipedia. Sonogashira coupling.
-
Wikipedia. Click chemistry.
-
ResearchGate. N-Acylation Reactions of Amines.
-
TCI AMERICA. Topics (Click Chemistry).
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.
-
SynArchive. Sonogashira Coupling.
-
Organic Chemistry Portal. Sonogashira Coupling.
-
PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
-
MDPI. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.
-
Smolecule. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6. 2023.
-
PubMed. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists.
-
A Review on Pharmacological Profile of Ethanamide and their Derivatives. 2020.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis.
-
The Royal Society of Chemistry. A One-Pot Amidation of Primary Nitroalkanes.
-
MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. 2020.
-
New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. NIH. 2022.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 14. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 16. chemmethod.com [chemmethod.com]
- 17. researchgate.net [researchgate.net]
- 18. 4(H)-1,2,4-triazole derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
The Cornerstone of Chirality: A Guide to the Asymmetric Synthesis Applications of 1-Phenylethylamine Derivatives
Introduction: The Enduring Legacy of a "Privileged" Chiral Amine
In the landscape of asymmetric synthesis, where the precise construction of three-dimensional molecular architectures is paramount, few reagents have demonstrated the versatility and reliability of 1-phenylethylamine (α-PEA). First introduced to the field of enantiomeric synthesis by A. W. Ingersoll in 1937, this deceptively simple primary amine has ascended to the status of a "privileged" chiral inducer and auxiliary.[1] Its commercial availability in both enantiomeric forms, coupled with its straightforward reactivity, has cemented its role as an indispensable tool for chemists in academia and industry. This guide provides an in-depth exploration of the multifaceted applications of 1-phenylethylamine derivatives, offering not just protocols, but a rationale for their successful implementation in the synthesis of enantiomerically pure compounds, which are the bedrock of modern pharmaceuticals and agrochemicals.[1][2]
This document will delve into the core applications of 1-phenylethylamine, beginning with its classical yet powerful use as a resolving agent for racemic mixtures. We will then transition to its more intricate role as a covalently bound chiral auxiliary, directing the stereochemical outcome of reactions such as alkylations and cyclizations. Finally, we will touch upon its incorporation into more complex molecular frameworks, including chiral ligands and organocatalysts, which further extend its influence in the realm of asymmetric synthesis.[1][3]
Part 1: The Art of Separation: 1-Phenylethylamine in Chiral Resolution
The classical resolution of racemates via diastereomeric salt formation remains one of the most robust and scalable methods for obtaining enantiomerically pure compounds.[4] The principle hinges on the reaction of a racemic acid with an enantiomerically pure base (or vice versa) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[5]
Causality in Diastereomeric Salt Crystallization
The success of a resolution protocol is governed by the differential solubility of the diastereomeric salts. This, in turn, is a function of the intricate network of non-covalent interactions within the crystal lattice, including hydrogen bonding and CH/π interactions.[1] The choice of solvent is critical, as it can significantly influence the solubility of the salts and even alter which diastereomer preferentially crystallizes.[1]
Application Note & Protocol 1: Resolution of Racemic Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral carboxylic acid where the (S)-(+)-enantiomer is responsible for its therapeutic effects.[6] This protocol details the resolution of racemic ibuprofen using (S)-(-)-1-phenylethylamine.[6][7]
Protocol: Diastereomeric Salt Formation and Crystallization of (S)-Ibuprofen-(S)-1-Phenylethylamine Salt
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-1-Phenylethylamine
-
0.25 M Potassium Hydroxide (KOH) solution
-
2 M Sulfuric Acid (H₂SO₄)
-
Methyl-tert-butyl ether (MTBE)
-
2-Propanol
-
Deionized Water
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a 125 mL Erlenmeyer flask, combine 1.0 g of racemic ibuprofen and 15 mL of 0.25 M KOH solution.
-
Heat the mixture in a water bath to boiling, which should dissolve most of the ibuprofen.[6]
-
Carefully add 0.5 mL of (S)-(-)-1-phenethylamine dropwise to the heated mixture.[6] A precipitate of the diastereomeric salt should form within minutes.
-
Continue heating the mixture for an additional 30 minutes.[6]
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold water.[6]
-
-
Recrystallization for Improved Purity:
-
Transfer the collected solid to a 50 mL beaker.
-
Add a few milliliters of 2-propanol and heat the mixture to boiling.[6]
-
Continue to add 2-propanol dropwise until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold water.[6]
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Transfer the recrystallized salt to a 50 mL beaker and add 10 mL of 2 M H₂SO₄.[6]
-
Stir the mixture for several minutes. The salt will dissolve, and the ibuprofen will separate as an oily liquid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with MTBE.[6]
-
Combine the organic layers and wash them sequentially with 10 mL of water and 10 mL of saturated NaCl solution.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield (S)-(+)-Ibuprofen.[6]
-
Data Presentation:
| Parameter | Expected Outcome |
| Resolving Agent | (S)-(-)-1-phenylethylamine |
| Less Soluble Salt | (S,S)-ibuprofen-phenethylammonium salt |
| Yield of (S)-Ibuprofen | Variable, dependent on crystallization efficiency |
| Enantiomeric Excess (ee) | High, can be determined by polarimetry |
Part 2: The Guiding Hand: 1-Phenylethylamine as a Chiral Auxiliary
Beyond its role in physical separations, 1-phenylethylamine can be covalently attached to a prochiral substrate to function as a chiral auxiliary. This temporary incorporation of a chiral moiety allows for diastereoselective transformations, where the stereocenter of the auxiliary directs the formation of a new stereocenter on the substrate.[1]
Causality in Diastereoselective Alkylation
In the diastereoselective alkylation of amides derived from 1-phenylethylamine, the stereochemical outcome is dictated by the conformational rigidity of the intermediate enolate. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.[1] This steric control is often enhanced by chelation of the enolate with a metal ion, further locking the conformation and leading to high diastereoselectivity.[1]
Application Note & Protocol 2: Diastereoselective Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are common scaffolds in natural products and pharmaceuticals.[8][9] The use of 1-phenylethylamine as a chiral auxiliary in this reaction allows for the diastereoselective synthesis of these important heterocyclic compounds.[1]
Protocol: Diastereoselective Pictet-Spengler Reaction
This protocol is a generalized procedure based on the principles of using a chiral auxiliary in the Pictet-Spengler reaction. Specific conditions may need to be optimized for different substrates.
Materials:
-
Tryptamine
-
(R)-1-Phenylethylamine
-
Aldehyde (e.g., acetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve tryptamine (1 equivalent) and the desired aldehyde (1.1 equivalents) in DCM.
-
Add (R)-1-phenylethylamine (1 equivalent) to the solution. The reaction is often carried out in the presence of a dehydrating agent or with azeotropic removal of water.
-
-
Cyclization:
-
Cool the reaction mixture to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (1.2 equivalents) to catalyze the cyclization. The reaction mechanism involves the formation of an iminium ion which then undergoes intramolecular electrophilic aromatic substitution.[9]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
-
Auxiliary Removal:
-
The 1-phenylethyl group can typically be removed by catalytic hydrogenation to yield the final enantiomerically enriched tetrahydro-β-carboline.
-
Data Presentation:
| Substrate | Diastereomeric Ratio (dr) | Yield |
| Tryptamine + Acetaldehyde | Typically high (e.g., >90:10) | Good to excellent |
| Tryptamine + Benzaldehyde | Typically high (e.g., >90:10) | Good to excellent |
Part 3: Expanding the Toolbox: 1-Phenylethylamine in Ligands and Organocatalysis
The utility of 1-phenylethylamine extends beyond its direct use as a resolving agent or auxiliary. It serves as a versatile chiral building block for the synthesis of more complex molecules that themselves act as catalysts.
-
Chiral Ligands: 1-Phenylethylamine derivatives are incorporated into ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation and C-C bond-forming reactions. The chiral environment created by the ligand around the metal center is responsible for the enantioselectivity of the transformation.[1]
-
Organocatalysis: The 1-phenylethylamine motif is found in a variety of organocatalysts. For instance, derivatives can be used in asymmetric Michael additions, where they activate the substrate through the formation of a chiral enamine or iminium ion intermediate.[10][11]
Conclusion
From its historical roots in classical resolution to its modern applications in the design of sophisticated catalysts, 1-phenylethylamine has proven to be an enduring and invaluable tool in asymmetric synthesis. Its low cost, high availability, and predictable stereochemical control make it a first choice for researchers and process chemists alike. The protocols and principles outlined in this guide are intended to provide a solid foundation for the application of this "privileged" chiral amine in the synthesis of enantiomerically pure molecules, thereby enabling the continued advancement of pharmaceutical and chemical sciences.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. murov.info [murov.info]
- 7. chegg.com [chegg.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to the Enantiomeric Separation of Chiral Amines by HPLC
Abstract
The enantiomers of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, the robust separation and accurate quantification of these stereoisomers are critical for drug development, quality control, and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as one of the most powerful and widely adopted techniques for this purpose.[1][3] This guide provides a comprehensive, in-depth protocol for developing and optimizing HPLC methods for the enantiomeric separation of chiral amines. It covers the principles of chiral recognition, systematic CSP selection, mobile phase optimization strategies, and a detailed, step-by-step method development workflow, designed for researchers, scientists, and drug development professionals.
The Foundation: Principles of Chiral Recognition
The direct separation of enantiomers on a Chiral Stationary Phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] The stability of these complexes differs, leading to different retention times and, thus, separation.
The efficacy of this process is often explained by the three-point interaction model .[4][5][6] For successful chiral recognition, one enantiomer must engage in at least three simultaneous interactions with the CSP, while its mirror image can only form two of these interactions at any given time.[4][5][6][7] These interactions can be a combination of:
-
Hydrogen bonds
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
-
Ionic interactions
The greater number of simultaneous interactions for one enantiomer results in a more stable complex and, typically, a longer retention time on the column.[5]
Caption: The R-enantiomer achieves a stable 3-point fit, leading to stronger retention.
The Critical Choice: Selecting the Right Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor for a successful separation.[3] Chiral amines, being basic, often require specific column chemistries and mobile phase conditions to ensure good peak shape and achieve resolution. Several classes of CSPs are effective for this purpose.
| CSP Type | Chiral Selector | Primary Separation Mechanism(s) | Best For | Mobile Phase Modes |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion | Broadest range of compounds, including aromatic and aliphatic amines. Excellent first choice for screening.[1][3][8] | Normal Phase (NP), Reversed-Phase (RP), Polar Organic (PO) |
| Pirkle-type (Brush-type) | π-acidic or π-basic moieties (e.g., 3,5-dinitrobenzoyl-phenylglycine) | π-π interactions, hydrogen bonding, dipole stacking | Aromatic amines, compounds with π-systems near the chiral center.[4] | Primarily Normal Phase (NP) |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, steric inclusion in "basket" structure | Primary amines, amino acids. Can operate in multiple modes.[9] | Reversed-Phase (RP), Polar Organic (PO) |
| Crown Ether-based | Chiral crown ether | Host-guest complexation via hydrogen bonding with the primary amine's ammonium group | Exclusively for primary amines.[10][11][12] | Reversed-Phase (RP), typically with acidic mobile phases. |
| Ligand Exchange | Amino acid (e.g., D-penicillamine) complexed with a metal ion (e.g., Cu²⁺) | Formation of diastereomeric metal complexes | α-amino acids, α-hydroxy acids, and other compounds capable of forming chelation complexes.[13] | Reversed-Phase (RP) |
Expert Insight: For initial screening of a novel chiral amine, polysaccharide-based CSPs are the industry standard due to their broad selectivity.[8][14] Immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IB, IC) are particularly advantageous as they are compatible with a wider range of solvents, offering greater flexibility in method development.[1][12][15]
Mobile Phase Strategy: The Key to Resolution and Peak Shape
Once a CSP is selected, the mobile phase composition must be optimized. For chiral amines, this involves selecting the right elution mode and, crucially, the right additives.
Elution Modes
-
Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode often provides the best selectivity for polysaccharide CSPs.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with an alcohol co-modifier. This mode is useful for compounds with poor solubility in hexane.
-
Reversed-Phase (RP): Uses an aqueous buffer with an organic modifier (acetonitrile or methanol). This is the preferred mode for ligand-exchange and crown ether columns and is useful for highly polar amines.
The Essential Role of Additives
Basic analytes like amines are prone to interacting with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing and poor resolution. Mobile phase additives are required to suppress these interactions and to modulate the ionization state of the analyte for optimal chiral recognition.
-
Basic Additives: For basic compounds like chiral amines, a basic additive is almost always necessary to achieve good peak shape.[1][16]
-
Common Choices: Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA), Ethanolamine.
-
Mechanism: The additive competes with the analyte for active silanol sites on the stationary phase, minimizing tailing. It also ensures the analyte is in its free base (neutral) form, which is often required for interaction with polysaccharide CSPs.
-
-
Acidic Additives: For acidic compounds, an acidic additive is used. For zwitterionic compounds like amino acids or in specific cases for amines (e.g., with crown ether phases), an acid is required.
-
Common Choices: Trifluoroacetic acid (TFA), Formic acid (FA), Acetic acid (AA).
-
Typical Concentration: 0.1% to 0.5% (v/v).
-
Mechanism: Suppresses the ionization of acidic analytes or, in the case of crown ether phases, protonates the primary amine to an ammonium ion (R-NH₃⁺) to enable complexation.[11]
-
Field Experience: While DEA and TEA are common starting points, some separations benefit dramatically from other amines like ethanolamine or ethylenediamine, which can significantly improve resolution and peak shape.[16] However, these may have limited miscibility in high-alkane mobile phases.[16]
Protocol: A Systematic Workflow for Method Development
This protocol outlines a logical, step-by-step process for developing a robust enantioselective HPLC method from scratch.
Caption: A systematic workflow ensures efficient development of a robust chiral HPLC method.
Step 1: Analyte Characterization and Initial CSP Selection
-
Review Analyte Properties:
-
Structure: Note the presence of aromatic rings, hydrogen bond donors/acceptors, and the proximity of functional groups to the chiral center.
-
pKa: Understand the basicity of the amine. This confirms the need for a basic modifier.
-
Solubility: Determine the analyte's solubility in common HPLC solvents (Hexane, IPA, Ethanol, Acetonitrile, Methanol). This will guide the choice of screening mobile phases.
-
-
Select CSPs for Screening: Based on the analyte structure and literature precedents, choose 2-4 candidate columns.
-
Primary Recommendation: Start with at least one amylose-based and one cellulose-based polysaccharide CSP (e.g., CHIRALPAK® IA and CHIRALCEL® OD).[3]
-
Secondary Choice: If the analyte is a primary amine with limited functionality, include a crown ether or macrocyclic glycopeptide column in the screen.
-
Step 2: Primary Screening Protocol
The goal of screening is to quickly identify promising separation conditions. Run the analyte on the selected columns using a generic set of mobile phases.
Exemplary Screening Conditions for Polysaccharide CSPs
| Screening Mobile Phase | Composition (v/v) | Additive | Mode |
| MP A | n-Hexane / Isopropanol (80:20) | 0.1% DEA | NP |
| MP B | n-Hexane / Ethanol (80:20) | 0.1% DEA | NP |
| MP C | Acetonitrile / Methanol (90:10) | 0.1% DEA | PO |
| MP D | Methanol (100%) | 0.1% DEA | PO |
Experimental Parameters:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25 °C
-
Detection: UV (select an appropriate wavelength)
-
Injection Volume: 5-10 µL
-
Sample Concentration: 0.5 - 1.0 mg/mL dissolved in mobile phase or a compatible solvent.
Step 3: Method Optimization
Once a "hit" (any separation, even partial) is identified, optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
-
Adjust Modifier Percentage:
-
If retention is too long, increase the percentage of the alcohol modifier (e.g., from 20% to 30% IPA).
-
If retention is too short and resolution is poor, decrease the percentage of the alcohol modifier (e.g., from 20% to 10% IPA). This often increases interaction time and improves resolution.
-
-
Optimize Additive Concentration: Vary the concentration of the basic additive (e.g., 0.05%, 0.1%, 0.2% DEA) to find the best balance of peak shape and selectivity.
-
Evaluate Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase analysis time and pressure.
-
Modify Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve separation efficiency, but at the cost of longer run times.
Step 4: Method Validation
Once the final method conditions are established, the method must be validated for its intended purpose according to regulatory guidelines such as ICH Q2(R1).[17][18][19][20] Key validation parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities or matrix components.
-
Linearity & Range: Demonstrating a linear relationship between detector response and concentration over a specified range.
-
Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified.
-
Robustness: Deliberately making small changes to method parameters (e.g., % modifier, temperature, flow rate) to ensure the method remains reliable.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | 1. Wrong CSP/mobile phase combination. 2. Analyte is not interacting with the CSP. | 1. Screen on a different class of CSP. 2. Switch elution mode (e.g., NP to PO). 3. For primary amines, try a crown-ether column with an acidic modifier. |
| Poor Resolution (Rs < 1.5) | 1. Insufficient interaction time. 2. Sub-optimal temperature. 3. Inappropriate modifier. | 1. Decrease the percentage of the polar modifier (alcohol). 2. Lower the column temperature. 3. Try a different alcohol (e.g., switch from IPA to Ethanol). |
| Severe Peak Tailing | 1. Insufficient or incorrect basic additive. 2. Secondary interactions with silica. 3. Column degradation. | 1. Increase the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA). 2. Try a different basic additive (e.g., ethanolamine). 3. Flush the column or replace it if it is old. |
| Irreproducible Retention Times | 1. Inadequately equilibrated column. 2. Mobile phase composition drift. 3. Temperature fluctuations. | 1. Ensure the column is equilibrated for at least 20-30 column volumes. 2. Prepare fresh mobile phase daily. 3. Use a column thermostat for temperature control. |
Conclusion
The enantiomeric separation of chiral amines by HPLC is a systematic process that combines a fundamental understanding of chiral recognition with a logical, empirical approach to method development. By carefully selecting a chiral stationary phase, optimizing the mobile phase with appropriate additives, and following a structured workflow, researchers can develop robust, reliable, and validated methods. The use of broadly selective polysaccharide-based CSPs as a starting point, coupled with meticulous optimization of mobile phase parameters, provides a high probability of success for even the most challenging separations in pharmaceutical analysis and development.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. velocityscientific.com.au [velocityscientific.com.au]
- 15. hplc.eu [hplc.eu]
- 16. chiraltech.com [chiraltech.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. starodub.nl [starodub.nl]
- 20. database.ich.org [database.ich.org]
Application Note: High-Purity Isolation of (1-Phenyl-ethyl)-prop-2-ynyl-amine
Abstract
(1-Phenyl-ethyl)-prop-2-ynyl-amine is a valuable secondary propargylamine intermediate, frequently utilized in the synthesis of pharmacologically active molecules and as a building block in medicinal chemistry. The reliability of subsequent synthetic steps and the biological activity of its derivatives are critically dependent on the purity of this starting material. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of crude this compound, addressing common impurities derived from its synthesis. We will explore methodologies ranging from classical liquid-liquid extraction and vacuum distillation to advanced chromatographic and salt recrystallization techniques. Each protocol is presented with detailed, step-by-step instructions and an explanation of the underlying chemical principles to empower researchers in selecting and executing the optimal strategy for their specific needs, whether for bulk processing or for generating material of the highest analytical purity.
Introduction and Impurity Profile
This compound (Molecular Formula: C₁₁H₁₃N, Molecular Weight: 159.23 g/mol ) is commonly synthesized via a multicomponent A³ coupling reaction, involving 1-phenylethylamine, an acetylene source, and formaldehyde.[1] While efficient, this route can generate a profile of characteristic impurities that must be removed.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 1-phenylethylamine.
-
Side-Reaction Products: Di-(1-phenyl-ethyl)-amine from reductive amination side reactions.
-
Oligomers/Polymers: Formed from formaldehyde or acetylene polymerization.
-
Oxidation Products: Amines are susceptible to air oxidation over time, often resulting in colored, higher-boiling impurities.[2][3]
The choice of purification strategy is therefore dictated by the nature of these impurities, the required scale, and the ultimate purity specification for the final product. A preliminary analysis of the crude material is always the recommended first step.
Preliminary Analysis of Crude Material
Before commencing purification, a rapid assessment of the crude product provides critical data for method selection.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. Due to the basic nature of the amine, which can cause streaking on standard silica plates, it is crucial to modify the mobile phase. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v) with the addition of 1-2% triethylamine (TEA) to saturate the acidic silanol groups and ensure symmetrical spot development.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual starting materials.[5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used to estimate the ratio of product to major impurities if characteristic peaks are well-resolved.
Purification Methodologies: A Comparative Approach
We present four primary purification strategies, each with distinct advantages. The optimal choice depends on the specific context of the research.
}
Strategy 1: Aqueous Acid-Base Extraction
This classical technique leverages the basicity of the amine functional group. It is an excellent first-pass or bulk purification method to remove non-basic organic impurities.
-
Principle: The secondary amine is protonated by an aqueous acid (e.g., HCl) to form a water-soluble ammonium salt. Neutral or acidic impurities remain in the organic phase and are separated. The aqueous layer is then basified (e.g., with NaOH), regenerating the free amine, which is then extracted back into an organic solvent.
-
Best For: Removing non-basic impurities; initial cleanup of very crude mixtures; moderate to large scale.
-
Pros: Scalable, inexpensive, and effective for removing a specific class of impurities.
-
Cons: Will not separate other basic impurities (e.g., unreacted starting amine).
Strategy 2: Flash Column Chromatography
Chromatography offers superior separation power but requires careful method development for amines.
-
Principle: The crude mixture is passed through a stationary phase (typically silica gel), and components are separated based on their differential adsorption and elution with a mobile phase.
-
Challenge: The acidic nature of silica gel can lead to strong, sometimes irreversible, binding of basic amines, resulting in poor recovery and significant peak tailing.[4][6]
-
Solutions:
-
Mobile Phase Modification: Adding a small amount (1-2%) of a volatile competing base, such as triethylamine (TEA), to the eluent system (e.g., Hexane/Ethyl Acetate) effectively masks the acidic silanol sites, allowing for clean elution of the amine.[4]
-
Amine-Functionalized Silica: Using a stationary phase where the silica surface has been functionalized with amino groups (often sold as KP-NH cartridges) provides a basic environment that repels the amine analyte, leading to excellent peak shapes without the need for mobile phase additives.[4][7] This is often the preferred, albeit more costly, method for high-purity isolation.[7]
-
-
Best For: Separating impurities with similar polarity; achieving high purity on small to medium scales.
Strategy 3: Vacuum Distillation
For thermally stable compounds, distillation is a powerful technique for purification on a larger scale.
-
Principle: Components of a liquid mixture are separated based on differences in their boiling points. The related compound 1-phenylethylamine boils at 188 °C at atmospheric pressure.[8] this compound will have a higher boiling point, likely exceeding 200°C, a temperature at which many organic molecules begin to decompose. Therefore, distillation must be performed under reduced pressure (vacuum) to lower the boiling point to a safe temperature.[9]
-
Best For: Large-scale purification; removing non-volatile or very high-boiling impurities (e.g., polymers, salts, oxidation products).[3]
-
Pros: Highly scalable, excellent for removing non-volatile residues.
-
Cons: Requires the compound to be thermally stable; will not separate impurities with similar boiling points.
Strategy 4: Crystallization via Salt Formation
This method is the gold standard for achieving the highest level of purity, often yielding material suitable for analytical reference standards or sensitive downstream applications.
-
Principle: While the free amine is often an oil, its salt with a strong acid (e.g., hydrochloric acid) is typically a well-defined, crystalline solid.[10] The process of crystallization is an equilibrium-driven purification method that excludes impurities from the growing crystal lattice. The pure amine can be regenerated from the salt if needed.
-
Best For: Final polishing step; achieving >99.5% purity; generating stable, solid material for long-term storage.
-
Pros: Can deliver exceptionally high purity; the resulting salt is often more stable and easier to handle than the free-base oil.
-
Cons: Introduces an extra step (salt formation and potential regeneration); yield can be lower than other methods.
Strategy 5: Solid-Phase Extraction (SPE)
SPE is a modern, rapid alternative to traditional liquid-liquid extraction and chromatography, particularly suited for parallel processing.
-
Principle: A strong cation exchange (SCX) cartridge is used. The stationary phase contains sulfonic acid groups (-SO₃H) that are deprotonated and negatively charged. When the crude product is loaded, the basic amine is protonated and ionically binds to the stationary phase. Neutral impurities are washed away. The purified amine is then eluted by a basic solution (e.g., ammonia in methanol) that neutralizes the amine, breaking the ionic bond.[11]
-
Best For: Rapid, small-scale purification; parallel synthesis and library purification.
-
Pros: Very fast, highly efficient for removing non-basic impurities, amenable to automation.
-
Cons: Lower capacity than bulk methods; cost of cartridges can be a factor for large scales.
}
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Aqueous Acid-Base Extraction
-
Dissolution: Dissolve the crude oil (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 1 M aqueous HCl (50 mL) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Extract the organic layer two more times with 1 M HCl (2 x 25 mL). Combine all aqueous extracts.
-
Wash: Wash the combined aqueous extracts with a small portion of diethyl ether (20 mL) to remove any trapped neutral impurities. Discard the ether wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M aqueous NaOH with stirring until the pH is >12 (check with pH paper). A milky emulsion of the free amine should form.
-
Back-Extraction: Extract the basified aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine oil.
Protocol 2: Flash Column Chromatography (Mobile Phase Modification)
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Sample Loading: Dissolve the crude amine (e.g., 1 g) in a minimal amount of dichloromethane. Add a small amount of silica gel (~2 g) and concentrate to a dry powder. Carefully load this powder onto the top of the packed column.
-
Elution: Prepare the mobile phase: 90:10:1 (v/v/v) Hexane : Ethyl Acetate : Triethylamine.
-
Execution: Begin elution with the mobile phase, collecting fractions. Monitor the elution by TLC (using the same eluent system).
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent and TEA under reduced pressure. Note: A final co-evaporation with a solvent like toluene may be needed to completely remove residual TEA.
Protocol 3: Crystallization as a Hydrochloride Salt
-
Dissolution: Dissolve the purified oil from a previous step (e.g., 5 g) in anhydrous diethyl ether (50 mL).
-
Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL).
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of boiling ethanol to dissolve the solid completely. Slowly add diethyl ether until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Final Collection: Collect the pure, crystalline hydrochloride salt by vacuum filtration, wash with cold ether, and dry under vacuum.
Summary and Method Comparison
The optimal purification strategy is a function of scale, required purity, and available resources.
| Technique | Scale | Achievable Purity | Pros | Cons |
| Acid-Base Extraction | Small to Large | Moderate | Inexpensive, scalable, great for initial cleanup. | Does not remove basic impurities. |
| Column Chromatography | Small to Medium | High | Good separation of similarly polar compounds. | Can be labor-intensive; potential issues with amines on silica.[4] |
| Vacuum Distillation | Medium to Large | Moderate to High | Excellent for large scale and removing non-volatiles. | Compound must be thermally stable; does not separate isomers.[9] |
| Salt Recrystallization | Small to Medium | Very High (>99.5%) | Gold standard for purity; yields stable solid. | Multi-step process, potential for yield loss.[10] |
| SPE (SCX) | Small | High | Extremely fast, good for parallel work.[11] | Higher cost per sample, limited capacity. |
References
- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. biotage.com [biotage.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving A3 Coupling Yields
Welcome to the Technical Support Center for propargylamine synthesis via A3 (Aldehyde-Alkyne-Amine) coupling. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies, field-proven insights, and answers to frequently encountered challenges. Propargylamines are pivotal structural motifs in medicinal chemistry and versatile building blocks for complex nitrogen-containing molecules.[1][2] The A3 coupling reaction is a powerful, atom-economical method for their synthesis, but achieving high, reproducible yields requires careful control of several experimental variables.[2][3]
This document serves as a Senior Application Scientist's notebook, moving beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions.
Understanding the Engine: The A3 Coupling Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential. The A3 coupling is a one-pot, three-component reaction that constructs a propargylamine from an aldehyde, a terminal alkyne, and an amine.[4] The process is typically catalyzed by a transition metal, most commonly a copper(I) salt.[2][5]
The generally accepted mechanism involves two key concurrent steps:
-
Imine/Iminium Ion Formation : The aldehyde and amine react in situ to form a Schiff base (imine) if a primary amine is used, or a more electrophilic iminium ion if a secondary amine is used.[2][6]
-
Metal Acetylide Formation : The transition metal catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton. This allows for deprotonation, even by a weak base like the amine present in the reaction, to form a reactive metal acetylide intermediate.[6][7]
The crucial C-C bond is then formed when the nucleophilic metal acetylide attacks the electrophilic imine or iminium ion, yielding the propargylamine product and regenerating the catalyst.[4][8]
Caption: Generalized A3 Coupling Catalytic Cycle
Troubleshooting Guide: From Low Yields to Reproducibility
This section addresses the most common issues encountered during A3 coupling experiments in a question-and-answer format.
Core Problem: Low or No Product Yield
Q: My reaction shows little to no conversion by TLC. What are the most critical initial checks?
A: Before altering core components, verify the foundational parameters of your setup. The most common culprit for failure, especially with copper catalysts, is the presence of oxygen.
-
Inert Atmosphere is Non-Negotiable : The primary competing side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[9] This is particularly problematic with copper catalysts.
-
Actionable Advice : Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen). Use standard Schlenk techniques: oven-dry all glassware, use degassed solvents, and maintain a positive pressure of inert gas throughout the reaction.[10] If you see a precipitate forming or the characteristic color of your alkyne homodimer, oxygen contamination is the likely cause.
-
-
Reagent Purity :
-
Aldehyde : Aldehydes can oxidize to carboxylic acids on storage. An acidic reaction medium can protonate the amine, rendering it non-nucleophilic and halting imine formation. Use freshly distilled or recently purchased aldehyde.
-
Amine & Alkyne : Ensure high purity. Water content in the amine is usually tolerated, as water is a byproduct of the reaction anyway.[2]
-
-
Reaction Monitoring : Propargylamines are basic and can have low Rf values on silica gel TLC, sometimes remaining near the baseline depending on the eluent.[9] The starting amine will also be at the baseline. Stain your TLC plate (e.g., with permanganate or ninhydrin) to visualize all components. The disappearance of the aldehyde and alkyne (high Rf spots) is a better initial indicator of reaction progress.[9]
Q: How does my choice of catalyst and its handling affect the yield?
A: The catalyst is the heart of the reaction, and its selection and handling are paramount. While many metals can catalyze the A3 coupling, their efficacy varies based on the substrates.[11]
| Catalyst Type | Common Examples | Typical Loading | Key Considerations & Causality |
| Copper (I) | CuI, CuBr, CuCl, CuOTf | 1-5 mol% | Workhorse Catalyst. Highly efficient and inexpensive.[2] Cu(I) is the active species. If using Cu(II) salts (e.g., CuCl2), the reaction may be slower as it relies on in-situ reduction or a different mechanism. Prone to oxidative alkyne homocoupling, requiring a strict inert atmosphere.[9] |
| Gold | AuCl, AuCl3 | 1-5 mol% | Often more tolerant of functional groups and less prone to alkyne homocoupling than copper. Can be effective for challenging substrates, including those sensitive to oxidation.[11] |
| Silver | AgI, AgOTf | 2-5 mol% | Effective catalysts, particularly in aqueous media.[11][12] Can sometimes offer different selectivity compared to copper or gold. |
| Iron / Zinc | FeCl3, Zn(OTf)2 | 5-10 mol% | Less expensive and more environmentally benign options.[13] Often require higher catalyst loadings and/or higher temperatures to achieve comparable yields to copper or gold.[13] Zinc catalysts appear less sensitive to steric constraints.[13] |
Expert Insight & Trustworthiness: Do not assume your catalyst is active, especially if the bottle is old. Copper(I) salts can oxidize to inactive copper(II) species over time. It's often best practice to use a freshly opened bottle or purify the salt before use. The perceived "failure" of a reaction is frequently a failure of an inactive catalyst.
Caption: Troubleshooting Workflow for Low Yield
Q: What is the optimal solvent, temperature, and reaction time?
A: There is no single "best" condition; the optimum depends on your specific substrates. However, there are excellent starting points for optimization.
-
Solvent : The choice of solvent can dramatically influence reaction rates.[14][15]
-
Toluene is a common, effective non-polar solvent, often used at elevated temperatures (80-110 °C).[9][16]
-
Acetonitrile (MeCN) or Dichloromethane (DCM) are good polar aprotic options for reactions at or near room temperature.[12]
-
Water : In line with green chemistry principles, water can be an excellent solvent, sometimes accelerating the reaction due to hydrophobic effects.[2][4]
-
Solvent-Free (Neat) : This is a highly atom-economical approach that often works surprisingly well, typically with gentle heating (60-80 °C).[13][17]
-
-
Temperature & Time : These are inversely related.
-
Many reactions proceed efficiently at 80 °C within 5-12 hours .[17]
-
Room temperature reactions are possible but may require 24-72 hours for full conversion.[6][9]
-
Causality : Higher temperatures accelerate both imine formation and the catalytic turnover rate. However, excessive heat can lead to substrate decomposition or unwanted side reactions. Monitor by TLC to find the sweet spot where starting materials are consumed without significant byproduct formation.
-
Core Problem: Side Product Formation
Q: My main side product is the alkyne homodimer. How do I suppress this?
A: As mentioned, this is the Glaser coupling side reaction, and it is almost always caused by oxygen . The solution is rigorous exclusion of air from your reaction. If you are already using an inert atmosphere and still see homodoupling, consider these advanced tips:
-
Use a copper catalyst with a stabilizing ligand.
-
Switch to a gold or silver catalyst, which is less prone to this side reaction.
-
Ensure your amine is not contaminated with oxidizing impurities.
Core Problem: Scalability and Purification
Q: I developed a high-yield reaction on a 1 mmol scale, but the yield drops significantly at 10 mmol. Why?
A: Scale-up issues often relate to mass and heat transfer.
-
Mixing : On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure vigorous, efficient stirring.
-
Heat Transfer : An oil bath that heats a 10 mL flask effectively may not heat a 250 mL flask evenly. This can lead to inconsistent reaction temperatures and lower yields. Monitor the internal reaction temperature if possible.
-
Inert Atmosphere : It is more difficult to fully purge a larger flask. Increase the number of vacuum/backfill cycles to ensure all oxygen is removed.
Q: What is a reliable method for purifying my basic propargylamine product?
A: Propargylamines are basic, which can cause tailing on silica gel chromatography.
-
Standard Chromatography : You can pre-treat your silica with triethylamine (Et3N) by adding ~1-2% Et3N to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Solid-Phase Extraction (SPE) : This is a highly efficient method for purification.[18] Dissolve your crude reaction mixture and load it onto a strong cation exchange (SCX) cartridge.
-
Wash with a neutral solvent (e.g., methanol) to elute unreacted aldehyde, alkyne, and other non-basic impurities.
-
Elute your desired basic propargylamine product with a basic solution, such as 1 M ammonia in methanol.[18] This technique is fast, scalable, and avoids large volumes of chromatography solvents.
-
Frequently Asked Questions (FAQs)
Q1: Which starting materials are generally most reactive? A: Generally, secondary amines are more reactive than primary amines because they form more electrophilic iminium ions.[6] Electron-deficient aldehydes (those with electron-withdrawing groups) are more electrophilic and react faster. The reactivity of alkynes is less variable, but terminal alkynes are a strict requirement.
Q2: Can I use ketones instead of aldehydes? A: Yes, this variation is known as the KA2 coupling reaction.[7] It is generally more challenging because ketones are less electrophilic than aldehydes, often requiring more forcing conditions (higher temperatures, stronger catalysts, or longer reaction times).
Q3: Is it necessary to pre-form the imine? A: No, one of the primary advantages of the A3 coupling is its one-pot nature where the imine is formed in situ.[2][19] Pre-forming the imine is an unnecessary step that detracts from the efficiency of the process.
Validated Experimental Protocol: A Starting Point for Optimization
This protocol for the synthesis of 1-(4-phenyl-1-piperidin-1-ylbut-2-yn-1-yl)benzene is a reliable starting point.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Piperidine (1.1 mmol, 94 mg)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 7.2 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Add a magnetic stir bar and CuBr (7.2 mg) to an oven-dried 25 mL Schlenk flask.
-
Seal the flask with a rubber septum, and purge and backfill with dry argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add piperidine (1.1 mmol), followed by benzaldehyde (1.0 mmol), and finally phenylacetylene (1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate with 1% Et3N).
-
Upon completion, cool the reaction to room temperature and filter through a small pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (pre-treated with Et3N) or via SPE on an SCX cartridge to afford the pure propargylamine.
References
- 1. phytojournal.com [phytojournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. iris.unibas.it [iris.unibas.it]
- 13. Recent Advances in A3 Coupling with Metal Salts | Encyclopedia MDPI [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sciforum.net [sciforum.net]
- 19. researchgate.net [researchgate.net]
Propargyl Group Technical Support Center: A Guide to Mitigating Side Reactions
Welcome to the Technical Support Center for propargyl group chemistry. The propargyl group, with its terminal alkyne, is a cornerstone functional group in modern organic synthesis, crucial for bioconjugation, drug development, and materials science. Its versatility, however, is matched by its reactivity, which can lead to a variety of undesired side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid these common pitfalls. Here, we provide in-depth answers to frequently encountered issues, supported by mechanistic insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dimerized byproduct in my reaction, especially during copper-catalyzed processes. What is happening and how can I prevent it?
A1: You are most likely observing the effects of Glaser coupling, an oxidative homodimerization of terminal alkynes to form symmetric 1,3-diynes. [1] This is one of the most common and frustrating side reactions when working with propargyl groups, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") or Sonogashira couplings.[2]
The Mechanism: The reaction is mediated by copper salts and requires an oxidant (typically atmospheric oxygen). The active Cu(I) catalyst is oxidized to Cu(II), which facilitates the coupling of two alkyne molecules.[2] This side reaction can account for up to 20% of the product, significantly reducing the yield of your desired compound and complicating purification.[3][4]
Prevention Strategies:
-
Anaerobic Conditions: The most direct approach is to eliminate oxygen. Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a positive pressure of an inert gas throughout the reaction.[2]
-
Addition of Reducing Agents: To keep the copper catalyst in its active Cu(I) state, add an excess of a mild reducing agent. Sodium ascorbate is the most common choice for CuAAC reactions and is highly effective at preventing the oxidation to Cu(II) that drives Glaser coupling.[3][4][5]
-
Low Temperature Workup: If the coupling is observed during the post-reaction workup, it is often because the removal of stabilizing ligands exposes the copper catalyst to air.[3][4] Performing the workup at low temperatures (e.g., below -20°C) before catalyst removal can completely prevent this side reaction.[5]
-
Protecting Groups: The most robust method to prevent dimerization is to protect the terminal alkyne. A bulky trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), replaces the acidic proton, sterically hindering the coupling reaction.[1] This, however, necessitates adding protection and deprotection steps to your synthetic route.[1][6]
Q2: My product's spectral data (NMR, MS) suggests an unexpected isomer has formed. What kind of rearrangements can propargyl groups undergo?
A2: The propargyl moiety is prone to several isomerization and rearrangement reactions, often triggered by heat, acid, base, or metal catalysts. Identifying the specific type of rearrangement is key to mitigating it.
-
Isomerization to Allenes: Propargyl derivatives can rearrange to form isomeric allenes (compounds with C=C=C bonds).[1] This tautomerization is a known pathway and can be a significant competing reaction.[7][8] The stability of the allene relative to the alkyne depends on the substitution pattern.
-
Avoidance: This is often context-specific. Careful selection of catalysts and avoiding excessive heat can minimize this pathway. If the allene is the desired product, specific catalysts can be used to promote the rearrangement.
-
-
Meyer-Schuster and Rupe Rearrangements: These are classic acid-catalyzed rearrangements specific to propargyl alcohols.[9][10] They proceed via an allene intermediate to form α,β-unsaturated ketones or aldehydes.[9]
-
Propargyl Claisen Rearrangement: This is a[4][4]-sigmatropic rearrangement of a propargyl vinyl ether, which yields an α-allene functionalized carbonyl compound.[13] While a powerful synthetic tool, it can be an undesired side reaction if the propargyl vinyl ether is an intermediate.
-
Avoidance: This pericyclic reaction is typically thermally induced. Running reactions at lower temperatures can prevent the rearrangement.
-
-
Rearrangements of Propargyl Amides/Carbamates: In the presence of certain catalysts, such as B(C₆F₅)₃, propargyl amides, ureas, and carbamates can undergo intramolecular cyclization followed by a ring-opening rearrangement to give cyclic allylboron compounds.[14]
-
Avoidance: Be mindful of Lewis acidic catalysts or reagents that can activate the alkyne for intramolecular attack by the heteroatom.
-
Q3: My reaction is failing or giving a complex mixture under basic conditions. Why is this happening?
A3: The terminal proton of a propargyl group is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes.[1] This acidity can cause issues in two primary ways:
-
Unintended Deprotonation: If your reaction conditions employ a strong base (e.g., organolithiums, Grignard reagents, or even strong amine bases), the propargyl proton can be abstracted to form a nucleophilic acetylide anion.[1] This new nucleophile can then react with electrophiles in your mixture, leading to a cascade of undesired products.
-
Incompatibility with Base-Sensitive Groups: The acetylide formed can act as a base itself, potentially causing undesired reactions with other sensitive functional groups in your molecule.
Troubleshooting Strategies:
-
Base Selection: Use the mildest base possible that can still effect the desired transformation. If the propargyl proton's acidity is interfering, a non-nucleophilic, sterically hindered base might be a better choice.
-
Protecting Groups: This is the most common and effective solution. By replacing the acidic proton with a protecting group (e.g., TMS), you completely remove this reactive site.[6][15][16] The silyl group can typically be removed later with a fluoride source (like TBAF) or under acidic/basic conditions, depending on the specific silyl group used.[6]
-
Order of Operations: Redesign your synthetic route to perform base-sensitive steps before introducing the terminal alkyne, or after it has been protected.
Q4: Why is my Sonogashira coupling with a propargyl halide (e.g., propargyl bromide) not working?
A4: This is a common and insightful question. While the Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl or vinyl halides, using a propargyl halide as the alkyne partner often fails.[17][18][19]
The primary reason for failure is a competitive SN2 reaction . The amine base (e.g., triethylamine or diisopropylamine) required for the Sonogashira catalytic cycle is also a nucleophile. It can readily attack the electrophilic sp³ carbon of the propargyl bromide in an SN2 fashion.[20] This side reaction consumes your starting material and prevents the desired coupling from occurring.
Solutions:
-
Use a Propargyl Alcohol Derivative: Instead of a propargyl halide, use propargyl alcohol. The hydroxyl group is a poor leaving group and will not undergo the SN2 reaction with the amine base.
-
Protect and Couple: The most reliable method is to use a protected alkyne, such as trimethylsilylacetylene. Couple this with your aryl/vinyl halide via Sonogashira, and then deprotect the TMS group to reveal the terminal alkyne. You can then perform a separate reaction (e.g., alkylation) on the terminal alkyne if needed.
Troubleshooting Guides & Protocols
Guide 1: Preventing Glaser Coupling in Copper-Catalyzed Reactions
This guide provides a structured approach to minimize or eliminate the homodimerization of propargyl groups during copper-catalyzed reactions like CuAAC.
| Problem Observed | Primary Cause | Recommended Solution & Protocol |
| High levels of dimer byproduct detected by LC-MS or TLC. | Oxygen Contamination: Oxidation of the active Cu(I) catalyst to the pro-dimerization Cu(II) species.[2] | 1. Rigorous Degassing: Use a freeze-pump-thaw technique (at least 3 cycles) for all solvents. Alternatively, sparge solvents with argon or nitrogen for 30-60 minutes. 2. Inert Atmosphere: Assemble the reaction under a positive pressure of inert gas. Purge the reaction flask by evacuating and backfilling with N₂ or Ar three times. 3. Add a Reducing Agent: Include 5-10 mol% of sodium ascorbate (from a freshly prepared aqueous stock solution) in the reaction mixture to continually reduce any Cu(II) back to Cu(I).[3][4][5] |
| Dimer formation appears to happen during workup. | Catalyst Decomposition: Upon removal of stabilizing ligands or solvent, the copper catalyst becomes exposed to air and rapidly catalyzes dimerization.[3][4] | 1. Low-Temperature Workup: Before exposing the reaction mixture to air, cool it to below -20°C.[5] 2. Catalyst Chelation: Quench the reaction by adding a copper chelator like EDTA. This will sequester the copper and deactivate it towards further catalysis. |
| Persistent low-level dimerization despite precautions. | Contaminated Reagents: The copper source (e.g., CuI) may be partially oxidized. | 1. Purify Copper Source: If your CuI appears greenish or blue instead of off-white, it contains Cu(II). Consider purifying it or using a fresh, high-purity source.[2] 2. Ligand Choice: In some systems, the choice of ligand can influence the rate of Glaser coupling. Tetradentate ligands are often less prone to promoting it than bidentate ligands.[3][4][5] |
Guide 2: Selecting the Right Protecting Group for the Alkyne Terminus
Protecting the terminal alkyne is a robust strategy to prevent a host of side reactions, including dimerization and unwanted deprotonation.[15][16][21]
| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions | Key Considerations |
| Trimethylsilyl | TMS | TMSCl, base (e.g., Et₃N, n-BuLi) | Mildly acidic (e.g., K₂CO₃ in MeOH) or fluoride source (e.g., TBAF) | Very common, easily removed. Can be labile under some chromatographic conditions. |
| Triethylsilyl | TES | TESCl, base (e.g., pyridine, imidazole) | Acid (e.g., TFA, HCl) or fluoride source (e.g., TBAF, HF-pyridine) | More stable than TMS to acidic conditions. |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, base (e.g., imidazole in DMF) | Fluoride source (e.g., TBAF). More resistant to acid than TMS/TES. | Much more robust than TMS. Requires stronger conditions for removal. |
| Triisopropylsilyl | TIPS | TIPSCl or TIPSOTf, base (e.g., Et₃N) | Fluoride source (e.g., TBAF). Very resistant to other conditions. | Very bulky and sterically demanding. Provides excellent stability. |
| Propargyl Alcohol | - | Convert alkyne to a propargyl alcohol derivative. | Base-mediated elimination. | Useful for protecting the alkyne functionality in specific contexts.[6] |
Visual Workflow and Logic Diagrams
To further aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and decision-making processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]
- 8. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Protecting_group [chemeurope.com]
Technical Support Center: Troubleshooting Low Yield in Copper-Catalyzed Alkyne-Amine (A³) Reactions
Welcome to the technical support center for copper-catalyzed alkyne-amine (A³) coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable solutions to common challenges encountered during these versatile transformations. The A³ coupling, a powerful multicomponent reaction that efficiently forms propargylamines from an aldehyde, an alkyne, and an amine, is prized for its atom economy and utility in synthesizing valuable chemical intermediates.[1][2] However, its success is sensitive to several experimental parameters. This guide follows a question-and-answer format to directly address specific issues and provide a deep, mechanistic understanding of how to optimize your reaction for high yield and purity.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses the most frequent and urgent problems encountered during A³ coupling experiments. Use the workflow diagram below to systematically diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low or no product yield.
Q1: My reaction shows little to no product formation. Where should I start?
When a reaction fails completely, it's crucial to investigate the most fundamental components first. The issue almost certainly lies with the catalyst, reagents, or reaction atmosphere.
-
Catalyst Inactivity : The catalytically active species is Copper(I).[1][3] If you are using a Cu(I) salt (e.g., CuI, CuBr) that is old or has been exposed to air, it may have oxidized to the inactive Cu(II) state. A visible sign of this is a change from off-white/grey Cu(I) salts to blue or green Cu(II) species. If you are using a Cu(II) salt (e.g., CuSO₄, Cu(OTf)₂), a reducing agent is often required to generate the active Cu(I) species in situ.[3]
-
Reagent Purity : Impurities can poison the catalyst. Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. Amines can absorb atmospheric CO₂ to form carbamates. Ensure your reagents are pure; liquids should be distilled and solids recrystallized if their purity is questionable.
-
Reaction Atmosphere : Oxygen is detrimental. It can oxidize the active Cu(I) catalyst to inactive Cu(II) and promote the unwanted side reaction of alkyne homocoupling (Glaser coupling).[3][4] It is critical to run the reaction under an inert atmosphere (Nitrogen or Argon) and to use properly degassed solvents.[3][5]
Q2: My reaction mixture turned dark brown/black and is producing a tar-like substance. What's happening?
A dark, tarry reaction is often a sign of extensive side reactions, most commonly the Glaser coupling , which is the oxidative homocoupling of your terminal alkyne.[3] This side reaction is also catalyzed by copper and is particularly prevalent under the following conditions:
-
Presence of Oxygen : As mentioned, oxygen promotes the oxidation of both the catalyst and the alkyne substrate.[3][4]
-
High Catalyst Concentration : Using too much copper catalyst can accelerate the rate of homocoupling relative to the desired A³ coupling.
-
High Temperatures : Elevated temperatures can increase the rate of decomposition and side reactions.
To minimize Glaser coupling and tar formation:
-
Ensure Rigorous Degassing : Use a robust method to remove dissolved oxygen from your solvent (see Protocol 2 in the Appendix).
-
Optimize Catalyst Loading : Use the minimum amount of catalyst necessary. Typical loadings range from 1-10 mol%.[6]
-
Control Temperature : Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many A³ couplings proceed efficiently at room temperature.
Q3: I'm observing multiple spots on my TLC, indicating significant side products. How can I improve selectivity?
Besides Glaser coupling, other side reactions can reduce your yield. The formation of multiple products suggests that either your starting materials are decomposing or the reaction conditions favor alternative pathways.
-
Imine/Iminium Ion Stability : The reaction proceeds through an imine or iminium ion intermediate formed from the aldehyde and amine.[1][2][7] If this intermediate is unstable, it can lead to decomposition or other side reactions.
-
Role of Ligands : The absence of a ligand can sometimes lead to poorly-defined and less selective catalytic species. Adding a suitable ligand (e.g., a diamine or phosphine) can stabilize the copper catalyst, prevent its deactivation, and steer the reaction towards the desired product.[8]
-
Stoichiometry : While a 1:1:1 ratio of reactants is often the starting point, a slight excess (1.1-1.2 equivalents) of the amine or alkyne can sometimes help drive the reaction to completion, especially if one of the components is volatile or prone to side reactions.
Frequently Asked Questions (FAQs): Optimizing Your A³ Coupling Reaction
This section provides answers to broader questions about reaction components and conditions, helping you to design a more robust and high-yielding process from the outset.
Q1: How do I choose the right copper catalyst and what is its active state?
The choice of copper source is flexible, but understanding its oxidation state is key. As established, Copper(I) is the active catalyst that forms the crucial copper-acetylide intermediate.[1][9]
| Copper Source | Common Form(s) | Typical Loading | Notes |
| Copper(I) | CuI, CuBr, CuCl | 1-10 mol% | Preferred direct source of the active catalyst. Should be pure and protected from air. |
| Copper(II) | Cu(OTf)₂, CuSO₄·5H₂O | 5-10 mol% | Requires in situ reduction to Cu(I). Often used with a reducing agent like sodium ascorbate. More stable to air and easier to handle than Cu(I) salts.[3][8] |
| Copper Nanoparticles | Cu NPs | Varies | Can serve as a heterogeneous catalyst, simplifying removal, but may have different activity profiles.[5] |
Q2: What is the general mechanism of the A³ coupling reaction?
Understanding the mechanism is essential for effective troubleshooting. The reaction proceeds through a well-established catalytic cycle.[7]
-
Activation of the Alkyne : The Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[1]
-
Formation of Copper Acetylide : The amine, acting as a base, deprotonates the activated alkyne to form a key copper acetylide intermediate.[9]
-
Formation of the Iminium Ion : Concurrently, the aldehyde and amine react to form an imine, which is then protonated (or is inherently electrophilic) to form an iminium ion.[2][7]
-
Nucleophilic Attack : The copper acetylide acts as a nucleophile and attacks the electrophilic iminium ion, forming the new C-C bond and generating the propargylamine product.[1]
-
Catalyst Regeneration : The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: General catalytic cycle of the A³ coupling reaction.
Q3: How does the choice of solvent affect the reaction yield?
The solvent plays a critical role in solubility, reaction rate, and even the reaction pathway. There is no single "best" solvent, as the optimal choice depends on the specific substrates.
| Solvent Class | Examples | Properties & Considerations |
| Aprotic, Nonpolar | Toluene, Dioxane | Often excellent choices. Solubilize organic reagents well without strongly coordinating to the catalyst. Toluene is common for reactions at elevated temperatures.[10] |
| Aprotic, Polar | DMF, DMSO, Acetonitrile | Can increase reaction rates but may also coordinate to the copper catalyst, potentially inhibiting it. Must be rigorously dried. |
| Protic | Alcohols (e.g., TFE), Water | Can be effective and offer "green chemistry" advantages.[1][7] Water is a byproduct of imine formation, so its use as a solvent relies on the reaction equilibrium favoring the product.[1] Trifluoroethanol (TFE) has been shown to accelerate some A³ couplings.[11][12] |
| Solvent-Free | None | For some substrates, the reaction can be run neat, especially with liquid reagents, offering a highly sustainable protocol.[6] |
Q4: How can I remove the copper catalyst from my product after the reaction?
Residual copper can interfere with subsequent steps or be undesirable in final compounds, particularly for pharmaceutical applications. Effective removal is a critical part of the workup.
-
Aqueous Wash with a Chelating Agent : The most common method is to wash the organic layer with an aqueous solution that complexes with copper.
-
Ammonium Hydroxide/Ammonium Chloride : A buffered solution at pH ~8 effectively removes copper(I) salts by forming a water-soluble, deep-blue tetraamminecopper(II) complex (after air oxidation).[13]
-
Aqueous EDTA : A solution of ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that will sequester copper ions into the aqueous phase.[14][15]
-
-
Filtration : Passing the crude reaction mixture through a short plug of silica gel or Celite can help adsorb insoluble copper species.[14]
-
Chelating Resins : For very low residual copper levels, stirring the product solution with a chelating resin (e.g., Chelex 100) followed by filtration can be highly effective.[15]
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed A³ Coupling Reaction
-
To a flame-dried Schlenk flask under an Argon atmosphere, add the copper catalyst (e.g., CuI, 5 mol%).
-
Add the degassed solvent (e.g., Toluene, 0.5 M relative to the aldehyde).
-
Add the amine (1.1 equivalents) via syringe.
-
Add the aldehyde (1.0 equivalent) via syringe.
-
Add the terminal alkyne (1.2 equivalents) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, proceed with the workup as described in Protocol 3.
Protocol 2: Solvent Degassing by Inert Gas Sparging
-
Select a flask with a sidearm or use a long needle for gas inlet and a short needle for outlet.
-
Insert the gas inlet needle so its tip is below the solvent surface.
-
Gently bubble a stream of dry Argon or Nitrogen through the solvent for 20-30 minutes.
-
The solvent is now ready for use in an oxygen-sensitive reaction. For best results, use immediately.
Protocol 3: Post-Reaction Workup for Copper Catalyst Removal
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with a saturated aqueous solution of NH₄Cl.[13] The aqueous layer may turn blue, indicating copper complexation.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Appendix B: Key Component Relationships
This diagram illustrates the interplay between the core components of the A³ coupling reaction. Optimizing the synergy between these elements is key to achieving high yield.
Caption: Inter-relationships of key reaction parameters for A³ coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. phytojournal.com [phytojournal.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation [mdpi.com]
- 9. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Synthesis of Enantiopure Chiral Amines
Welcome to the technical support center for chiral amine synthesis. Chiral amines are fundamental building blocks in over 40% of pharmaceuticals, making their enantiomerically pure synthesis a critical challenge in drug development and organic chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a common pitfall that compromises the stereochemical integrity of your target molecules. Here, we delve into the mechanisms of racemization, provide actionable troubleshooting advice in a Q&A format, and answer frequently asked questions to ensure your synthetic routes yield products of the highest enantiopurity.
Understanding Racemization in Chiral Amine Synthesis
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, rendering it optically inactive.[2][3] In the context of chiral amines, this process typically involves the transient formation of an achiral intermediate, most commonly an imine or an enamine, which can be protonated or reduced from either face with equal probability, leading to a loss of stereochemical information.[2][4][5]
Several factors can promote racemization, including:
-
Temperature: Higher temperatures can provide the activation energy needed to overcome the barrier to racemization.[6][7][8][9]
-
pH: Both acidic and basic conditions can catalyze racemization. Bases can deprotonate the α-carbon, while acids can facilitate imine formation.[10][11][12][13]
-
Solvent: The polarity and protic nature of the solvent can influence the stability of charged intermediates and transition states involved in racemization.[14][15]
-
Catalysts and Reagents: The choice of catalysts, coupling reagents, and even impurities can inadvertently promote racemization.[16][17]
Troubleshooting Common Issues in Chiral Amine Synthesis
This section addresses specific problems you might encounter during your experiments, providing explanations and step-by-step guidance to resolve them.
Question 1: My final product shows a low enantiomeric excess (ee) after a reaction that should be stereospecific. What are the likely causes and how can I fix it?
Answer:
Low enantiomeric excess is a frequent issue and can arise from several sources. Let's break down the potential causes and solutions:
Potential Cause 1: In-situ Racemization of the Product
The desired chiral amine product may be racemizing under the reaction or work-up conditions.
-
Troubleshooting Steps:
-
Analyze Aliquots Over Time: Take small samples from your reaction mixture at different time points and analyze the enantiomeric excess. A decrease in ee over time is a strong indicator of product racemization.
-
Isolate and Subject to Conditions: If you have a pure sample of your desired enantiomer, subject it to the reaction conditions (solvent, temperature, any additives) but without the starting materials. Monitor its optical purity over time.
-
Modify Work-up: If racemization occurs during work-up, especially during acid-base extractions, try to use milder conditions. Use buffered aqueous solutions and minimize the time the amine is in a strongly acidic or basic environment. Perform extractions at lower temperatures.
-
Potential Cause 2: Racemization of the Starting Material or Intermediates
Your chiral starting material or a key chiral intermediate might be racemizing before or during the key bond-forming step.
-
Troubleshooting Steps:
-
Check Starting Material Purity: Always verify the enantiomeric purity of your starting materials before beginning the reaction.
-
Analyze Intermediates: If your reaction involves stable intermediates, try to isolate and analyze their enantiomeric purity.
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature is often the most effective way to minimize racemization.[6][7]
-
Solvent: Experiment with different solvents. Aprotic, non-polar solvents are often less likely to promote racemization than protic or highly polar solvents.[14]
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) instead of smaller, more basic amines like triethylamine.[10]
-
-
Potential Cause 3: Sub-optimal Catalyst or Chiral Auxiliary Performance
The effectiveness of your chiral catalyst or auxiliary is crucial for achieving high stereoselectivity.
-
Troubleshooting Steps:
-
Catalyst/Ligand Screening: The interaction between the catalyst, ligand, and substrate is highly specific. Screen a variety of chiral ligands to find the optimal match for your substrate.[16]
-
Auxiliary Choice: Ensure the chiral auxiliary you are using is appropriate for the transformation. Auxiliaries like Evans' oxazolidinones, pseudoephedrine, or sulfinamides (e.g., Ellman's auxiliary) provide robust stereocontrol in many cases.[][19][20][21][22]
-
Purity of Reagents: Impurities can poison catalysts or interfere with the reaction. Ensure all reagents and solvents are of high purity and anhydrous where necessary.[16]
-
Question 2: I am using a chiral auxiliary for an alkylation reaction, but the diastereoselectivity is poor. How can I improve this?
Answer:
Low diastereoselectivity when using a chiral auxiliary points to a lack of effective facial discrimination during the reaction. Here’s how to address this:
Potential Cause 1: Insufficient Steric Shielding or Conformational Control
The chiral auxiliary may not be effectively blocking one face of the reactive intermediate (e.g., an enolate).
-
Troubleshooting Steps:
-
Auxiliary Modification: Switch to a bulkier chiral auxiliary to enhance steric hindrance on one face of the molecule.
-
Chelation Control: For reactions involving metalated intermediates (e.g., lithium enolates), the choice of solvent and additives can be critical.
-
Solvent Effects: Ethereal solvents like THF are often used to solvate the metal cation. The degree of solvation can impact the tightness of the chelated transition state.
-
Additives: Additives like lithium chloride (LiCl) can break up aggregates of the enolate, leading to a more well-defined reactive species and potentially higher diastereoselectivity.
-
-
Potential Cause 2: Incorrect Deprotonation Conditions
The geometry of the enolate formed can significantly impact the stereochemical outcome of the alkylation.
-
Troubleshooting Steps:
-
Base Selection: The choice of base can influence the formation of the (E)- or (Z)-enolate. For example, lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS) can lead to different enolate geometries depending on the substrate and conditions.
-
Temperature of Deprotonation: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent equilibration to a less selective enolate isomer.
-
Potential Cause 3: Epimerization of the Product
The newly formed stereocenter might be epimerizing under the reaction conditions.
-
Troubleshooting Steps:
-
Quenching Conditions: After the alkylation, quench the reaction at low temperature before warming to room temperature. A rapid quench with a proton source (e.g., saturated aqueous ammonium chloride) can minimize the time the product is in a basic environment.
-
Frequently Asked Questions (FAQs)
Q1: What is Dynamic Kinetic Resolution (DKR) and how can it be used to overcome the 50% yield limit of classical resolution?
A1: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[4][23] This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. The process requires a catalyst for the resolution (often an enzyme) and a compatible catalyst for the racemization of the starting material.[4][23] A successful DKR process relies on the racemization being faster than the resolution of the undesired enantiomer.
Q2: Are there enzymatic methods to prevent or correct racemization?
A2: Yes, biocatalysis offers elegant solutions. Deracemization is a process that converts a racemate into a single enantiomer.[24][25] One common chemoenzymatic approach involves the enantioselective oxidation of one amine enantiomer to an achiral imine, followed by a non-selective reduction of the imine back to the racemic amine. Over time, this enriches the other enantiomer. More advanced methods use a cascade of enzymes, for instance, one enzyme to selectively oxidize one enantiomer and another, stereocomplementary enzyme to reduce the resulting ketone back to the desired enantiomer, achieving high enantiomeric excess.[25][26]
Q3: How do I choose the right solvent to minimize racemization?
A3: Solvent choice is critical. Generally, non-polar, aprotic solvents are preferred as they are less likely to facilitate the formation of ionic intermediates that can lead to racemization. However, the optimal solvent is highly dependent on the specific reaction. It's often beneficial to screen a range of solvents with varying polarities and proticities. For enzymatic resolutions, the solvent must also be compatible with enzyme activity.[14]
| Solvent Type | General Effect on Racemization | Examples |
| Non-polar, Aprotic | Generally minimizes racemization | Hexane, Toluene, Dichloromethane |
| Polar, Aprotic | Can increase racemization depending on the mechanism | THF, Acetonitrile, DMF |
| Protic | Often increases racemization, especially for base-catalyzed processes | Alcohols (Methanol, Ethanol), Water |
Q4: What analytical techniques are best for accurately determining enantiomeric excess (ee)?
A4: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the gold standards for determining enantiomeric excess. These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. For some amines, derivatization with a chiral reagent (like Mosher's acid chloride) to form diastereomers, followed by analysis with standard NMR or achiral chromatography, is also a reliable method. More recently, high-throughput fluorescence-based assays have been developed for rapid screening.[27]
Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary
This protocol provides a general procedure for the α-alkylation of an amino acid derivative using a pseudoephenamine chiral auxiliary, a method known for its high diastereoselectivity.[28]
Materials:
-
Pseudoephenamine glycinamide derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard work-up and purification reagents (solvents, drying agents, silica gel)
Procedure:
-
Enolate Formation:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the pseudoephenamine glycinamide derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[28]
-
-
Alkylation:
-
Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to stir at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Auxiliary Removal:
-
Purify the diastereomeric product by flash column chromatography on silica gel.
-
The chiral auxiliary can be removed by acidic hydrolysis (e.g., refluxing with aqueous HBr) to yield the desired chiral amine. The auxiliary can often be recovered.[28]
-
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. CA1310316C - PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 19. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 21. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 22. 手性助剂 [sigmaaldrich.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Purification of (1-Phenyl-ethyl)-prop-2-ynyl-amine
Welcome to our dedicated technical support guide for navigating the complexities of purifying (1-Phenyl-ethyl)-prop-2-ynyl-amine. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. Our guidance is grounded in established chemical principles and field-proven insights to ensure you achieve the highest purity for your target compound.
Introduction to the Challenges
This compound is a chiral secondary amine that presents a unique set of purification challenges. Its structural features—a stereocenter, a basic nitrogen atom, and a reactive propargyl group—necessitate careful consideration of purification strategies to avoid racemization, degradation, and contamination. Common issues include the removal of starting materials and byproducts from its synthesis, separation of enantiomers, and the compound's potential instability. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: My purified this compound is an oil and I'm struggling to crystallize it. What can I do?
A1: It is common for freebase amines of this type to be oils or low-melting solids. To facilitate crystallization, you can convert the amine into a salt.[1] The formation of a salt, such as a hydrochloride or tartrate, increases the melting point and introduces ionic interactions that promote the formation of a stable crystal lattice.[2][3] Diastereomeric salt formation with a chiral acid, like L- or D-tartaric acid, is also a classical and effective method for chiral resolution.[4][]
Q2: I'm observing degradation of my compound during purification. What are the likely causes and how can I prevent it?
A2: Propargylamines can be sensitive to both air and certain pH conditions.[6] Secondary amines, in general, can undergo air oxidation, which may be accelerated at higher temperatures.[7] Additionally, they can absorb carbon dioxide from the atmosphere to form carbonate salts.[7] To mitigate degradation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and use deoxygenated solvents.[8] If heating is necessary, such as during distillation, performing it under vacuum will lower the boiling point and reduce the risk of thermal decomposition.[9][10]
Q3: What is the best way to separate the enantiomers of this compound?
A3: Chiral separation is a critical step for this compound. Several effective methods are available:
-
Diastereomeric Salt Crystallization: This is a widely used technique where the racemic amine is reacted with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4][]
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can provide excellent separation of enantiomers.[11]
-
Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[4][]
Q4: How do I remove unreacted starting materials like 1-phenylethylamine and propargyl bromide?
A4: The choice of method depends on the properties of the starting materials and your target compound.
-
Acid-Base Extraction: You can exploit the basicity of the amines. By washing the crude product with a dilute acid, the amines will be protonated and move to the aqueous phase, while non-basic impurities like propargyl bromide will remain in the organic layer. The pH can then be adjusted to recover the amines.
-
Column Chromatography: Normal-phase column chromatography on silica gel is effective for separating compounds with different polarities.[12][13] A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can separate the less polar propargyl bromide from the more polar amines.
-
Solid-Phase Extraction (SPE): For a more rapid purification, SPE with a cation exchange cartridge (e.g., SCX) can be employed. The basic amine product will bind to the acidic resin, allowing non-basic impurities to be washed away. The desired amine can then be eluted with a basic solution.[14]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Possible Causes:
-
Streaking on the Column: The basic nature of the amine can cause it to interact strongly with the acidic silica gel, leading to streaking and poor separation.
-
Decomposition on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Co-elution with Impurities: The chosen solvent system may not be optimal for separating the target compound from impurities.
Solutions:
-
Deactivating the Silica Gel: Before running the column, you can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).[12][13]
-
Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate), with a small addition of triethylamine.
Problem 2: Difficulty in Achieving High Enantiomeric Purity by Diastereomeric Salt Crystallization
Possible Causes:
-
Incomplete Resolution: The solubilities of the diastereomeric salts may be too similar in the chosen solvent.
-
Co-crystallization: Both diastereomers may crystallize out of solution simultaneously.
-
Racemization: Harsh conditions (e.g., high temperatures or extreme pH) during the process could lead to racemization.
Solutions:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the solubility difference between the diastereomeric salts is maximized.
-
Controlled Cooling: Allow the solution to cool slowly to promote the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the precipitation of both.
-
Multiple Recrystallizations: It may be necessary to perform several recrystallization steps to achieve the desired level of enantiomeric purity.
-
Choice of Chiral Acid: The choice of the resolving agent is crucial. If one chiral acid does not provide adequate separation, consider trying others (e.g., mandelic acid, camphorsulfonic acid).
Problem 3: Product Discoloration (Turning Yellow or Brown)
Possible Causes:
-
Oxidation: Exposure to air can lead to the formation of colored oxidation byproducts.[7][15]
-
Polymerization: The propargyl group can be susceptible to polymerization, especially in the presence of trace metals or upon heating.
-
Impurities from Synthesis: Residual catalysts or byproducts from the synthesis may be colored.
Solutions:
-
Inert Atmosphere: As mentioned previously, perform purification steps under an inert atmosphere.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation, though this would need to be removed in a subsequent step.
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.
-
Distillation: If the product is thermally stable enough (especially under vacuum), distillation can be an effective way to separate it from non-volatile colored impurities.[7][9]
Experimental Protocols
Protocol 1: Purification by Salt Formation and Crystallization
-
Dissolve the crude this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of hydrochloric acid (1 M in diethyl ether) or a solution of the chiral acid (e.g., L-tartaric acid) in a compatible solvent (e.g., methanol) dropwise while stirring.
-
Continue addition until precipitation is complete.
-
Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent system to enhance purity.
-
To recover the freebase amine, dissolve the purified salt in water, basify the solution with a base like sodium hydroxide or sodium bicarbonate, and extract the amine into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[16]
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (v/v/v) | Target Compound Rf | Notes |
| Silica Gel | Hexane:Ethyl Acetate:Triethylamine (80:20:0.5) | ~0.3 - 0.4 | Good for general purification from less polar impurities. |
| Silica Gel | Dichloromethane:Methanol:Ammonium Hydroxide (95:5:0.5) | ~0.4 - 0.5 | For more polar impurities. |
| Alumina (Neutral) | Toluene:Ethyl Acetate (90:10) | ~0.3 - 0.4 | A less acidic alternative to silica gel. |
| C18 Reversed-Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | Varies | For separation of polar impurities. |
Visualizations
Workflow for Purification Method Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. columbia.edu [columbia.edu]
- 14. sciforum.net [sciforum.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of Amines
To: Researchers, Scientists, and Drug Development Professionals
From: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for optimizing the mobile phase in chiral HPLC separations of amines. Chiral amines are fundamental building blocks in the pharmaceutical and chemical industries, and achieving their efficient enantiomeric separation is critical for development and quality control. This resource addresses common challenges in a direct question-and-answer format, combining theoretical explanations with actionable troubleshooting protocols.
Troubleshooting Guide: Common Issues & Solutions
Here, we tackle the most frequent and frustrating problems encountered during the chiral separation of amines. Each issue is broken down by probable cause and a step-by-step resolution, grounded in the principles of chromatography.
Issue 2: Severe Peak Tailing or Asymmetrical Peaks
Q: My enantiomers are separating, but the peaks are tailing badly, making integration and quantification difficult. Why is this happening?
A: Peak tailing for amines is most often caused by undesirable secondary interactions between the basic amine group and acidic sites on the silica surface of the column packing, known as residual silanols.
Issue 3: Unstable or Drifting Retention Times
Q: My retention times are not reproducible between injections or over a sequence. What could be the cause?
A: Drifting retention times point to an unstable chromatographic system. The cause is often related to the mobile phase composition or column equilibration.
Frequently Asked Questions (FAQs)
This section addresses broader, conceptual questions about mobile phase strategy for chiral amine separations.
Validation & Comparative
A-Senior Application-Scientist's-Guide:-HPLC-vs.-SFC-for-Chiral-Amine-Enantiomeric-Separation
For researchers, scientists, and professionals in drug development, the precise separation of chiral amine enantiomers is a critical step. The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for this task is not merely a matter of preference but a crucial decision that impacts efficiency, cost, and environmental footprint. This guide provides an in-depth, objective comparison of these two powerful techniques, grounded in experimental data and field-proven insights.
The-Fundamental-Divide:-Understanding-the-Mechanisms
At the heart of the HPLC vs. SFC debate lies the nature of the mobile phase. HPLC employs liquid solvents, operating under various modes such as normal-phase (NP-HPLC), reversed-phase (RP-HPLC), and polar organic mode. In contrast, SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase component.[1] A substance becomes a supercritical fluid when its temperature and pressure are elevated beyond their critical points, endowing it with properties of both a liquid and a gas.[2]
This fundamental difference in the mobile phase dictates the distinct advantages and disadvantages of each technique. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies in SFC compared to HPLC.[3][4]
Head-to-Head-Comparison:-Performance-Metrics
A direct comparison of HPLC and SFC for chiral amine separation reveals significant differences in speed, efficiency, and environmental impact.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Speed | Slower analysis times | 3 to 5 times faster than HPLC[5][6] |
| Efficiency | Good, but can be limited by higher back pressures | Higher efficiency due to lower viscosity and higher diffusivity of the mobile phase[3] |
| Solvent Consumption | High, especially in normal-phase mode | Significantly lower organic solvent consumption (10-20% of HPLC)[7] |
| Environmental Impact | Higher, due to the use of toxic organic solvents | "Greener" technique due to the use of non-toxic, recyclable CO2[8] |
| Cost | Higher operational costs due to solvent purchase and disposal | Lower operational costs due to reduced solvent usage[9] |
| Versatility | Well-established with a wide range of columns and mobile phases for various sample types[9] | Excellent for chiral and non-polar compounds, but less versatile for aqueous samples[9] |
| Peak Symmetry | Can be an issue, especially for basic compounds like amines | Often provides improved peak symmetries compared to HPLC[10][11] |
Delving-Deeper:-The-Role-of-the-Chiral-Stationary-Phase
The success of any chiral separation, whether by HPLC or SFC, is critically dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for both techniques due to their broad applicability and robustness.[5][12] The chiral recognition mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex with one enantiomer, leading to differential retention.[5]
Interestingly, the same CSP can exhibit different selectivity and even elution orders when used in HPLC versus SFC.[5] This is attributed to the different solvation of the stationary phase by the respective mobile phases, which can alter the conformation of the chiral selector and the nature of the interactions with the enantiomers. This complementarity makes it beneficial to screen both techniques during method development.[5]
For the specific challenge of separating primary amines, crown ether-based CSPs have shown significant promise in SFC.[13] These phases operate under acidic mobile phase conditions, which is often a requirement for the successful separation of basic amines.[13]
Experimental-Evidence:-A-Case-Study
A study comparing SFC and HPLC for the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based CSP provides valuable insights.[10][11]
Key Findings:
-
SFC demonstrated comparable selectivity to normal-phase HPLC and polar organic mode HPLC.[10]
-
SFC consistently provided the best peak symmetries .[10][11]
-
The polar organic mode offered the shortest analysis times .[10]
-
Normal-phase HPLC yielded the greatest resolutions , albeit with longer run times.[10]
Under the screening conditions, SFC achieved baseline separation for 16 out of the 25 analytes, while polar organic and normal-phase modes separated 13 and 17, respectively.[10] This highlights the competitive performance of SFC in a screening environment.
Experimental-Protocols
Generic-Chiral-Screening-Protocol-by-SFC
This protocol is designed for the initial screening of chiral amines to identify a suitable chiral stationary phase and mobile phase conditions.
-
Sample Preparation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an analytical SFC system equipped with a UV/PDA detector.
-
Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Mobile Phase:
-
Primary Component: Supercritical CO2.
-
Modifier: Methanol is a common starting point.
-
Additives: For amines, a combination of an acidic and a basic additive is often necessary to achieve good peak shape and selectivity. A common starting point is 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA) in the modifier.[2][14]
-
-
Gradient: A generic gradient from 5% to 40% modifier over 5-10 minutes is a good starting point.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: Maintain a back pressure of 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: Monitor at a suitable UV wavelength based on the analyte's chromophore.
-
Evaluation: Assess the resulting chromatograms for any degree of separation. The column and modifier combination that shows the best initial separation should be selected for further optimization.
Generic-Chiral-Screening-Protocol-by-HPLC-(Normal-Phase)
This protocol outlines a general approach for screening chiral amines using normal-phase HPLC.
-
Sample Preparation: Dissolve the racemic amine in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard HPLC system with a UV/PDA detector.
-
Columns: Screen the same set of polysaccharide-based chiral stationary phases as in the SFC protocol.
-
Mobile Phase:
-
A common starting mobile phase is a mixture of hexane and an alcohol (e.g., ethanol or isopropanol). A typical starting ratio is 90:10 (v/v) hexane:alcohol.
-
Additives: As with SFC, additives are crucial for amine separation. Use 0.1% TFA and 0.1% TEA in the mobile phase.
-
-
Elution Mode: Isocratic elution is common for initial screening.
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: Monitor at a suitable UV wavelength.
-
Evaluation: Analyze the chromatograms for enantiomeric resolution.
The-Senior-Scientist's-Verdict:-When-to-Choose-HPLC-vs.-SFC
The choice between HPLC and SFC is not a one-size-fits-all decision. It requires a careful consideration of the specific analytical needs.[9]
Choose SFC when:
-
High throughput is a priority: The faster analysis times of SFC make it ideal for screening large numbers of samples.[5][15]
-
"Green" chemistry and cost reduction are important: The significant reduction in organic solvent consumption makes SFC a more environmentally friendly and cost-effective option.[7][8]
-
Improved peak shape for basic compounds is needed: SFC often provides better peak symmetry for amines compared to HPLC.[10][11]
-
Preparative-scale separation is the end goal: The ease of solvent removal from collected fractions makes SFC highly advantageous for preparative work.[7]
Choose HPLC when:
-
A well-established and versatile technique is required: HPLC has a long history of use and a vast library of established methods for a wide range of compounds.[9]
-
High sensitivity for aqueous samples is necessary: HPLC is generally more suitable for the analysis of aqueous samples.[9]
-
The laboratory is not equipped for SFC: The initial investment in SFC instrumentation can be a barrier for some laboratories.
Conclusion
Both HPLC and SFC are powerful and indispensable tools for the enantiomeric separation of chiral amines. While HPLC remains a robust and versatile workhorse, SFC has emerged as a superior alternative in many respects, particularly in terms of speed, efficiency, and environmental sustainability.[5][9] For laboratories focused on high-throughput screening and "green" analytical practices, SFC is often the preferred choice.[8][15] However, the complementarity of the two techniques should not be overlooked, and in many cases, having access to both HPLC and SFC will provide the greatest chance of success in tackling challenging chiral separations.
References
- 1. longdom.org [longdom.org]
- 2. afmps.be [afmps.be]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. selvita.com [selvita.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
A Senior Scientist's Guide to Catalytic Systems for A3 Coupling Reactions
For the modern medicinal or synthetic chemist, the rapid construction of molecular complexity from simple, readily available starting materials is a paramount goal. Among the arsenal of multicomponent reactions (MCRs), the A3 (Aldehyde-Alkyne-Amine) coupling stands out for its remarkable efficiency and atom economy in synthesizing propargylamines.[1] These structures are not merely synthetic curiosities; they are crucial building blocks for a vast array of nitrogen-containing compounds, including many biologically active molecules and natural products.[2][3]
This guide provides an in-depth comparison of the diverse catalytic systems developed for this powerful transformation. We will move beyond a simple catalog of metals and ligands to explore the causality behind catalyst choice, the practical implications of reaction conditions, and the data that underpins high-performance protocols. This analysis is designed for researchers, scientists, and drug development professionals who seek to not only perform but also to understand and optimize the A3 coupling reaction.
The Heart of the Matter: The A3 Catalytic Cycle
The A3 coupling is a one-pot procedure that forges one C-C and one C-N bond, with the sole byproduct being a single molecule of water.[3] This elegant convergence is made possible by a metal catalyst. While nuances exist between different metals and ligands, the generally accepted mechanism provides a crucial framework for understanding the reaction.[1][2][4]
The process involves three key stages:
-
C-H Activation: The catalyst, typically a late transition metal, interacts with the terminal alkyne. This coordination forms a π-complex, which increases the acidity of the terminal proton.[4][5] An amine, acting as a weak base, can then deprotonate the alkyne to form a reactive metal-acetylide intermediate.[1]
-
Imine Formation: Concurrently, the aldehyde and amine react in situ to form an electrophilic imine (or iminium ion from a secondary amine).[1] This step is crucial; the reaction's success depends on the rate of imine formation relative to other potential side reactions.
-
Nucleophilic Attack: The metal-acetylide, a potent nucleophile, attacks the electrophilic carbon of the imine, forming the new carbon-carbon bond and yielding the final propargylamine product. The catalyst is regenerated, ready to begin another cycle.[2]
Caption: Generalized catalytic cycle for the metal-catalyzed A3 coupling reaction.
A Comparative Analysis of Catalytic Systems
The choice of catalyst is the single most important variable in an A3 coupling. It dictates reaction efficiency, substrate scope, required conditions (temperature, solvent), and cost. We will compare the most prominent classes of catalysts, focusing on their practical strengths and weaknesses.
The Workhorse: Copper (Cu) Catalysts
Copper salts are the most frequently employed catalysts for A3 couplings, primarily due to their low cost, high catalytic efficiency, and stability.[1] Both Cu(I) and Cu(II) sources can be effective, with Cu(II) often being reduced in situ to the active Cu(I) species.
-
Expertise & Causality: Copper's effectiveness stems from its ability to readily form copper-acetylide intermediates, which are highly nucleophilic. Simple salts like CuI, CuBr, and Cu(OTf)₂ are often sufficient, obviating the need for complex, expensive ligands for many standard transformations.[3][5] This makes copper the go-to choice for initial reaction screening and large-scale synthesis where cost is a major driver.
-
Performance: Copper catalysts are remarkably versatile. They can be used in a range of solvents, from toluene to water, and even under solvent-free conditions, which aligns with the principles of green chemistry.[6][7] While some protocols require elevated temperatures, many proceed efficiently at room temperature.[7]
-
Limitations: For challenging substrates, or when high enantioselectivity is required, simple copper salts may be insufficient. In these cases, specialized ligands such as PyBox or P,N-ligands are necessary to create a chiral environment around the metal center, guiding the nucleophilic attack to one face of the imine.[2][8]
The High-Performers: Gold (Au) and Silver (Ag) Catalysts
Gold and silver, as fellow coinage metals, are also highly effective catalysts for A3 coupling.[5] They are particularly known for their high catalytic activity and tolerance of a broad range of functional groups.
-
Expertise & Causality: Gold and silver are potent Lewis acids, which allows them to strongly activate the alkyne C-H bond towards deprotonation.[4] This high activity means that catalyst loadings can often be very low. Gold, in particular, has shown exceptional efficiency for reactions conducted in water.[5]
-
Performance: The first silver-catalyzed A3 coupling reported by Li in 2003 used AgI in water and was particularly effective for aliphatic aldehydes.[3][9] Gold catalysts, often in the form of nanoparticles or Au(III) complexes, can achieve extremely high turnover numbers (TONs), making them highly efficient even if the initial cost is high.[5][10] Recent work has shown that bimetallic Ag-Au nanoprisms can display synergistic activity, achieving high efficiency with minimal gold content.[11]
-
Limitations: The primary drawback of gold and silver catalysts is their cost compared to copper and iron. This can be a significant barrier for large-scale industrial applications. While their reusability in heterogeneous forms can offset some costs, the initial investment remains high.[10][11]
The Green Alternative: Iron (Fe) Catalysts
In the pursuit of sustainable chemistry, iron has emerged as a highly attractive catalyst. It is the most abundant transition metal, exceedingly cheap, and has low toxicity.[12][13]
-
Expertise & Causality: Iron's catalytic activity in A3 coupling leverages its accessibility of multiple oxidation states. While often requiring slightly higher temperatures or longer reaction times than copper or gold, its environmental and economic benefits are substantial.[5] The use of iron aligns perfectly with green chemistry principles that advocate for replacing toxic and rare precious metals with earth-abundant alternatives.[12][14]
-
Performance: Both homogeneous and heterogeneous iron catalysts have been successfully developed.[13][15] They demonstrate good functional group tolerance and can provide high yields. Heterogeneous iron oxide nanoparticle catalysts, for example, can be easily recovered using an external magnet and reused multiple times, further enhancing their sustainability profile.
-
Limitations: Iron catalysts can sometimes be less active than their coinage metal counterparts, potentially requiring higher catalyst loadings or more forcing conditions.[5] Their substrate scope, while broad, may not be as universal as that of gold or some specialized copper systems.
Homogeneous vs. Heterogeneous Catalysis: A Practical Divide
The choice between a homogeneous and a heterogeneous catalyst is a critical decision based on the specific goals of the synthesis.[16]
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (e.g., dissolved in the solvent).[17]
-
Advantages: They typically offer higher activity and selectivity because the active sites are well-defined and highly accessible.[17][18] They are also easier to study mechanistically.
-
Disadvantages: The primary challenge is separating the catalyst from the product mixture, which can be difficult and costly, leading to potential product contamination with trace metals.[17] Recycling the catalyst is often impractical.
-
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[16] Examples include metals supported on polymers, silica, or nanoparticles.[6][10]
-
Advantages: The key benefit is the ease of separation—the catalyst can be simply filtered off or, in the case of magnetic nanoparticles, removed with a magnet.[13] This allows for straightforward product purification and catalyst recycling, making the process more economical and sustainable.[11][19]
-
Disadvantages: They can sometimes exhibit lower activity than their homogeneous counterparts due to mass transfer limitations (reactants needing to diffuse to the catalyst surface).[17][20] Leaching of the active metal from the support into the solution can also be a concern, potentially leading to a homogeneous catalytic pathway and loss of recyclability.[20]
-
| Feature | Homogeneous Systems | Heterogeneous Systems |
| Activity/Selectivity | Generally higher and more tunable.[18] | Can be lower due to mass transfer limitations.[17] |
| Catalyst Separation | Difficult; often requires chromatography.[17] | Easy; filtration or magnetic separation.[13] |
| Recyclability | Generally not recyclable. | Highly recyclable, improving cost-effectiveness.[11][19] |
| Metal Contamination | Higher risk of product contamination. | Lower risk if leaching is minimal.[20] |
| Mechanistic Study | Easier to study and understand.[17] | More complex to characterize active sites. |
Field-Proven Experimental Protocols
The following protocols are representative examples that illustrate the practical application of different catalytic systems.
Protocol 1: Solvent-Free A3 Coupling with a Heterogeneous Copper Catalyst
This protocol is adapted from a highly efficient, green synthesis using a polymer-supported copper complex, highlighting its scalability and excellent atom economy.[6]
Rationale: This method exemplifies a sustainable approach. The solvent-free condition minimizes waste, and the heterogeneous nature of the PS-PEG-BPy-CuBr₂ catalyst allows for easy recovery and reuse, with extremely low catalyst loadings (mol ppm level) being effective.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, add the aldehyde (e.g., benzaldehyde, 10 mmol), the amine (e.g., piperidine, 11 mmol), and the terminal alkyne (e.g., phenylacetylene, 12 mmol).
-
Catalyst Addition: Add the polymer-supported copper(II)-bipyridine complex (PS-PEG-BPy-CuBr₂) catalyst (5 mol ppm, approx. 0.005 mol%).
-
Reaction Execution: Stir the mixture vigorously at 80°C. The absence of a solvent makes efficient stirring crucial for ensuring contact between the reactants and the catalyst.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the aldehyde starting material is consumed. Reaction times are typically in the range of a few hours.
-
Catalyst Recovery: After the reaction is complete, add a solvent such as ethyl acetate to dissolve the product mixture. The solid-supported catalyst can then be recovered by simple filtration. Wash the recovered catalyst with additional solvent and dry it under vacuum for reuse in subsequent runs.
-
Work-up & Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargylamine.
Protocol 2: Iron-Catalyzed A3 Coupling
This protocol demonstrates the use of an inexpensive and environmentally benign iron catalyst.
Rationale: This approach prioritizes cost-effectiveness and sustainability by using an earth-abundant metal. While it may require slightly longer reaction times, it avoids the use of expensive precious metals.
Step-by-Step Methodology:
-
Reaction Setup: To a screw-capped vial equipped with a magnetic stir bar, add FeCl₃ (5 mol%), the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.5 mmol).
-
Solvent Addition: Add a solvent such as toluene or acetonitrile (3 mL).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100°C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Allow the reaction to cool to room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to obtain the desired propargylamine.
Caption: A typical experimental workflow for the A3 coupling reaction.
Conclusion and Future Outlook
The A3 coupling reaction is a testament to the power of catalysis in modern organic synthesis. The choice of catalytic system is a multi-faceted decision that requires balancing performance, cost, and sustainability goals.
-
Copper remains the undisputed workhorse, offering a robust and cost-effective solution for a wide range of applications.
-
Gold and Silver provide exceptional activity and are the catalysts of choice for challenging transformations where performance outweighs cost considerations.
-
Iron represents the future of sustainable catalysis, providing a green and economical alternative that will undoubtedly see wider adoption as new, more active systems are developed.
The field continues to evolve, with significant research focused on developing highly active and reusable heterogeneous catalysts, expanding the scope of enantioselective variants, and exploring the potential of other earth-abundant metals.[8][21] For the practicing scientist, a deep understanding of the principles and trade-offs outlined in this guide is essential for harnessing the full potential of this elegant and powerful reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. iris.unibas.it [iris.unibas.it]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of and recent advances in asymmetric A3 coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and catalytic application of Ag–Au nanoprisms: enhancing A3 coupling efficiency with minimal gold concentration - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. savemyexams.com [savemyexams.com]
- 17. ethz.ch [ethz.ch]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Analytical Methods for Determining Enantiomeric Purity of Chiral Amines
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral amines is not merely a matter of academic interest; it is a critical determinant of a molecule's pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment necessitates the use of precise and robust analytical methods to determine enantiomeric purity. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the nuances of method selection, the causality behind experimental choices, and provide actionable protocols to empower you in your analytical endeavors.
The Imperative of Enantiomeric Purity in Chiral Amines
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active compounds. The three-dimensional arrangement of atoms around a chiral center can lead to pairs of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different biological activities. For instance, the (S)-enantiomer of a chiral amine may be a potent therapeutic agent, while its (R)-enantiomer could be inactive or, in some cases, elicit toxic effects. Therefore, the accurate determination of enantiomeric excess (e.e.) is a non-negotiable aspect of quality control in the pharmaceutical industry.
A Comparative Overview of Key Analytical Techniques
The determination of enantiomeric purity can be broadly approached through two strategies: direct and indirect methods. Direct methods involve the use of a chiral environment, such as a chiral stationary phase (CSP) in chromatography, to differentiate between enantiomers. Indirect methods, on the other hand, involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated using achiral analytical techniques.[1]
The choice of the most suitable analytical method depends on a multitude of factors, including the physicochemical properties of the amine, the required sensitivity and resolution, sample throughput, and the availability of instrumentation. The following sections will delve into the most prevalent techniques, providing a comparative analysis to guide your method selection process.
Table 1: At-a-Glance Comparison of Analytical Methods for Chiral Amine Purity
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | Chiral CE | Chiral NMR |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP).[2] | Partitioning between a gaseous mobile phase and a chiral stationary phase. | Partitioning using a supercritical fluid mobile phase and a CSP.[3] | Differential migration in an electric field with a chiral selector in the background electrolyte.[4] | Formation of diastereomeric complexes leading to distinct NMR signals.[1] |
| Analyte Volatility | Not a primary concern. | Requires volatile or derivatized analytes. | Suitable for a wide range, including thermally labile compounds. | Not a primary concern. | Not a primary concern. |
| Resolution (Rs) | Generally > 1.5 for baseline separation. | High efficiency columns provide excellent resolution. | Often provides improved peak symmetries and comparable selectivities to HPLC.[3] | Very high efficiency, leading to sharp peaks. | Relies on the separation of diastereomeric signals (Δδ). |
| Sensitivity (LOD) | ng/mL to µg/mL range. | pg on column. | Comparable to HPLC. | Nanoliter sample volumes, high sensitivity. | ~0.1% of the minor enantiomer. |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 20 minutes; generally faster than HPLC.[3] | Very fast; often < 10 minutes. | 5 - 20 minutes per sample (post-derivatization/complexation). |
| Solvent Consumption | Moderate to high. | Low (gas mobile phase). | Significantly lower than HPLC ("Green" technique). | Very low (microliter range). | Low. |
| Derivatization | Often not required (direct method). | Often required to increase volatility. | Can often be avoided. | Generally not required. | Required (indirect method using CDAs or CSAs). |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is arguably the most widely adopted technique for determining the enantiomeric purity of chiral compounds, including amines, due to its robustness and versatility.[2] The separation is predicated on the differential interactions between the enantiomers and a chiral stationary phase (CSP).
The "Why": Causality in Chiral HPLC Method Development
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and the optimization of the mobile phase.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for a wide range of racemates, including primary amines.[2] The chiral recognition mechanism of polysaccharide-based CSPs is believed to involve a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5] For certain primary amines, crown ether-based CSPs can be highly efficient, although they typically necessitate strongly acidic mobile phases to ensure the amine is protonated and can form an inclusion complex with the crown ether.[2]
-
Mobile Phase Additives: The basic nature of amines often leads to poor peak shape and tailing on silica-based CSPs due to interactions with residual acidic silanol groups. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase. This competitive base neutralizes the active sites on the stationary phase, resulting in improved peak symmetry and resolution.
Experimental Protocol: Chiral HPLC of a Primary Amine
This protocol provides a general framework for the enantiomeric separation of a primary chiral amine using a polysaccharide-based CSP.
Instrumentation:
-
A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
Materials:
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Sample Preparation: Dissolve the chiral amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
System Preparation: Ensure the HPLC system is thoroughly flushed with the mobile phase.
-
Column Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 254 nm, depending on the chromophore of the amine).
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
System Suitability:
-
Inject a racemic standard of the amine to confirm the resolution of the two enantiomers. The resolution (Rs) between the two peaks should be ≥ 1.5 for baseline separation.
Gas Chromatography (GC): For Volatile and Thermally Stable Amines
Chiral Gas Chromatography (GC) is a powerful technique for the enantiomeric separation of volatile and thermally stable chiral amines. Due to the high efficiency of capillary columns, GC can provide excellent resolution.
The "Why": Strategic Choices in Chiral GC
-
Derivatization: A significant consideration for chiral GC analysis of amines is the need for derivatization. Primary and secondary amines often exhibit poor chromatographic behavior due to their polarity and tendency to interact with the stationary phase. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) converts the amines into less polar and more volatile trifluoroacetylated derivatives, leading to improved peak shape and resolution. This is a crucial step to ensure a self-validating system with reproducible results.
-
Chiral Stationary Phases: Cyclodextrin-based CSPs are commonly used for the chiral separation of derivatized amines in GC. The toroidal shape of cyclodextrins provides a chiral cavity into which one enantiomer can fit more snugly than the other, leading to differential retention times.
Experimental Protocol: Chiral GC of a Derivatized Primary Amine
This protocol outlines the derivatization and subsequent GC analysis of a chiral primary amine.
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Materials:
-
Chiral Capillary Column: Astec CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm film thickness).
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
-
Solvent: Dichloromethane.
-
Carrier Gas: Helium.
Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of the chiral amine in 1 mL of dichloromethane in a vial.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
GC Analysis:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 280 °C.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
Injection: Inject 1 µL of the derivatized sample with a split ratio of 50:1.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
A Comparative Analysis of Reversible and Irreversible Monoamine Oxidase Inhibitors: Mechanisms, Applications, and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of MAO Inhibition
Monoamine oxidase (MAO) inhibitors were the first class of antidepressants to be developed and have been instrumental in the treatment of psychiatric and neurological disorders for decades.[1][2] These enzymes, which exist in two isoforms, MAO-A and MAO-B, are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting the action of MAO, these drugs increase the synaptic availability of these key neurotransmitters, which is the basis of their therapeutic effects.[3] While newer classes of antidepressants have emerged, MAOIs remain a valuable tool, particularly for treatment-resistant depression and atypical depression.[2][5] This guide provides an in-depth comparative analysis of reversible and irreversible MAO inhibitors, delving into their distinct mechanisms of action, clinical applications, and crucial safety considerations.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between reversible and irreversible MAO inhibitors lies in the nature of their interaction with the MAO enzyme.
Irreversible MAO Inhibitors: These compounds, which include well-known drugs like phenelzine and tranylcypromine, form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme.[3][6] This binding is essentially permanent, rendering the enzyme inactive.[3][7] Restoration of MAO activity is not possible until new enzyme is synthesized by the body, a process that can take up to two weeks.[3] This prolonged and cumulative inhibition, reaching up to 90% or more, is a key feature of their potent therapeutic effect.[8]
Reversible MAO Inhibitors (RIMAs): In contrast, reversible inhibitors, such as moclobemide, do not form a covalent bond.[6][7] They bind to the active site of the MAO enzyme through weaker, non-covalent interactions. This binding is competitive and concentration-dependent, meaning the inhibitor can be displaced from the enzyme, allowing for the restoration of enzyme activity as the drug is metabolized and cleared from the body.[7][9]
Diagram: Mechanisms of MAO Inhibition
Caption: Comparison of irreversible and reversible MAO inhibitor mechanisms.
Pharmacokinetics and Pharmacodynamics: A Comparative Overview
| Feature | Irreversible MAOIs (e.g., Phenelzine, Tranylcypromine) | Reversible MAOIs (e.g., Moclobemide) |
| Binding to MAO | Covalent, irreversible[3] | Non-covalent, reversible[7] |
| Duration of Action | Long (up to 2 weeks), dependent on new enzyme synthesis[3] | Short, dependent on drug clearance[4] |
| Onset of Action | Delayed antidepressant effect (4-8 weeks)[8] | Generally faster onset of action |
| Selectivity | Often non-selective for MAO-A and MAO-B[3] | Can be selective for MAO-A (RIMAs)[8] |
| "Cheese Effect" Risk | High, due to irreversible inhibition of gut and liver MAO-A[9] | Significantly lower, as tyramine can displace the inhibitor[9] |
| Drug-Drug Interactions | High potential, especially with serotonergic agents[10] | Lower potential, but caution still required[10] |
Clinical Applications: Tailoring Treatment to the Patient
Both reversible and irreversible MAOIs have demonstrated efficacy in treating a range of conditions, primarily psychiatric and neurological disorders.[1][11]
Irreversible MAOIs have historically been highly effective for:
-
Treatment-resistant depression: For patients who have not responded to other classes of antidepressants.[2]
-
Atypical depression: Characterized by mood reactivity, significant weight gain or increase in appetite, hypersomnia, leaden paralysis, and a long-standing pattern of interpersonal rejection sensitivity.[2]
-
Parkinson's disease: Particularly selective MAO-B inhibitors like selegiline, which slow the breakdown of dopamine.[11]
Reversible MAOIs (RIMAs) , with their improved safety profile, are often considered for:
-
Depression and dysthymia: Moclobemide is a safer alternative for these conditions.[6]
-
Social anxiety disorder. [6]
-
Panic disorder. [1]
Safety Profile and Side Effects: The Critical Distinctions
The primary concern with MAOI therapy is the risk of serious adverse events, which differ significantly between the two classes.
The "Cheese Effect": A Hypertensive Crisis
The most notorious adverse effect associated with irreversible MAOIs is the "cheese reaction," a potentially life-threatening hypertensive crisis.[][13] This occurs when a patient consumes foods rich in tyramine, a naturally occurring monoamine found in aged cheeses, cured meats, and some fermented products.[][14] Irreversible inhibition of MAO-A in the gut and liver prevents the breakdown of tyramine, leading to a surge in norepinephrine release and a rapid, dangerous increase in blood pressure.[15][16]
Reversible inhibitors of MAO-A (RIMAs) have a much lower risk of this interaction.[9] In the presence of high tyramine concentrations, the reversible inhibitor can be displaced from the MAO-A enzyme, allowing for the metabolism of tyramine and mitigating the hypertensive response.[9]
Serotonin Syndrome
A serious and potentially fatal complication that can occur with both types of MAOIs is serotonin syndrome.[17] This is caused by an excess of serotonin in the central nervous system and is most likely to occur when an MAOI is co-administered with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or certain opioids.[10][18] Symptoms can range from mild (agitation, restlessness) to severe (high fever, seizures, and loss of consciousness).[19]
Other Common Side Effects
Both classes of MAOIs can cause a range of other side effects, including:
-
Orthostatic hypotension (dizziness upon standing)[20]
-
Insomnia[17]
-
Weight gain[18]
-
Sexual dysfunction[20]
-
Dry mouth[19]
-
Nausea and constipation[17]
Experimental Protocols: Assessing Inhibitor Characteristics
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a standard method for determining the concentration of an inhibitor required to reduce the activity of MAO by 50% (IC50), a key measure of potency.
Materials:
-
Purified human recombinant MAO-A or MAO-B
-
Inhibitor compound (reversible or irreversible)
-
Kynuramine (fluorogenic substrate for MAO-A) or Amplex® Red (fluorogenic substrate for MAO-B)
-
Potassium phosphate buffer
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate buffer.
-
In a 96-well plate, add the MAO enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells. For irreversible inhibitors, a pre-incubation period is necessary to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
References
- 1. Clinical applications of MAO-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. The monoamine oxidase inhibitor-tyramine interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. poison.org [poison.org]
- 15. iasp-pain.org [iasp-pain.org]
- 16. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. MAOIs for Bipolar Disorder: Types, Uses, Side Effects [webmd.com]
- 19. MAOIs: Types, uses, side effects, and more [medicalnewstoday.com]
- 20. List of MAO inhibitors + Uses & Side Effects - Drugs.com [drugs.com]
A Comparative Guide to the Efficacy of Propargylamine-Based MAO Inhibitors
This guide provides an in-depth comparison of the efficacy of prominent propargylamine-based monoamine oxidase (MAO) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases. We will explore the mechanistic underpinnings of these inhibitors, present comparative preclinical and clinical data, and provide detailed experimental protocols for their evaluation.
The Central Role of Monoamine Oxidase and Its Inhibition
Monoamine oxidases (MAOs) are a family of flavin adenine dinucleotide (FAD)-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. In the context of neurodegenerative disorders like Parkinson's disease (PD), the MAO-B isoform is of particular interest as it is the primary enzyme responsible for degrading dopamine in the human brain.[2]
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease.[3] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its synaptic availability and providing symptomatic relief.[3] Furthermore, the metabolism of dopamine by MAO-B generates reactive oxygen species, which contribute to oxidative stress and neurodegeneration.[4] Consequently, MAO-B inhibitors may not only offer symptomatic improvement but also possess neuroprotective properties.[4][5]
The propargylamine class of compounds are mechanism-based, irreversible inhibitors of MAO.[6][7] Their characteristic propargylamine moiety is key to their potent and long-lasting inhibitory effects.[6][8]
Mechanism of Irreversible Inhibition
Propargylamine-based inhibitors are often referred to as "suicide inhibitors" because they are processed by the target enzyme, MAO, into a reactive species that then covalently and irreversibly binds to the enzyme's FAD cofactor, thus inactivating it.[1][7][9]
The generally accepted mechanism involves the following key steps:
-
The propargylamine inhibitor, acting as a substrate analogue, binds to the active site of the MAO enzyme.
-
The enzyme oxidizes the inhibitor. One proposed mechanism suggests the FAD cofactor abstracts a hydride from the methylenic group of the propargylamine scaffold, leading to the formation of an allene moiety.[6]
-
This is followed by a series of rearrangements, culminating in the formation of a stable, covalent adduct between the inhibitor and the N5 atom of the FAD cofactor.[2][6][9]
-
This covalent modification permanently inactivates the enzyme. Recovery of MAO activity then depends on the synthesis of new enzyme molecules, which can take several weeks.[1]
Caption: Mechanism of irreversible MAO inhibition by propargylamines.
Comparative Efficacy of Key Propargylamine-Based Inhibitors
Several propargylamine-based MAO inhibitors have been developed and are in clinical use, primarily for Parkinson's disease. The most notable include selegiline, rasagiline, and safinamide. Ladostigil is another propargylamine derivative that has been investigated for Alzheimer's disease and mild cognitive impairment.
| Inhibitor | Primary Target | Reversibility | Key Clinical Application(s) | Notable Characteristics |
| Selegiline | MAO-B | Irreversible | Parkinson's Disease | Metabolized to L-amphetamine and L-methamphetamine, which can cause side effects.[10] |
| Rasagiline | MAO-B | Irreversible | Parkinson's Disease | Not metabolized to amphetamine-like substances.[10] Its metabolite, 1-aminoindan, may have neuroprotective properties.[10] |
| Safinamide | MAO-B | Reversible | Parkinson's Disease | Dual mechanism: also inhibits voltage-sensitive sodium channels and glutamate release.[4][11] |
| Ladostigil | MAO-A and MAO-B, Acetylcholinesterase | Irreversible (MAO) | Investigational (Alzheimer's Disease, Mild Cognitive Impairment) | Dual-action inhibitor designed to address both cholinergic and monoaminergic deficits.[12] |
Selegiline
Selegiline is one of the first selective irreversible MAO-B inhibitors used in the treatment of Parkinson's disease. It can be used as a monotherapy in early PD or as an adjunct to levodopa in more advanced stages to help manage motor fluctuations.[5][11] A significant consideration with selegiline is its metabolism to L-amphetamine and L-methamphetamine, which can lead to side effects such as insomnia and may have cardiovascular effects.[10]
Rasagiline
Rasagiline is a second-generation irreversible MAO-B inhibitor approved for PD, both as monotherapy and as an adjunct to levodopa.[11] Unlike selegiline, it is not metabolized to amphetamine-like compounds.[10] Preclinical studies have suggested that rasagiline and its primary metabolite, 1-aminoindan, possess neuroprotective properties independent of MAO-B inhibition.[5][10]
Safinamide
Safinamide is a newer, highly selective and reversible MAO-B inhibitor.[4][11] What sets safinamide apart is its dual mechanism of action; in addition to MAO-B inhibition, it also modulates glutamate release through the inhibition of voltage-sensitive sodium channels.[4][11] This multi-target approach may offer additional benefits in managing both motor and non-motor symptoms of PD.[13]
Ladostigil
Ladostigil was designed as a multi-target drug for Alzheimer's disease, inhibiting both MAO-A and MAO-B, as well as acetylcholinesterase.[12] The rationale was to address both the monoaminergic and cholinergic deficits seen in AD. However, clinical trials in patients with mild to moderate Alzheimer's and mild cognitive impairment (MCI) did not show a significant delay in progression to dementia.[12][14][15] Despite this, some studies noted that ladostigil was associated with reduced brain and hippocampus volume loss, suggesting a potential effect on atrophy.[12][14][15]
Head-to-Head Clinical Efficacy in Parkinson's Disease
Direct head-to-head clinical trials comparing the various MAO-B inhibitors are limited. However, network meta-analyses have provided valuable insights.
-
Monotherapy: When used as monotherapy for early Parkinson's disease, selegiline, rasagiline, and safinamide have all been shown to be effective compared to placebo, with no significant differences in relative effectiveness found between them.[16]
-
Adjunctive Therapy: When used as an add-on to levodopa therapy in patients with motor fluctuations, all three inhibitors are effective.[11][16] Some meta-analyses suggest that selegiline may be the most effective in this context.[5][16] Clinical studies have also demonstrated that switching from other MAO-B inhibitors to safinamide can lead to improvements in motor symptoms for some patients.[13]
Experimental Protocols for Efficacy Evaluation
The evaluation of novel MAO inhibitors requires a systematic approach, beginning with in vitro enzymatic assays and progressing to in vivo models of disease.
In Vitro IC50 Determination for MAO-A and MAO-B
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. This protocol outlines a common fluorescence-based method.
Objective: To determine the IC50 of a test compound against recombinant human MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is measured using a substrate that, upon oxidation, generates a fluorescent product. The reduction in the rate of fluorescence generation in the presence of an inhibitor is used to calculate the percentage of inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
Test compound (propargylamine derivative)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
MAO substrate (e.g., p-tyramine)[17]
-
Fluorescent probe and developer (e.g., horseradish peroxidase and a suitable substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the test compound and the positive control to create a range of concentrations (e.g., from 1 nM to 100 µM).[18] These dilutions should be prepared at 10x the final desired concentration.
-
-
Plate Setup:
-
In a 96-well black plate, set up the following wells in triplicate:
-
Blank: 10 µL Assay Buffer (no enzyme, no inhibitor)
-
Enzyme Control: 10 µL Assay Buffer (no inhibitor)
-
Test Inhibitor: 10 µL of each diluted test compound concentration
-
Positive Control: 10 µL of each diluted positive control concentration
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the diluted MAO enzyme solution to all wells except the blank wells. Add 50 µL of Assay Buffer to the blank wells.
-
For irreversible inhibitors, a pre-incubation step is crucial. Incubate the plate for a set time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to and inactivate the enzyme.[17][18]
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate mix containing the MAO substrate, fluorescent probe, and developer in the assay buffer.
-
Add 40 µL of the substrate mix to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically (e.g., every minute for 20-40 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[18]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
Caption: Workflow for in-vitro IC50 determination of MAO inhibitors.
In Vivo Efficacy Assessment: The MPTP Mouse Model of Parkinson's Disease
To assess the efficacy of an MAO-B inhibitor in a living system, toxin-based models of Parkinson's disease are commonly employed. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a well-established standard.
Principle: MPTP is a pro-neurotoxin that, in primates and mice, crosses the blood-brain barrier. It is then converted by MAO-B in astrocytes into the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium).[10] MPP+ is selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death, thus mimicking the dopaminergic neurodegeneration seen in PD.
Objective: To evaluate the neuroprotective and/or symptomatic effects of a propargylamine-based MAO-B inhibitor in an MPTP-induced mouse model of PD.
Experimental Workflow:
-
Animal Acclimatization and Grouping:
-
Mice (e.g., C57BL/6 strain) are acclimatized to the facility.
-
Animals are randomly assigned to groups (e.g., Vehicle Control, MPTP + Vehicle, MPTP + Test Compound).
-
-
Drug Administration:
-
The test compound or vehicle is administered to the mice for a predefined period before and/or during MPTP administration.
-
-
MPTP Intoxication:
-
Mice are treated with MPTP (typically via intraperitoneal injection) according to an established regimen (e.g., sub-acute or chronic).
-
-
Behavioral Assessment:
-
Following the intoxication period, motor function is assessed using tests like the rotarod test (for motor coordination) or the pole test (for bradykinesia).
-
-
Neurochemical and Histological Analysis:
-
Animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is collected.
-
Neurochemistry: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites to quantify the extent of dopamine depletion.
-
Histology: Immunohistochemistry is performed to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra is counted to assess neuronal loss.[19]
-
Expected Outcome: An effective MAO-B inhibitor is expected to prevent the conversion of MPTP to MPP+, thereby protecting against dopaminergic neuron loss and the subsequent motor deficits. This would be observed as preserved motor function, higher dopamine levels, and a greater number of surviving TH-positive neurons compared to the MPTP-only group.[20]
Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Conclusion and Future Directions
The propargylamine-based MAO-B inhibitors—selegiline, rasagiline, and safinamide—are all effective therapies for Parkinson's disease, each with a distinct pharmacological profile. While the irreversible inhibitors selegiline and rasagiline have been mainstays of treatment for years, the reversible inhibitor safinamide offers a unique dual mechanism of action that may provide additional therapeutic benefits. The development of multi-target propargylamine derivatives like ladostigil, although not yet successful for Alzheimer's disease, highlights the ongoing effort to design single molecules that can address the complex, multifaceted nature of neurodegenerative disorders.
Future research will likely focus on developing novel inhibitors with improved selectivity, fewer side effects, and enhanced neuroprotective properties. The experimental frameworks described in this guide provide a robust system for the preclinical evaluation of such next-generation compounds, ensuring that only the most promising candidates advance toward clinical development.
References
- 1. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.biu.ac.il [cris.biu.ac.il]
- 16. A multiple treatment comparison meta‐analysis of monoamine oxidase type B inhibitors for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating a New HPLC Method for Chiral Primary Amine Analysis
Introduction: The Criticality of Chiral Purity in Pharmaceutical Development
In the realm of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral primary amines, which are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), the separation and quantification of individual enantiomers are of paramount importance.[1] One enantiomer may exhibit the desired therapeutic effect, while its mirror image could be inactive or, in a worst-case scenario, induce adverse effects.[2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods used to determine the enantiomeric purity of drug substances.[3][4]
High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) has established itself as the gold standard for enantioselective analysis, offering high selectivity and resolution.[2] This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of common chiral HPLC methods and a comprehensive, step-by-step framework for the validation of a new method for chiral primary amine analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6]
Comparative Performance of Chiral Stationary Phases for Primary Amine Separation
The cornerstone of any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). The interaction between the analyte and the CSP is what drives the separation of enantiomers. For primary amines, several classes of CSPs have proven to be effective, with polysaccharide-based and cyclofructan-based columns being among the most versatile and widely used.[1][7]
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are renowned for their broad applicability and high success rates in resolving a wide range of racemates, including primary amines.[8] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
Cyclofructan-Based CSPs: A Powerful Alternative
Cyclofructan-based CSPs have emerged as a highly effective alternative, particularly for the separation of primary amines in polar organic and normal-phase modes.[7] These CSPs can exhibit unique selectivity compared to their polysaccharide counterparts, making them a valuable tool in a screening approach.
Comparative Data for a Model Primary Amine: 1-Phenylethylamine
To illustrate the performance differences between these CSPs, let's consider the separation of the enantiomers of a model primary amine, 1-phenylethylamine. The following table summarizes typical performance data obtained on different columns under optimized conditions.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Retention Factor (k') (1st eluting enantiomer) | Analysis Time (min) |
| Polysaccharide-Based (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) | 1.0 | 2.8 | 1.45 | 2.1 | 8.5 |
| Polysaccharide-Based (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 2.5 | 1.38 | 2.5 | 10.2 |
| Cyclofructan-Based (Larihc CF6-P) | Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (90:10:0.3:0.2) | 1.2 | 3.1 | 1.52 | 1.8 | 7.1 |
This is a hypothetical yet representative dataset synthesized from trends reported in the literature.
As the data illustrates, both classes of columns can achieve baseline resolution (Rs > 1.5), but the cyclofructan-based column, in this instance, offers a slight advantage in terms of resolution and analysis time.
The Crucial Role of Mobile Phase Additives
The separation of primary amines by chiral HPLC is often challenging due to their basic nature, which can lead to poor peak shape and interactions with residual silanols on the silica support.[7] The use of mobile phase additives is therefore critical to achieving efficient and robust separations.
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA): These are used to protonate the primary amine, which can improve peak shape and enhance interactions with the CSP.
-
Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA, Butylamine - BA): These additives compete with the analyte for active sites on the stationary phase, reducing peak tailing and improving efficiency.[9]
The choice and concentration of the additive can significantly impact the separation, and in some cases, even invert the elution order of the enantiomers.[10]
| Mobile Phase Additive | Effect on Peak Shape | Effect on Retention Time | Effect on Selectivity |
| None | Significant tailing | Long and variable | Poor |
| 0.1% Trifluoroacetic Acid (TFA) | Improved symmetry | Decreased | May increase or decrease |
| 0.1% Diethylamine (DEA) | Excellent symmetry | Significantly decreased | Often improved |
| 0.3% TFA / 0.2% TEA | Good symmetry | Moderate | Generally good |
This table represents general trends observed in the field.
A Comprehensive Protocol for Method Validation
Once a suitable chiral separation method has been developed, it must be rigorously validated to ensure it is fit for its intended purpose. The validation process should be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary validation parameters.[2][11]
Below is a detailed, step-by-step protocol for the validation of a new HPLC method for the analysis of a chiral primary amine.
Experimental Protocol: HPLC Method Validation
1. Specificity (Selectivity):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and matrix components.
-
Procedure:
-
Inject a blank solution (mobile phase or sample matrix) to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of the racemate to determine the retention times of both enantiomers.
-
If available, inject solutions of known impurities and degradants to assess for co-elution.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm the spectral homogeneity of the enantiomer peaks.
-
2. Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the racemate at different concentrations, typically spanning 50% to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot the peak area of each enantiomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the racemate into a placebo or blank matrix.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each enantiomer at each concentration level. The acceptance criterion is typically between 98.0% and 102.0%.[11]
-
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six replicate samples at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD), which should be ≤ 2.0%.[11]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the method's precision under typical laboratory variations.
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, determine the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the determined LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
6. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][10]
-
Procedure:
-
Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition, column temperature, flow rate).
-
Systematically vary these parameters within a predefined range (e.g., ±5% for flow rate, ±2°C for column temperature).
-
Analyze a system suitability solution under each condition and evaluate the impact on key chromatographic parameters such as resolution, retention time, and peak asymmetry.
-
The method is considered robust if the results remain within the acceptance criteria for system suitability.
-
Visualizing the Method Validation Workflow
A clear understanding of the validation process is crucial for successful implementation. The following diagram illustrates the logical flow of a typical HPLC method validation.
Caption: A workflow for the development and validation of a chiral HPLC method.
Logical Relationships of Chiral Stationary Phases
The selection of a CSP is a critical decision in method development. The following diagram illustrates the logical relationships between different types of chiral selectors and their primary applications.
Caption: Logical relationships between different types of chiral selectors and their applications.
Conclusion: Ensuring Method Reliability and Regulatory Compliance
The validation of a new HPLC method for the analysis of chiral primary amines is a scientifically rigorous and meticulous process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By systematically evaluating the performance of different chiral stationary phases, optimizing mobile phase conditions, and adhering to the comprehensive validation framework outlined in the ICH guidelines, researchers and drug development professionals can establish robust and reliable analytical methods. This not only ensures regulatory compliance but also provides a high degree of confidence in the data generated, which is the bedrock of sound scientific and pharmaceutical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. longdom.org [longdom.org]
- 4. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
A Researcher's Guide to Spectral Data Cross-Referencing: A Case Study of (1-Phenyl-ethyl)-prop-2-ynyl-amine
For researchers, scientists, and professionals in drug development, the unambiguous identification of a chemical entity is paramount. Spectroscopic analysis provides a molecular fingerprint, but this data is only as reliable as its interpretation and validation against established references. This guide provides an in-depth, practical workflow for the cross-referencing of spectral data, using the novel compound (1-Phenyl-ethyl)-prop-2-ynyl-amine as a case study.
In an ideal scenario, the spectral data for a compound of interest is readily available in comprehensive databases such as the Spectral Database for Organic Compounds (SDBS)[1][2][3][4], the NIST Chemistry WebBook[5][6][7][8], or PubChem. However, researchers often work with novel or less-common substances for which such data is not yet cataloged. This guide, therefore, outlines a systematic approach to predict, acquire, and validate spectral data in such real-world scenarios.
Predicted Spectral Characteristics of this compound
Before embarking on experimental work, a critical first step is to predict the expected spectral features based on the molecule's substructures: the 1-phenylethyl group and the propargyl group.
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak [M]+ corresponding to the molecular weight of C11H13N (159.23 g/mol ). Key fragmentation patterns would likely arise from the cleavage of the bonds adjacent to the nitrogen atom.
| Fragment Ion | Predicted m/z | Structure |
| [M]+ | 159 | Intact Molecule |
| [M-CH3]+ | 144 | Loss of the methyl group from the phenylethyl moiety |
| [C8H9]+ | 105 | Tropylium ion, characteristic of a benzyl group |
| [C6H5]+ | 77 | Phenyl group |
| [C3H4N]+ | 54 | Propargylamine fragment |
Predicted Nuclear Magnetic Resonance (NMR) Data
¹H NMR: The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.2-7.4 | Multiplet | 5H |
| Methine-H (CH) | ~3.8-4.2 | Quartet | 1H |
| Methylene-H (CH2) | ~3.4-3.6 | Doublet | 2H |
| Acetylenic-H (C≡CH) | ~2.2-2.4 | Triplet | 1H |
| Methyl-H (CH3) | ~1.4-1.6 | Doublet | 3H |
¹³C NMR: The carbon NMR spectrum will identify the different carbon environments.
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~140-145 |
| Phenyl CH | ~125-130 |
| Methine C (CH) | ~55-60 |
| Methylene C (CH2) | ~35-40 |
| Acetylenic C (C≡CH) | ~80-85 |
| Acetylenic CH (C≡CH) | ~70-75 |
| Methyl C (CH3) | ~20-25 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will reveal the presence of key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡C-H stretch | ~3300 | Strong, sharp |
| C-H stretch (aromatic) | ~3000-3100 | Medium |
| C-H stretch (aliphatic) | ~2850-3000 | Medium |
| C≡C stretch | ~2100-2260 | Weak to medium |
| C=C stretch (aromatic) | ~1450-1600 | Medium |
| N-H bend (if secondary amine) | ~1550-1650 | Medium |
| C-N stretch | ~1000-1250 | Medium |
Experimental Protocols for Spectral Data Acquisition
To validate the predicted data, high-quality experimental spectra must be acquired. The following are standardized protocols for obtaining Mass, NMR, and IR spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To obtain the mass spectrum and determine the molecular weight and fragmentation pattern of this compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
-
Chromatography: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of the compound from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Mass Spectrometry: The mass spectrometer should be set to electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
Data Processing: The resulting total ion chromatogram (TIC) and mass spectrum should be analyzed to identify the peak corresponding to the target compound and its fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain the IR spectrum to identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the ATR crystal. If it is a solid, a small amount of the solid is placed on the crystal and pressure is applied.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
-
Workflow for Spectral Data Acquisition and Database Cross-Referencing
The overall process from sample preparation to data validation can be visualized as follows:
Caption: Workflow for spectral data acquisition and validation.
Cross-Referencing with Databases: A Practical Demonstration
As this compound is not yet extensively cataloged, we will use a structurally related compound, N-(1-Phenylethyl)aniline , which has available spectral data in PubChem (CID 418090), to demonstrate the cross-referencing process.
Step 1: Database Search
Perform a search in a database like PubChem for the compound of interest by name, CAS number, or other identifiers.
Step 2: Locate Spectral Data
Navigate to the "Spectral Information" section of the database entry. Here you will find links to various spectra, often from multiple sources.
Step 3: Compare Experimental vs. Database Spectra
-
Mass Spectrometry: Compare the fragmentation pattern of your experimental spectrum with the one provided in the database. For N-(1-Phenylethyl)aniline, PubChem shows a base peak at m/z 182 and other significant peaks at m/z 105 and 197.[9] Your experimental data should show a similar pattern.
-
NMR Spectroscopy: Compare the chemical shifts, multiplicities, and integration of your experimental NMR spectra with the database entries. While PubChem does not currently display NMR spectra for this specific compound, other databases like SDBS often do.
-
IR Spectroscopy: Compare the positions and relative intensities of the absorption bands in your experimental IR spectrum with the database spectrum.
Step 4: Critical Evaluation
It is crucial to critically evaluate the database information. Note the experimental conditions under which the database spectrum was acquired (e.g., solvent for NMR, ionization method for MS) and ensure they are comparable to your own. Discrepancies may arise from different experimental conditions or the presence of impurities in your sample.
The Logic of Spectral Interpretation and Validation
The process of identifying a compound from its spectral data is a logical puzzle. The following diagram illustrates the interplay between the different spectroscopic techniques.
Caption: Logic of spectral data integration for structure elucidation.
Conclusion
The cross-referencing of spectral data is a cornerstone of chemical research. While the absence of a compound in major databases presents a challenge, it also highlights the importance of a systematic and predictive approach to spectral analysis. By combining theoretical predictions with rigorous experimental work and careful comparison with data from related compounds, researchers can confidently elucidate and validate the structure of novel chemical entities.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Propargylamine [webbook.nist.gov]
- 6. Propargylamine [webbook.nist.gov]
- 7. Propargylamine [webbook.nist.gov]
- 8. alpha.-Methylbenzylamine [webbook.nist.gov]
- 9. PROPARGYLAMINE(2450-71-7) 13C NMR spectrum [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1-Phenyl-ethyl)-prop-2-ynyl-amine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end upon its use in an experiment. The safe and compliant disposal of laboratory reagents is a critical aspect of ensuring a secure work environment and maintaining environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (1-Phenyl-ethyl)-prop-2-ynyl-amine, a compound that necessitates careful handling due to its toxicological profile. The following protocols are grounded in established safety principles for managing toxic and reactive chemicals, providing a self-validating system for its responsible disposal.
Hazard Assessment: Understanding the Risks
This compound, with the molecular formula C₁₁H₁₃N, is a solid organic compound that presents significant health hazards. According to safety information provided by suppliers such as Sigma-Aldrich, this chemical is classified with the following hazards[1]:
-
Acute Toxicity, Oral, Category 3 (H301): Toxic if swallowed.
-
Serious Eye Damage, Category 1 (H318): Causes serious eye damage.
The signal word for this compound is "Danger" [1]. The acute toxicity of this substance means that even small quantities can cause severe health effects if ingested. The risk of serious eye damage necessitates stringent protective measures to prevent any contact with the eyes.
Due to its amine functional group, it should be treated as a corrosive and alkaline substance. The terminal alkyne group introduces a degree of reactivity, although it is generally stable under standard laboratory conditions.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301 | Danger |
| Serious Eye Damage (Category 1) | H318 | Danger |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes that could cause serious eye damage. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: While this compound is a solid, if there is any risk of aerosolization or dust formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All handling of the solid should ideally be performed within a certified chemical fume hood.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Small Spills (Solid):
-
Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Carefully cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad for chemical spills. Avoid raising dust.
-
Collection: Gently sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Secure the Area: Prevent entry to the spill area.
-
Professional Cleanup: Do not attempt to clean up a large spill without the appropriate training and equipment. Await the arrival of trained emergency response personnel.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be handled as acutely toxic hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
It is critical to segregate this compound waste from other waste streams to prevent potentially hazardous reactions[1].
-
Solid Waste: Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels), in a dedicated hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, this solution must be collected as hazardous liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this chemical must be disposed of in a designated sharps container for hazardous waste.
Step 2: Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and transport.
-
Container Selection: Use a chemically compatible and robust container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable for solid amine waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include:
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms: Skull and Crossbones (for acute toxicity) and Corrosion (for serious eye damage).
-
The date of accumulation.
-
The name and contact information of the generating laboratory or principal investigator.
-
Step 3: Storage
Store the hazardous waste container in a designated and secure satellite accumulation area. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from incompatible materials, such as strong oxidizing agents and acids.
-
In a well-ventilated area.
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company[1].
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety department.
-
Waste Manifest: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
-
Professional Disposal: The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most appropriate disposal method for this type of organic, nitrogen-containing compound is high-temperature incineration[2][3][4]. Incineration effectively destroys the toxic organic components, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides, which are then treated by emission control systems[2][4].
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste[5]. They should not be rinsed into the sanitary sewer. The unrinsed, empty container should be capped and placed in the designated hazardous waste collection area for pickup.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and the consistent use of appropriate personal protective equipment to meticulous spill management and compliant disposal protocols—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your local regulations to ensure full compliance.
References
Personal protective equipment for handling (1-Phenyl-ethyl)-prop-2-ynyl-amine
An Expert Guide to Personal Protective Equipment for Handling (1-Phenyl-ethyl)-prop-2-ynyl-amine
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. The handling of novel or specialized chemical reagents like this compound is a routine part of discovery, but "routine" should never mean complacent. The structural components of this molecule—a substituted amine with a reactive propargyl group—demand a thoughtful and rigorous approach to safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Foundational Risk Assessment: Understanding the Hazard
A specific, comprehensive Safety Data Sheet (SDS) for every novel compound is not always available. However, we can perform an expert assessment based on its chemical family and known hazard classifications. This compound (Mol. Wt: 159.23) is classified as acutely toxic if swallowed (Acute Tox. 3) and capable of causing serious eye damage (Eye Dam. 1).[1]
-
Acute Oral Toxicity (H301): This classification indicates that small quantities of the substance can cause serious health effects or death if ingested. This hazard dictates stringent measures to prevent ingestion, including prohibiting eating or drinking in the lab and careful handling to avoid hand-to-mouth contamination.[2][3]
-
Serious Eye Damage (H318): This indicates a risk of irreversible damage to the eyes upon contact.[1] This is a non-negotiable directive for mandatory, high-level eye protection.
-
Inferred Hazards: The parent molecule, propargylamine, is known to be fatal in contact with skin and can cause severe skin burns. It is also highly toxic or fatal if inhaled.[4] Therefore, we must operate under the assumption that this compound presents similar dermal and respiratory risks.
This initial assessment is the logical foundation for the multi-layered personal protective equipment (PPE) strategy outlined below.
The Core Protocol: A Multi-Layered PPE Strategy
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table provides a clear, risk-based approach to PPE selection when handling this compound.
| Risk Level | Task Examples | Mandatory PPE | Scientific Rationale |
| Low | - Handling sealed containers- Preparing very dilute solutions (<1mM) in a fume hood | - Standard Lab Coat- ANSI Z87.1-compliant Safety Glasses with Side Shields- Single pair of Nitrile Gloves | Protects against incidental contact during low-concentration work where aerosolization is not a risk.[5] |
| Medium | - Weighing the solid compound- Preparing stock solutions- Performing reactions under controlled conditions | - Chemical-resistant Lab Coat or Apron- Chemical Splash Goggles (worn over safety glasses if necessary)- Double-gloving with Nitrile or Neoprene Gloves | Goggles provide a full seal to protect against splashes and airborne particles, crucial given the H318 hazard.[2][4] Double-gloving minimizes the risk of exposure from a single glove failure during direct handling. |
| High | - Large-scale synthesis (>5g)- Any procedure with a high risk of aerosolization (e.g., sonication, vigorous mixing)- Responding to a spill | - Chemical-resistant Coveralls- Face Shield worn over Chemical Splash Goggles- Heavy-duty Chemical-resistant Gloves (e.g., Butyl Rubber)- NIOSH-approved Respirator | This full-coverage approach provides maximum protection against significant splashes, and vapor or dust inhalation, consistent with the high toxicity of related propargylamines.[4][6] |
Operational Plan: From Preparation to Disposal
Safe handling is a process. Following a validated workflow minimizes risk at every stage.
Engineering Controls and Preparation
-
Ventilation is Paramount: All manipulations of this compound, including weighing, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Workspace Decontamination: Ensure the work area is clean and uncluttered. Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.
-
Gather Materials: Have all necessary equipment, including spill cleanup materials (inert absorbent like vermiculite or sand), within the fume hood to avoid unnecessary movement in and out of the containment area.[8][9]
Donning and Doffing PPE: A Critical Workflow
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminated gloves can transfer the chemical to your lab coat, skin, or face shield if removed improperly.
Caption: Workflow for donning and doffing PPE to prevent contamination.
Spill and Exposure Response
-
Spill: Evacuate personnel from the immediate area. Wearing high-level PPE, cover the spill with an inert absorbent material.[10] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.[8] Wash the spill area thoroughly.
-
Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][11]
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Waste Disposal Protocol
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealable hazardous waste container.[11]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in standard trash.[11][12]
By integrating this expert-level understanding of the risks with a meticulous and validated set of procedures, you can ensure a safe environment for groundbreaking research.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nist.gov [nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. benchchem.com [benchchem.com]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
